O-succinylbenzoyl-CoA
Descripción
4-(2-Carboxyphenyl)-4-oxobutanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Propiedades
Fórmula molecular |
C32H44N7O20P3S |
|---|---|
Peso molecular |
971.7 g/mol |
Nombre IUPAC |
2-[4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid |
InChI |
InChI=1S/C32H44N7O20P3S/c1-32(2,26(44)29(45)35-10-9-21(41)34-11-12-63-22(42)8-7-19(40)17-5-3-4-6-18(17)31(46)47)14-56-62(53,54)59-61(51,52)55-13-20-25(58-60(48,49)50)24(43)30(57-20)39-16-38-23-27(33)36-15-37-28(23)39/h3-6,15-16,20,24-26,30,43-44H,7-14H2,1-2H3,(H,34,41)(H,35,45)(H,46,47)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t20-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
KVAQAPQXOXTRAE-HSJNEKGZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The O-Succinylbenzoyl-CoA Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers
An in-depth exploration of the core enzymatic steps, kinetics, and experimental methodologies vital for the development of novel antimicrobial agents.
The biosynthesis of O-succinylbenzoyl-CoA (OSB-CoA) is a critical metabolic pathway in many bacteria, forming a key part of the larger menaquinone (Vitamin K2) biosynthesis pathway. Menaquinone is an essential component of the bacterial electron transport chain, and its biosynthesis is absent in humans, making the enzymes of this pathway attractive targets for the development of new antibiotics. This guide provides a detailed technical overview of the core enzymes involved in the conversion of chorismate to OSB-CoA and its subsequent transformation, tailored for researchers, scientists, and drug development professionals.
The this compound Biosynthesis Pathway: An Overview
The formation of OSB-CoA and its conversion to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) involves a series of five core enzymatic reactions catalyzed by the MenD, MenH, MenC, MenE, and MenB proteins. The pathway begins with the conversion of chorismate, a key intermediate from the shikimate pathway.
Core Enzymes and Their Catalytic Mechanisms
This section details the function and catalytic properties of the five key enzymes in the OSB-CoA biosynthesis pathway.
MenD: 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) Synthase
MenD, also known as SEPHCHC synthase, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the first committed step in the classical menaquinone biosynthesis pathway.[1] It facilitates the decarboxylative addition of α-ketoglutarate to isochorismate to form SEPHCHC.[2] The reaction mechanism of MenD has been shown to follow a Ping Pong bi bi kinetic model.[3]
Quantitative Data for MenD:
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| Escherichia coli | α-ketoglutarate | 130 ± 20 | 2.5 ± 0.1 | 1.9 x 104 | - | - |
| Escherichia coli | Isochorismate | 15 ± 2 | 2.5 ± 0.1 | 1.7 x 105 | - | - |
| Bacillus subtilis | α-ketoglutarate | 48 ± 3 | 1.8 ± 0.03 | 3.8 x 104 | - | - |
| Bacillus subtilis | Isochorismate | 6.2 ± 0.6 | 1.8 ± 0.03 | 2.9 x 105 | - | - |
Note: Data for E. coli and B. subtilis are presented to illustrate typical kinetic parameters. The specific values can vary based on experimental conditions.
MenH: 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase
MenH, or SHCHC synthase, is an α/β fold hydrolase that catalyzes the elimination of pyruvate (B1213749) from SEPHCHC to produce SHCHC.[4] The enzyme contains a catalytic triad (B1167595) of serine, histidine, and aspartate, which is essential for its activity.[5]
Quantitative Data for MenH:
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| Escherichia coli | SEPHCHC | 0.15 ± 0.02 | 30 ± 1 | 2.0 x 107 | 8.0-8.5 | - |
MenC: O-Succinylbenzoate (OSB) Synthase
MenC, also known as OSB synthase, catalyzes the dehydration of SHCHC to form the aromatic compound o-succinylbenzoate (OSB).[6] This enzyme is a member of the enolase superfamily and requires a divalent metal cation, typically Mg2+, for its activity.[7]
Quantitative Data for MenC:
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| Escherichia coli | SHCHC | - | 19 | - | 8.0 | - |
| Geobacillus stearothermophilus | N-formyl-D-methionine | 12,600 | - | - | 8.0-8.5 | 55-65 |
Note: MenC from G. stearothermophilus also exhibits N-acylamino acid racemase activity, and the provided Km is for a substrate of this secondary activity.[6]
MenE: O-Succinylbenzoate-CoA (OSB-CoA) Synthetase
MenE, or OSB-CoA synthetase, is a member of the adenylating enzyme family and catalyzes the ATP-dependent activation of OSB to OSB-CoA.[8] The reaction proceeds through an ordered Bi Uni Uni Bi Ping-Pong kinetic mechanism.[9]
Quantitative Data for MenE:
| Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| Escherichia coli | OSB | 16 | - | - | 7.5-8.0 | 30-40 |
| Escherichia coli | ATP | 73.5 | - | - | 7.5-8.0 | 30-40 |
| Escherichia coli | CoA | 360 | - | - | 7.5-8.0 | 30-40 |
| Bacillus anthracis | OSB | 15.1 ± 1.1 | 155.2 ± 3.8 | 1.7 x 105 | 7.25-7.5 | - |
| Bacillus anthracis | ATP | 17.5 ± 1.5 | 155.2 ± 3.8 | 1.5 x 105 | 7.25-7.5 | - |
| Bacillus anthracis | CoA | 185.3 ± 13.9 | 155.2 ± 3.8 | 1.4 x 104 | 7.25-7.5 | - |
MenB: 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) Synthase
MenB, also known as DHNA-CoA synthase, catalyzes the intramolecular Claisen condensation of OSB-CoA to form the bicyclic compound DHNA-CoA.[10] This enzyme is a member of the crotonase superfamily.
Quantitative Data for MenB:
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| Mycobacterium tuberculosis | OSB-CoA | 1.2 ± 0.1 | 1.3 ± 0.02 | 1.1 x 106 | - | - |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes of the OSB-CoA biosynthesis pathway.
Recombinant Enzyme Expression and Purification
A general workflow for obtaining purified recombinant Men enzymes is outlined below. This typically involves expressing a His-tagged fusion protein in E. coli followed by affinity and size-exclusion chromatography.
References
- 1. Enhanced Menaquinone Biosynthesis by Engineering 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate Synthase MenD to Alleviate Feedback Inhibition in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 8. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 9. Transcriptional regulation of the Escherichia coli rhaT gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Role of O-Succinylbenzoyl-CoA in Menaquinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (MK), or vitamin K2, is a vital lipid-soluble vitamin essential for the electron transport chain in most Gram-positive and anaerobically respiring Gram-negative bacteria.[1][2][3] Its biosynthetic pathway, absent in humans, presents a compelling target for novel antimicrobial agents.[1][2][3] This guide focuses on the pivotal role of o-succinylbenzoyl-coenzyme A (OSB-CoA), a key intermediate synthesized and consumed in two consecutive enzymatic steps central to the entire pathway. We will provide a detailed examination of the enzymes responsible for its turnover, OSB-CoA synthetase (MenE) and DHNA-CoA synthase (MenB), including their mechanisms, kinetics, and the experimental protocols used for their characterization. This document serves as a technical resource for researchers aiming to understand and potentially inhibit this critical nexus in bacterial survival.
Introduction to Menaquinone Biosynthesis
Menaquinones are isoprenoid quinones that function as electron carriers in bacterial respiratory chains.[4] The biosynthesis of menaquinone is a multi-step enzymatic process that begins with chorismate, an intermediate from the shikimate pathway.[3] The pathway involves the sequential action of several enzymes, encoded by the men genes (menF, menD, menH, menC, menE, menB, menA, and menG in E. coli), to construct the 1,4-dihydroxy-2-naphthoate (DHNA) nucleus, which is subsequently prenylated and methylated to form the final menaquinone molecule.[5][6]
Unlike ubiquinone (Coenzyme Q) synthesis where most enzymes are membrane-bound, the enzymes in menaquinone synthesis leading up to the prenylation step are soluble.[5][7][8] The pathway diverges from ubiquinone synthesis at chorismate, utilizing isochorismate to eventually form the characteristic naphthoquinone ring of menaquinone.[5][7]
The Central Hub: Formation and Conversion of OSB-CoA
The conversion of the benzenoid compound o-succinylbenzoate (OSB) to the naphthalenoid 1,4-dihydroxy-2-naphthoate (DHNA) is a critical phase in menaquinone synthesis.[5] This transformation requires two enzymatic steps that hinge on the formation and subsequent cyclization of the high-energy thioester intermediate, OSB-CoA.[3][5][9]
OSB-CoA Synthesis via MenE
The fifth enzyme in the pathway, OSB-CoA synthetase (encoded by the menE gene), catalyzes the activation of OSB.[3][10] This reaction is an ATP-dependent process that ligates coenzyme A (CoA) to the aliphatic carboxyl group of OSB, proceeding through an acyl-adenylate (OSB-AMP) intermediate.[2][3][5] The hydrolysis of ATP to AMP and pyrophosphate (PPi) drives the reaction forward.[5][11]
Reaction: OSB + ATP + CoA ⇌ OSB-CoA + AMP + PPi
This activation is crucial as it prepares the molecule for the subsequent intramolecular Claisen condensation.[3] OSB-CoA itself is an unstable intermediate that can spontaneously hydrolyze to a spirodilactone (B1204692) form, necessitating its efficient capture by the next enzyme in the pathway.[5][11]
Naphthoquinone Ring Formation via MenB
The sixth enzyme, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (encoded by menB), catalyzes the cyclization of OSB-CoA to form the bicyclic naphthoquinone skeleton.[3] This reaction is an intramolecular Claisen-type condensation.[3] The enzyme facilitates the deprotonation at the carbon alpha to the thioester, which then attacks the carbonyl carbon of the succinyl moiety, leading to ring closure and the formation of DHNA-CoA.[5] A subsequent thioesterase, whose gene is not yet definitively identified (men?), is required to hydrolyze DHNA-CoA to DHNA.[5]
Quantitative Data on Core Enzymes
The efficiency and regulation of the menaquinone pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of key quantitative data for MenE from Escherichia coli.
| Enzyme | Organism | Substrate | K_m (µM) | Native Mol. Mass (kDa) | Subunit Mol. Mass (kDa) | Optimal pH | Optimal Temp. (°C) | Ref. |
| MenE (OSB-CoA Synthetase) | E. coli | OSB | 16 | 185 (Homotetramer) | 49 | 7.5 - 8.0 | 30 - 40 | [9] |
| ATP | 73.5 | [9] | ||||||
| CoA | 360 | [9] |
Experimental Protocols
Accurate characterization of the enzymes involved in OSB-CoA metabolism is fundamental for inhibitor development. Here, we outline a representative methodology for the expression, purification, and assay of OSB-CoA synthetase (MenE).
Overexpression and Purification of Recombinant MenE
This protocol is adapted from methodologies used for E. coli MenE.[9]
-
Gene Cloning and Expression:
-
The menE gene is amplified from E. coli genomic DNA via PCR.
-
The amplicon is cloned into an expression vector (e.g., pET series) containing an inducible promoter (e.g., T7) and often an N-terminal His-tag for purification.
-
The resulting plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD₆₀₀ of ~0.6-0.8.
-
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM MgCl₂, DNAse I, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by ultracentrifugation to remove cell debris.
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged MenE protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Purity is assessed by SDS-PAGE. For higher purity, a second step of size-exclusion chromatography can be performed.
-
MenE Activity Assay
The activity of MenE is typically measured by coupling the reaction to other enzymes in a spectrophotometric assay or by direct measurement of substrate/product using HPLC.
Coupled Spectrophotometric Assay: This assay measures the production of AMP, which is coupled to the oxidation of NADH.
-
Reaction Components:
-
Buffer: 100 mM Tris-HCl, pH 7.8
-
Substrates: 1 mM OSB, 2 mM ATP, 0.5 mM CoA
-
Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
Coupling Reagents: 2 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH
-
Cofactors: 10 mM MgCl₂, 50 mM KCl
-
Enzyme: Purified MenE
-
-
Principle:
-
MenE: OSB + ATP + CoA → OSB-CoA + AMP + PPi
-
MK: AMP + ATP ⇌ 2 ADP
-
PK: ADP + PEP → ATP + Pyruvate
-
LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
-
-
Procedure:
-
All components except the primary substrate (OSB) or enzyme (MenE) are mixed in a cuvette.
-
The reaction is monitored at 340 nm to establish a stable baseline (background NADH oxidation).
-
The reaction is initiated by adding the final component (e.g., OSB).
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is recorded over time.
-
The rate of reaction is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One mole of AMP produced results in the oxidation of two moles of NADH.
-
Drug Development Implications
The menaquinone biosynthesis pathway is an attractive target for antibiotic development for several reasons:
-
Essentiality: Menaquinone is crucial for cellular respiration and survival in numerous pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.[1][12][13]
-
Bacterial Specificity: This pathway is absent in humans, who acquire vitamin K from their diet, minimizing the potential for host toxicity.[1][2][3]
-
Novel Mechanism: Inhibitors of this pathway would represent a new class of antibiotics, potentially effective against drug-resistant strains.[1][12]
MenE, in particular, is a promising target. As a member of the adenylating enzyme family, its mechanism involves significant conformational changes and the formation of a high-energy intermediate, OSB-AMP.[14][15] Stable analogues of this intermediate, such as sulfonyladenosine derivatives (OSB-AMS), have been developed and shown to be potent, nanomolar inhibitors of MenE from various bacteria.[15] These compounds act as competitive inhibitors with respect to ATP and noncompetitive inhibitors with respect to OSB, consistent with the enzyme's ping-pong kinetic mechanism.[15]
Conclusion
O-succinylbenzoyl-CoA stands at a metabolic crossroads in the synthesis of menaquinone. Its formation by MenE and subsequent cyclization by MenB are indispensable steps for building the naphthoquinone core. The unique biochemistry of these enzymes, particularly the ATP-dependent activation and intramolecular condensation, provides fertile ground for the design of specific inhibitors. A thorough understanding of the structure, mechanism, and kinetics of MenE and MenB, facilitated by the robust experimental protocols detailed herein, is critical for advancing drug discovery efforts against this essential bacterial pathway.
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 4. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 11. Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Essential redundancies fuel Mycobacterium tuberculosis adaptation to the host | PLOS Pathogens [journals.plos.org]
- 14. Scientists reveal distinct substrate-binding mode in this compound synthetase | EurekAlert! [eurekalert.org]
- 15. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Succinylbenzoyl-CoA Synthetase (MenE): A Comprehensive Technical Guide on its Function and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-succinylbenzoyl-CoA synthetase, encoded by the menE gene, is a critical enzyme in the bacterial menaquinone (vitamin K2) biosynthesis pathway.[1][2] As this pathway is essential for bacterial survival and absent in humans, MenE has emerged as a promising target for the development of novel antibacterial agents.[3] This technical guide provides an in-depth exploration of MenE's function, its intricate enzymatic mechanism, and its pivotal role in the broader context of menaquinone synthesis. Detailed experimental protocols for studying MenE, a comprehensive summary of its kinetic parameters, and an analysis of its inhibition are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
Menaquinone, or vitamin K2, is a vital lipid-soluble molecule that functions as an electron carrier in the respiratory chains of most Gram-positive and anaerobically respiring Gram-negative bacteria.[2][3] The biosynthesis of menaquinone is a multi-step process that is indispensable for bacterial energy production and survival.[4] this compound synthetase (MenE) catalyzes the fifth step in this pathway: the ATP-dependent activation of o-succinylbenzoate (OSB) to this compound (OSB-CoA).[1][2] This activation is a prerequisite for the subsequent cyclization and aromatization reactions that form the naphthalene (B1677914) ring of menaquinone.[2] The essentiality of MenE for bacterial viability, coupled with its absence in mammalian hosts, makes it an attractive target for the development of new antibiotics.
Function of MenE in Menaquinone Biosynthesis
MenE is a central enzyme in the classical menaquinone biosynthetic pathway, which converts chorismate into menaquinone.[3] This pathway is crucial for the production of the naphthoquinone head group of menaquinone.
The reaction catalyzed by MenE is the ATP- and Coenzyme A (CoA)-dependent conversion of o-succinylbenzoate (OSB) to this compound, with the concomitant production of AMP and pyrophosphate (PPi).[5][6]
Overall Reaction:
o-succinylbenzoate + ATP + CoA ⇌ this compound + AMP + PPi
This reaction activates the carboxyl group of the succinyl moiety of OSB, preparing it for the subsequent intramolecular cyclization catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).[2]
Below is a diagram illustrating the position of the MenE-catalyzed reaction within the broader menaquinone biosynthesis pathway.
Enzymatic Mechanism of MenE
MenE belongs to the ANL (Acyl-CoA synthetase, Non-ribosomal peptide synthetase adenylation domain, and Luciferase) superfamily of adenylating enzymes.[2] These enzymes share a common two-step catalytic mechanism that involves a large-scale conformational change.[7]
Step 1: Adenylation of o-Succinylbenzoate
In the first step, MenE binds ATP and o-succinylbenzoate (OSB). The enzyme then catalyzes the nucleophilic attack of the carboxylate oxygen of OSB on the α-phosphate of ATP, leading to the formation of a tightly bound o-succinylbenzoyl-AMP (OSB-AMP) intermediate and the release of pyrophosphate (PPi).[2]
Step 2: Thioesterification with Coenzyme A
Following the formation of the OSB-AMP intermediate, the enzyme undergoes a significant conformational change, estimated to be a domain rotation of approximately 140 degrees.[7] This conformational change repositions the active site to facilitate the second half-reaction. In this new conformation, the thiol group of Coenzyme A performs a nucleophilic attack on the carbonyl carbon of the OSB-AMP intermediate. This results in the formation of the final product, this compound, and the release of AMP.[2]
The kinetic mechanism of MenE has been described as a Bi Uni Uni Bi Ping-Pong mechanism.[8]
The following diagram illustrates the two-step catalytic mechanism of MenE, including the key intermediates and the conformational change.
Quantitative Data
The kinetic parameters of MenE have been characterized for several bacterial species. A summary of these parameters is provided in the table below. These values are essential for comparative studies, inhibitor design, and for building kinetic models of bacterial metabolism.
| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Escherichia coli | o-Succinylbenzoate | 16 | N/A | 3.2 | [1] |
| ATP | 73.5 | N/A | 3.2 | [1] | |
| Coenzyme A | 360 | N/A | 3.2 | [1] | |
| Mycobacterium phlei | o-Succinylbenzoate | N/A | N/A | N/A | [7] |
| Bacillus anthracis | ATP-Mg2+ | 131 ± 22 (Kd) | N/A | N/A |
Inhibition Constants (Ki) for MenE Inhibitors:
| Inhibitor | Organism | Inhibition Type | Ki (nM) | Reference |
| OSB-AMS | Mycobacterium tuberculosis | Competitive vs. ATP | 5.4 ± 0.1 | |
| Noncompetitive vs. OSB | 11.2 ± 0.9 | |||
| OSB-AMS | Staphylococcus aureus | N/A | 22 ± 8 (Kiapp) | |
| OSB-AMS | Escherichia coli | N/A | 128 ± 5 (Kiapp) |
N/A: Data not available in the cited sources.
Experimental Protocols
Overexpression and Purification of MenE
This protocol is a generalized procedure based on the methods described for the overexpression and purification of E. coli MenE.[1]
Workflow Diagram:
Detailed Methodology:
-
Transformation and Expression: Transform competent E. coli cells (e.g., BL21(DE3)) with a plasmid containing the menE gene under the control of an inducible promoter (e.g., T7). Culture the transformed cells in a suitable rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.5-1 mM and continue to culture for an additional 3-4 hours at 30°C.
-
Cell Lysis and Lysate Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the His-tagged MenE protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Final Polishing: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole. For higher purity, an additional ion-exchange or size-exclusion chromatography step can be performed.
-
Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.
MenE Enzyme Activity Assay
A coupled spectrophotometric assay is commonly used to measure the activity of MenE. In this assay, the production of pyrophosphate (PPi) in the MenE reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle of the Coupled Assay:
-
MenE Reaction: OSB + ATP + CoA → OSB-CoA + AMP + PPi
-
Pyrophosphatase Reaction: PPi + H2O → 2 Pi
-
Pyruvate Kinase Reaction: Phosphoenolpyruvate + ADP → Pyruvate + ATP
-
Lactate Dehydrogenase Reaction: Pyruvate + NADH + H+ → Lactate + NAD+
Detailed Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:
-
50 mM KCl
-
10 mM MgCl2
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
10 units/mL Pyruvate Kinase
-
10 units/mL Lactate Dehydrogenase
-
1 mM ATP
-
0.5 mM CoA
-
1 mM OSB
-
-
Assay Procedure:
-
Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the purified MenE enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of MenE activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
X-ray Crystallography of MenE
This protocol provides a general outline for the crystallization of MenE for structural studies.
Detailed Methodology:
-
Protein Preparation: Purify MenE to >95% homogeneity as described in section 5.1. Concentrate the protein to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Crystallization Screening: Use the hanging-drop or sitting-drop vapor diffusion method to screen for crystallization conditions. Mix the protein solution with an equal volume of reservoir solution from a commercial crystallization screen.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, temperature, and the presence of additives.
-
Data Collection and Structure Determination: Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Process the data and determine the structure by molecular replacement using a homologous structure as a search model, if available.
MenE as a Drug Target
The essentiality of the menaquinone pathway for many pathogenic bacteria and its absence in humans make the enzymes of this pathway, including MenE, attractive targets for the development of novel antibiotics. Several inhibitors of MenE have been developed and characterized.
Stable analogues of the reaction intermediate, OSB-AMP, such as OSB-AMS (o-succinylbenzoyl-sulfamoyl adenosine), have been shown to be potent inhibitors of MenE from various bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. These inhibitors exhibit competitive inhibition with respect to ATP and noncompetitive inhibition with respect to OSB, which is consistent with the Bi Uni Uni Bi Ping-Pong kinetic mechanism. The development of such inhibitors provides a promising avenue for the discovery of new antibacterial drugs with a novel mode of action.
Conclusion
This compound synthetase (MenE) is a crucial enzyme in the bacterial menaquinone biosynthesis pathway, catalyzing the activation of o-succinylbenzoate. Its unique two-step catalytic mechanism, involving a large conformational change, is a hallmark of the ANL superfamily of enzymes. The essential nature of MenE for bacterial survival and its absence in humans underscore its potential as a valuable target for the development of new antibacterial therapies. This technical guide provides a comprehensive overview of the current knowledge on MenE, including its function, mechanism, kinetic properties, and methods for its study, which will be a valuable resource for researchers dedicated to understanding and targeting this important enzyme.
References
- 1. Comparison of two experimental methods for the determination of Michaelis-Menten kinetics of an immobilized enzyme [pubmed.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. Crystal Structures of E. coli Native MenH and Two Active Site Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Methods in Kinetic Studies - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
A Technical Guide to the Discovery of O-Succinylbenzoyl-CoA, a Key Intermediate in Vitamin K2 Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K2, or menaquinone (MK), is a vital lipid-soluble vitamin essential for various physiological processes, including blood coagulation and bone metabolism.[1][2] In bacteria, it serves as a crucial electron carrier in the respiratory chain, making its biosynthetic pathway an attractive target for novel antibacterial drug development.[1][3] This technical guide provides an in-depth exploration of the discovery of o-succinylbenzoyl-coenzyme A (OSB-CoA), a pivotal intermediate in the MK biosynthesis pathway. We will detail the enzymatic reactions leading to and from OSB-CoA, present key quantitative data, and provide the experimental protocols that were instrumental in its identification and characterization.
Introduction to Menaquinone (Vitamin K2) Biosynthesis
The biosynthesis of menaquinone is a complex, multi-step process that begins with the shikimate pathway.[4][5] The naphthoquinone ring of menaquinone is derived from chorismate, a key branch-point metabolite.[4][5] The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the men gene cluster (menA-H).[1] A critical phase of this pathway is the conversion of o-succinylbenzoic acid (OSB) to 1,4-dihydroxy-2-naphthoic acid (DHNA), the immediate precursor to the naphthoquinone ring.[6] Early research indicated that this conversion was dependent on ATP and coenzyme A (CoA), suggesting the formation of an "active" intermediate.[5][6] This intermediate was later identified as o-succinylbenzoyl-CoA (OSB-CoA).[6][7]
The Central Role of this compound (OSB-CoA)
OSB-CoA stands as a key intermediate in the menaquinone biosynthetic pathway. Its formation and subsequent conversion are catalyzed by two critical enzymes:
-
This compound Synthetase (MenE): This enzyme catalyzes the ATP- and CoA-dependent conversion of OSB to OSB-CoA.[8][9][10] This activation step is crucial for the subsequent cyclization reaction. The reaction proceeds as follows: ATP + o-succinylbenzoate + CoA ⇌ AMP + diphosphate (B83284) + this compound [10]
-
Naphthoate Synthase (MenB): This enzyme, also known as 1,4-dihydroxy-2-naphthoyl-CoA synthase, catalyzes the intramolecular cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoic acid (DHNA).[6] This reaction does not require any cofactors.[7]
The discovery and characterization of OSB-CoA and the enzymes MenE and MenB were pivotal in elucidating the complete menaquinone biosynthesis pathway.
Key Experiments in the Discovery of OSB-CoA
The identification of OSB-CoA as an intermediate was the result of meticulous biochemical studies involving enzyme assays, protein fractionation, and analytical techniques.
Experimental Protocols
3.1.1. Preparation of Cell-Free Extracts
Cell-free extracts are essential for in vitro studies of enzymatic reactions. A typical protocol for preparing extracts from bacteria like Mycobacterium phlei or Escherichia coli is as follows:
-
Bacterial Culture: Grow the bacterial strain in a suitable nutrient-rich medium to the late logarithmic phase of growth.
-
Cell Harvesting: Harvest the cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5) to remove residual medium.
-
Cell Lysis: Resuspend the cells in the same buffer containing a reducing agent (e.g., dithiothreitol) and lyse the cells. Common methods include sonication or passage through a French pressure cell.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a clear supernatant, which serves as the cell-free extract.
3.1.2. Enzyme Fractionation
To isolate the enzymes involved in the conversion of OSB to DHNA, the cell-free extract was subjected to protein fractionation techniques. A key step in early studies was protamine sulfate (B86663) precipitation.[6]
-
Protamine Sulfate Treatment: Slowly add a solution of protamine sulfate to the cell-free extract with constant stirring. This precipitates nucleic acids and some proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated material.
-
Separation of Fractions: The resulting supernatant (Fraction S) and the resuspended pellet (Fraction B) can then be assayed for enzymatic activity.[6] It was observed that neither fraction alone could catalyze the formation of DHNA from OSB, but a combination of both fractions restored the activity, indicating the involvement of at least two separate enzymes.[6]
3.1.3. This compound Synthetase (MenE) Activity Assay
The activity of MenE can be measured by monitoring the formation of OSB-CoA. A common method is a coupled spectrophotometric assay:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MgCl2, ATP, CoA, and o-succinylbenzoic acid.
-
Enzyme Addition: Add the purified MenE enzyme or cell fraction to initiate the reaction.
-
Coupling Enzymes: Include coupling enzymes such as pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, along with phosphoenolpyruvate (B93156) and NADH.
-
Spectrophotometric Monitoring: The formation of ADP during the synthetase reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
3.1.4. Identification and Characterization of OSB-CoA
The definitive identification of OSB-CoA involved radiolabeling experiments and chromatographic analysis.[7]
-
Radiolabeling: Incorporate a radiolabel, such as tritium-labeled coenzyme A ([³H]CoA), into the enzymatic reaction.[7] The incorporation of the radiolabel into the product confirms the formation of a CoA ester.[7]
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to separate the reaction products. The elution profile can be monitored by UV absorbance and radioactivity detection.
-
Mass Spectrometry (MS): For structural confirmation, the purified product can be analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern, confirming the identity as OSB-CoA.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the enzymes involved in OSB-CoA metabolism.
Table 1: Kinetic Parameters of this compound Synthetase (MenE) from E. coli [8]
| Substrate | Km (μM) |
| o-Succinylbenzoic Acid (OSB) | 16 |
| ATP | 73.5 |
| Coenzyme A (CoA) | 360 |
Table 2: Properties of this compound Synthetase (MenE) from E. coli [8]
| Property | Value |
| Native Molecular Mass | 185 kDa |
| Subunit Molecular Mass | 49 kDa |
| Quaternary Structure | Homotetramer |
| pH Optimum | 7.5 - 8.0 |
| Temperature Optimum | 30 - 40 °C |
| Metal Ion Requirement | Mg²⁺ (most effective) |
Signaling Pathways and Experimental Workflows
Visual representations of the biochemical pathway and experimental procedures are crucial for understanding the discovery of OSB-CoA.
Caption: The menaquinone biosynthesis pathway, highlighting the central role of OSB-CoA.
Caption: Experimental workflow for the identification of OSB-CoA.
Conclusion and Future Directions
The identification of this compound as a key intermediate was a landmark achievement in understanding vitamin K2 biosynthesis. The detailed elucidation of this pathway, including the enzymes MenE and MenB, has opened up new avenues for the development of novel antimicrobial agents.[1] By targeting these essential enzymes, it is possible to disrupt the bacterial respiratory chain, leading to cell death. Future research in this area will likely focus on the design of potent and specific inhibitors of MenE and MenB, as well as further exploration of the regulatory mechanisms governing the menaquinone biosynthesis pathway. The structural and kinetic data presented in this guide provide a solid foundation for such drug discovery efforts.
References
- 1. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 10. enzyme-database.org [enzyme-database.org]
An In-depth Technical Guide to O-Succinylbenzoyl-CoA: Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-succinylbenzoyl-CoA (OSB-CoA) is a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2), an essential electron carrier in the respiratory chain of many bacteria. The enzyme responsible for its formation, this compound synthetase (MenE), is a key player in this pathway and represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure and chemical properties of OSB-CoA, details on its enzymatic synthesis and analysis, and its role in the menaquinone biosynthetic pathway.
Chemical Structure and Properties
This compound is a thioester derivative of coenzyme A. Its structure is characterized by a succinylbenzoyl moiety attached to the thiol group of coenzyme A.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C32H39N7O20P3S | [1] |
| Molar Mass | 966.68 g/mol | [1] |
| Synonyms | 2-Succinylbenzoyl-CoA, Succinylbenzoyl-CoA | [1] |
| PubChem CID | 71448891 | [2] |
Stability
This compound is notably unstable at neutral and alkaline pH, readily undergoing hydrolysis. It exhibits greater stability under acidic conditions.[3] This instability is a critical consideration for its enzymatic synthesis, purification, and analysis, necessitating careful pH control and prompt handling. The thioester bond is susceptible to nucleophilic attack, leading to the cleavage of the succinylbenzoyl group from coenzyme A.[4]
Biosynthesis of this compound
OSB-CoA is synthesized from o-succinylbenzoic acid (OSB) and coenzyme A (CoA) in an ATP-dependent reaction catalyzed by this compound synthetase (MenE).[5] This enzyme belongs to the ligase family and plays a pivotal role in the menaquinone biosynthetic pathway.[3]
Table 2: Kinetic Properties of E. coli this compound Synthetase (MenE)
| Parameter | Value | Reference |
| Km for OSB | 16 µM | [6] |
| Km for ATP | 73.5 µM | [6] |
| Km for CoA | 360 µM | [6] |
| Optimal pH | 7.5 - 8.0 | [6] |
| Optimal Temperature | 30 - 40 °C | [6] |
| Native Molecular Mass | 185 kDa | [6] |
| Subunit Molecular Mass | 49 kDa | [6] |
The reaction mechanism of MenE is proposed to be a Bi Uni Uni Bi Ping-Pong mechanism.[2]
Menaquinone Biosynthesis Pathway
This compound is a key intermediate in the classical menaquinone (Vitamin K2) biosynthesis pathway, which is essential for anaerobic respiration in many bacteria.
Experimental Protocols
Overexpression and Purification of this compound Synthetase (MenE) from E. coli
This protocol is a generalized procedure based on the methods described by Kwon et al. (1996).[6]
Workflow for MenE Purification
Materials:
-
E. coli strain overexpressing the menE gene.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM 2-mercaptoethanol).
-
Ammonium sulfate.
-
Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM 2-mercaptoethanol).
-
Ion-exchange chromatography column and buffers.
-
Gel filtration chromatography column and buffers.
-
Protein concentration determination reagents.
-
SDS-PAGE reagents.
Procedure:
-
Cell Culture and Induction: Grow the E. coli strain harboring the MenE expression plasmid in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of ~0.6. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation for a specified time (e.g., 3-4 hours).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or other appropriate methods on ice.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes) to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a certain saturation (e.g., 40-70%) while stirring on ice. Collect the precipitate by centrifugation.
-
Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sephacel) equilibrated with the dialysis buffer. Elute the bound proteins with a linear gradient of NaCl in the same buffer. Collect fractions and assay for MenE activity.
-
Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated protein solution to a gel filtration column (e.g., Sephacryl S-200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl). Collect fractions and assay for MenE activity.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzymatic Synthesis and Analysis of this compound
This protocol is a composite based on information from Heide et al. (1982) and Kwon et al. (1996).[3][6]
Materials:
-
Purified this compound synthetase (MenE).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
O-succinylbenzoic acid (OSB).
-
Coenzyme A (CoA).
-
ATP.
-
Magnesium chloride (MgCl2).
-
HPLC system with a C18 column.
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer, pH 4.9).[7]
Procedure for Enzymatic Synthesis:
-
Prepare a reaction mixture containing reaction buffer, OSB, CoA, ATP, and MgCl2 at appropriate concentrations (e.g., 100 mM Tris-HCl pH 8.0, 1 mM OSB, 0.5 mM CoA, 2 mM ATP, 5 mM MgCl2).
-
Initiate the reaction by adding a catalytic amount of purified MenE.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to allow for product formation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
Procedure for HPLC Analysis:
-
Quench the reaction in the aliquots by adding an equal volume of a stop solution (e.g., 10% perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Elute the compounds using a suitable gradient of mobile phase.
-
Monitor the absorbance at 260 nm to detect CoA and its derivatives. OSB-CoA will have a distinct retention time compared to CoA and OSB.
Spectrophotometric Assay for this compound Synthetase (MenE) Activity
This is a coupled spectrophotometric assay. The formation of OSB-CoA is coupled to its conversion to 1,4-dihydroxy-2-naphthoyl-CoA by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which can be monitored spectrophotometrically. A more direct but less common method involves detecting the release of pyrophosphate (PPi). A generalized coupled assay is described below.
Logical Flow of the Coupled Spectrophotometric Assay
Materials:
-
Purified this compound synthetase (MenE).
-
Purified 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) as the coupling enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 20 mM NaCl and 2 mM MgCl2).[2]
-
O-succinylbenzoic acid (OSB).
-
Coenzyme A (CoA).
-
ATP.
-
Spectrophotometer capable of measuring absorbance in the UV-Vis range.
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, OSB, CoA, ATP, and an excess of the coupling enzyme MenB.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding a small amount of the MenE-containing sample.
-
Immediately monitor the increase in absorbance at a wavelength specific for the product of the MenB reaction (e.g., 392 nm for 1,4-dihydroxy-2-naphthoyl-CoA).[2]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be quantified using the molar extinction coefficient of the product.
Conclusion
This compound is a pivotal molecule in bacterial metabolism, and a thorough understanding of its properties and the enzymes that interact with it is crucial for the development of novel therapeutics. This guide provides a foundational understanding for researchers in this field, summarizing key data and outlining essential experimental approaches. Further research into the stability and degradation of OSB-CoA under various conditions will provide a more complete picture of its role in cellular processes.
References
- 1. Crystal structure of the thioesterification conformation of Bacillus subtilis this compound synthetase reveals a distinct substrate-binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Keystone of Vitamin K2 Biosynthesis: A Technical Guide to the Conversion of o-Succinylbenzoic Acid to O-Succinylbenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of o-succinylbenzoic acid (OSB) to its activated coenzyme A thioester, O-succinylbenzoyl-CoA (OSB-CoA). This reaction is a critical step in the biosynthesis of menaquinone (Vitamin K2), a vital component of the electron transport chain in many bacteria. The enzyme responsible, o-succinylbenzoate-CoA ligase (OSB-CoA ligase), encoded by the menE gene, represents a promising target for the development of novel antimicrobial agents. This document details the biochemical properties of OSB-CoA ligase from key bacterial species, provides structured experimental protocols for its study, and presents visual workflows and pathway diagrams to facilitate a deeper understanding of this pivotal enzymatic transformation.
The Core Reaction and Its Significance
The conversion of OSB to OSB-CoA is an ATP-dependent process that "activates" the carboxyl group of OSB, preparing it for the subsequent cyclization reaction in the menaquinone biosynthesis pathway. The reaction can be summarized as follows:
o-Succinylbenzoic Acid + ATP + Coenzyme A → this compound + AMP + Pyrophosphate
This enzymatic step is catalyzed by o-succinylbenzoate-CoA ligase (EC 6.2.1.26), also known as this compound synthetase.[1][2] This enzyme is a member of the ligase family and is essential for the survival of many pathogenic bacteria, making it an attractive target for antimicrobial drug discovery.[2]
Biochemical and Kinetic Properties of o-Succinylbenzoate-CoA Ligase
The properties of OSB-CoA ligase have been characterized in several bacteria, most notably Escherichia coli, Mycobacterium phlei, and Staphylococcus aureus. A summary of the key quantitative data is presented in the tables below.
Table 1: General Properties of o-Succinylbenzoate-CoA Ligase
| Property | Escherichia coli | Mycobacterium phlei | Staphylococcus aureus |
| Gene | menE | menE | menE |
| Native Molecular Mass (kDa) | 185 | Information not available | ~185 (tetramer) |
| Subunit Molecular Mass (kDa) | 49 | Information not available | Information not available |
| Quaternary Structure | Homotetramer | Information not available | Tetramer |
| Optimal pH | 7.5 - 8.0 | Information not available | ~7.5 |
| Optimal Temperature (°C) | 30 - 40 | Information not available | 30 |
Table 2: Kinetic Parameters of o-Succinylbenzoate-CoA Ligase
| Substrate | Escherichia coli (Km in µM) | Mycobacterium phlei (Km in µM) | Staphylococcus aureus (Ki in nM) |
| o-Succinylbenzoic Acid (OSB) | 16 | Information not available | 11.2 (noncompetitive inhibitor) |
| ATP | 73.5 | Information not available | 5.4 (competitive inhibitor) |
| Coenzyme A (CoA) | 360 | Information not available | Information not available |
| Specific Activity (µmol/min/mg) | Information not available | Information not available | 3.2 |
Note: Kinetic data for S. aureus is presented as inhibition constants (Ki) for a potent inhibitor, providing insight into the enzyme's active site.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of recombinant o-succinylbenzoate-CoA ligase.
Cloning, Expression, and Purification of Recombinant His-tagged MenE
Objective: To obtain highly pure and active MenE for biochemical and kinetic studies.
Methodology:
-
Gene Amplification and Cloning:
-
Amplify the menE gene from the genomic DNA of the desired bacterium (E. coli, S. aureus, etc.) using PCR with primers that introduce restriction sites for cloning into a suitable expression vector (e.g., pET series with an N-terminal His6-tag).
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested menE gene into the expression vector and transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Verify the sequence of the cloned gene.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance the solubility of the recombinant protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification using Immobilized Metal Affinity Chromatography (IMAC):
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged MenE protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
Enzymatic Activity Assay: Coupled Spectrophotometric Method
Objective: To determine the kinetic parameters of MenE by continuously monitoring ATP consumption.
Principle: The production of ADP by MenE is coupled to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the activity of MenE.
Reaction Scheme:
-
OSB + ATP + CoA --(MenE)--> OSB-CoA + AMP + PPi
-
AMP + ATP --(Myokinase)--> 2 ADP
-
ADP + Phosphoenolpyruvate --(PK)--> Pyruvate + ATP
-
Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 mM KCl
-
10 mM MgCl2
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
5 units of Pyruvate Kinase (PK)
-
10 units of Lactate Dehydrogenase (LDH)
-
2 units of Myokinase
-
Varying concentrations of OSB, ATP, and CoA for kinetic analysis.
-
-
Initiation and Measurement:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified MenE.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine the kinetic parameters (Km, Vmax, kcat) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Analysis of Substrate and Product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To directly measure the consumption of OSB and the formation of OSB-CoA.
Methodology:
-
Enzymatic Reaction:
-
Perform the MenE enzymatic reaction as described in the activity assay, but without the coupling enzymes and NADH.
-
Stop the reaction at different time points by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or another suitable quenching agent.
-
Centrifuge to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 280 nm (for the aromatic ring of OSB).
-
Injection Volume: 20 µL of the supernatant from the quenched reaction.
-
-
Quantification:
-
Generate standard curves for OSB and OSB-CoA (if a standard is available) by injecting known concentrations.
-
Determine the concentrations of OSB and OSB-CoA in the reaction samples by comparing their peak areas to the standard curves.
-
Visualizations
Menaquinone Biosynthesis Pathway
Caption: The central role of MenE in the menaquinone biosynthesis pathway.
Experimental Workflow for MenE Characterization
Caption: A streamlined workflow for the characterization of MenE.
Logical Relationship of the Coupled Enzyme Assay
Caption: The principle of the coupled spectrophotometric assay for MenE activity.
References
Genetic Regulation of O-Succinylbenzoyl-CoA Production: A Technical Guide
Executive Summary
O-succinylbenzoyl-coenzyme A (OSB-CoA) is a critical intermediate in the biosynthesis of menaquinone (vitamin K2), an essential component of the electron transport chain in many bacteria. The production of OSB-CoA is catalyzed by the enzyme o-succinylbenzoyl-CoA synthetase, encoded by the menE gene. Understanding the genetic regulation of OSB-CoA production is paramount for the development of novel antimicrobial agents targeting the menaquinone biosynthesis pathway, which is absent in humans. This technical guide provides a comprehensive overview of the genetic and enzymatic control of OSB-CoA synthesis, detailed experimental protocols for its study, and quantitative data to support further research and development.
Introduction to this compound and Menaquinone Biosynthesis
Menaquinone (MK), or vitamin K2, is a lipid-soluble quinone that functions as an electron carrier in the respiratory chains of most Gram-positive and many Gram-negative bacteria.[1] The biosynthesis of the MK naphthoquinone ring initiates from chorismate and involves a series of enzymatic reactions catalyzed by proteins encoded by the men genes. A key step in this pathway is the conversion of o-succinylbenzoate (OSB) to OSB-CoA, a reaction that activates OSB for subsequent cyclization. This activation is an ATP-dependent process mediated by this compound synthetase (MenE).[2]
The menaquinone biosynthetic pathway is an attractive target for antimicrobial drug discovery due to its essentiality in many pathogenic bacteria and its absence in humans.[3] A thorough understanding of the regulation of this pathway, particularly the control of menE gene expression and MenE enzyme activity, is crucial for identifying and validating novel drug targets.
Genetic Organization and Regulation of menE
The menE gene is typically found within a conserved cluster of menaquinone biosynthesis genes, often organized as an operon. The specific arrangement and regulation of this operon can vary between bacterial species.
In Escherichia coli
In Escherichia coli, the men genes are located in a cluster, and evidence suggests an operon-like organization.[4] The gene order within this cluster has been established, with menE being part of this transcriptional unit.[5] While the regulation of the men operon is not fully elucidated, it is known to be distinct from the regulation of anaerobic respiratory enzymes controlled by the Fumarate and Nitrate Reductase (FNR) protein. Studies have indicated that mutations in the regulatory systems of Fnr and Arc (aerobic respiratory control) do not affect the quinone pool.[6] Iron concentration, however, has been shown to regulate the expression of entC, which is involved in the biosynthesis of isochorismate, a precursor for both enterobactin (B1671361) and menaquinone.[7] This suggests a potential indirect regulatory role of iron in menaquinone biosynthesis.
In Bacillus subtilis
In Bacillus subtilis, the menE and menB genes are organized in a menBE operon.[6] The expression of this operon is growth-phase dependent, with maximal transcript accumulation occurring approximately one hour after the end of the exponential growth phase.[6] The promoters for both menB and menE contain sequences that are recognized by the primary vegetative sigma factor, σA, of the B. subtilis RNA polymerase.[6] Furthermore, these promoter regions share homologous sequence motifs with the menCD promoter and several tricarboxylic acid (TCA) cycle gene promoters, suggesting a coordinated regulation with central metabolism.[6] A transcriptomic analysis of Bacillus subtilis natto revealed that under high oxygen supply, most of the enzymes in the MK-7 biosynthesis pathway were up-regulated, indicating that oxygen availability is a key environmental signal for the regulation of this pathway.[8]
The Enzyme: this compound Synthetase (MenE)
This compound synthetase (EC 6.2.1.26) is the enzyme responsible for the conversion of OSB to OSB-CoA. This reaction proceeds via an adenylated intermediate and requires ATP and Coenzyme A.
Enzymatic Reaction
The reaction catalyzed by MenE is as follows:
ATP + o-succinylbenzoate + CoA <=> AMP + diphosphate (B83284) + this compound
Quantitative Data on MenE
The kinetic parameters and physical properties of MenE have been characterized in several bacteria. A summary of this data is presented in the tables below.
Table 1: Kinetic Parameters of this compound Synthetase (MenE)
| Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| Escherichia coli | OSB | 16 | - | [2] |
| ATP | 73.5 | - | [2] | |
| CoA | 360 | - | [2] | |
| Bacillus anthracis | OSB | - | ~155 | [3] |
| ATP | - | ~155 | [3] | |
| CoA | - | ~155 | [3] |
Table 2: Physical and Chemical Properties of this compound Synthetase (MenE)
| Organism | Molecular Weight (native) | Subunit Molecular Weight | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |
| Escherichia coli | 185 kDa | 49 kDa | 7.5 - 8.0 | 30 - 40 | Mg2+ | [2] |
| Bacillus subtilis | - | 24.4 kDa (predicted) | - | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of OSB-CoA production and its genetic regulation.
Cloning and Expression of the menE Gene
This protocol describes the general steps for cloning and expressing the menE gene, for example, in an E. coli expression system.
Objective: To produce recombinant MenE protein for purification and characterization.
Materials:
-
Bacterial strain containing the menE gene (e.g., E. coli K-12)
-
High-fidelity DNA polymerase
-
PCR primers specific for the menE gene, incorporating restriction sites
-
Expression vector (e.g., pET series)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli expression host (e.g., BL21(DE3))
-
LB agar (B569324) plates and broth with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
PCR Amplification: Amplify the menE open reading frame from the genomic DNA of the source organism using PCR with high-fidelity DNA polymerase. The primers should be designed to include restriction sites compatible with the chosen expression vector.
-
Digestion and Ligation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments and ligate the menE insert into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Verification: Select several colonies and isolate the plasmid DNA. Verify the presence and correct orientation of the menE insert by restriction digestion and DNA sequencing.
-
Protein Expression: Transform the verified plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Grow a culture of the transformed cells in LB broth to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 3-4 hours at 30-37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein solubility.
-
Cell Lysis and Protein Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press. Centrifuge the lysate to separate the soluble protein fraction from the cell debris. The recombinant MenE protein in the supernatant can then be purified.
Purification of this compound Synthetase (MenE)
This protocol outlines a general strategy for the purification of His-tagged recombinant MenE.
Objective: To obtain highly pure MenE protein for enzymatic assays and structural studies.
Materials:
-
Cell lysate containing recombinant His-tagged MenE
-
Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole (B134444), pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
SDS-PAGE reagents
Procedure:
-
Column Equilibration: Equilibrate the Ni-NTA column with wash buffer.
-
Protein Binding: Load the soluble fraction of the cell lysate onto the equilibrated column. Allow the protein to bind to the resin.
-
Washing: Wash the column extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the bound His-tagged MenE protein using elution buffer. Collect the fractions.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified MenE protein.
-
Dialysis: Dialyze the pooled fractions against a suitable buffer to remove imidazole and for storage.
-
Concentration and Storage: Concentrate the purified protein if necessary and store at -80°C.
This compound Synthetase Enzyme Assay
This protocol describes a coupled spectrophotometric assay to measure the activity of MenE. The formation of AMP is coupled to the oxidation of NADH via the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
Objective: To determine the kinetic parameters of MenE.
Materials:
-
Purified MenE enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
O-succinylbenzoate (OSB)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing assay buffer, MgCl2, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Substrate Addition: Add varying concentrations of OSB, ATP, and CoA to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding a known amount of purified MenE enzyme.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
HPLC Analysis of this compound
This protocol outlines a method for the separation and quantification of OSB-CoA using reverse-phase high-performance liquid chromatography (HPLC).
Objective: To quantify the product of the MenE reaction.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)
-
Mobile Phase B: Acetonitrile
-
OSB-CoA standard
-
Reaction samples quenched at different time points
Procedure:
-
Sample Preparation: Stop the MenE enzymatic reaction at various time points by adding an acid (e.g., perchloric acid) or by rapid freezing. Centrifuge to remove precipitated protein.
-
HPLC Analysis: Inject the supernatant onto the C18 column. Elute the compounds using a gradient of mobile phase B in mobile phase A.
-
Detection: Monitor the elution profile at a wavelength where CoA esters absorb (typically around 260 nm).
-
Quantification: Identify the OSB-CoA peak by comparing its retention time with that of a pure standard. Quantify the amount of OSB-CoA by integrating the peak area and comparing it to a standard curve.[9][10]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The genetic regulation of this compound production is a tightly controlled process that is integrated with the overall metabolic state of the bacterium. The organization of the menE gene within an operon ensures the coordinated expression of enzymes in the menaquinone biosynthesis pathway. While significant progress has been made in understanding this regulation, particularly in model organisms like E. coli and B. subtilis, further research is needed to elucidate the specific transcription factors and environmental signals that modulate menE expression in various pathogenic bacteria. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations aimed at exploiting the menaquinone biosynthesis pathway for the development of novel antimicrobial therapies.
References
- 1. Of mice and men: genetic determinants of iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacillus anthracis this compound synthetase: reaction kinetics and a novel inhibitor mimicking its reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Of mice and men: genetic determinants of iron status | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 5. Crystal structure of the thioesterification conformation of Bacillus subtilis this compound synthetase reveals a distinct substrate-binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence organization and regulation of the Bacillus subtilis menBE operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
O-Succinylbenzoyl-CoA in E. coli Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-succinylbenzoyl-CoA (OSB-CoA) is a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2) in Escherichia coli and many other bacteria. Menaquinone is an essential component of the electron transport chain, particularly under anaerobic conditions, playing a vital role in cellular respiration and energy metabolism. The biosynthetic pathway of menaquinone, and specifically the steps involving OSB-CoA, represents a promising target for the development of novel antimicrobial agents, as this pathway is absent in humans. This technical guide provides an in-depth overview of the role of OSB-CoA in E. coli metabolism, focusing on the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks.
The Menaquinone Biosynthesis Pathway: The Central Role of this compound
The biosynthesis of menaquinone in E. coli initiates from chorismate, a key branch-point metabolite in the shikimate pathway, and α-ketoglutarate from the TCA cycle.[1][2] A series of enzymatic reactions, catalyzed by the men family of enzymes (MenF, MenD, MenH, MenC, MenE, MenB, MenA, and MenG), leads to the formation of menaquinone.[3][4] OSB-CoA is a key intermediate in this pathway, synthesized by the enzyme this compound synthetase (MenE) and subsequently cyclized by 1,4-dihydroxy-2-naphthoate synthase (MenB).
The pathway leading to and from OSB-CoA is as follows:
-
Chorismate to Isochorismate: The pathway begins with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .
-
Formation of SEPHCHC: 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase (MenD) catalyzes the thiamine (B1217682) diphosphate-dependent reaction between isochorismate and α-ketoglutarate to form SEPHCHC.[5][6]
-
Conversion to SHCHC: SEPHCHC synthase (MenH) then converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[7]
-
Aromatization to OSB: o-Succinylbenzoate synthase (MenC) catalyzes the aromatization of SHCHC to o-succinylbenzoate (OSB).[4]
-
Activation to OSB-CoA: This compound synthetase (MenE) activates OSB by ligating it to Coenzyme A in an ATP-dependent reaction, forming OSB-CoA.[8]
-
Cyclization to DHNA: 1,4-dihydroxy-2-naphthoate (DHNA) synthase (MenB) catalyzes the intramolecular cyclization of OSB-CoA to form DHNA.[9]
The subsequent steps involve the prenylation of DHNA by MenA and methylation by MenG (or UbiE) to yield the final menaquinone molecule.
Quantitative Data
The efficiency and kinetics of the enzymes involved in the OSB-CoA segment of the menaquinone pathway are critical for understanding the overall flux and regulation. The following tables summarize the available quantitative data for the key enzymes in E. coli.
Table 1: Kinetic Parameters of Key Enzymes in OSB-CoA Metabolism
| Enzyme (Gene) | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) |
| MenD | Isochorismate | 0.053[10] | - | - | - | 7.0-8.0[10] | - |
| α-Ketoglutarate | 1.5[10] | - | - | - | 7.0-8.0[10] | - | |
| MenH | SEPHCHC | - | - | - | 2.0 x 107[7] | - | - |
| MenC | SHCHC | - | 19[11] | - | - | - | - |
| MenE | o-Succinylbenzoate | 16[8] | - | 3.2 µmol/min/mg[12] | - | 7.5-8.0[8] | 30-40[8] |
| ATP | 73.5[8] | - | 3.2 µmol/min/mg[12] | - | 7.5-8.0[8] | 30-40[8] | |
| CoA | 360[8] | - | 3.2 µmol/min/mg[12] | - | 7.5-8.0[8] | 30-40[8] |
Genetic Regulation of the men Operon
The biosynthesis of menaquinone is tightly regulated in response to the availability of oxygen. In E. coli, the men genes are organized in a cluster, and their expression is significantly upregulated under anaerobic conditions.[3] This regulation is primarily mediated by two global transcription factors: Fnr (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control protein A) .[13][14][15][16]
Fnr is an oxygen-sensitive protein that functions as a transcriptional activator in the absence of oxygen. It binds to specific DNA sequences (Fnr boxes) in the promoter regions of its target genes, including those in the men operon, to activate their transcription.[13] ArcA is part of a two-component system (ArcB/ArcA) that senses the redox state of the cell. Under anaerobic conditions, ArcA is phosphorylated and acts as a transcriptional repressor of aerobic genes and an activator of some anaerobic genes. Both Fnr and ArcA are required for the maximal expression of genes involved in anaerobic respiration, including the menaquinone biosynthetic pathway.[13][16]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assay of this compound synthetase (MenE), a key enzyme in the OSB-CoA metabolic pathway.
Protocol 1: Expression and Purification of Recombinant His-tagged MenE from E. coli
This protocol is adapted from general procedures for recombinant protein expression and purification in E. coli.
1. Gene Cloning and Expression Vector Construction:
- Amplify the menE gene from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites.
- Digest the PCR product and a suitable expression vector (e.g., pET-28a, which provides an N-terminal His6-tag) with the corresponding restriction enzymes.
- Ligate the digested menE gene into the expression vector.
- Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
- Verify the sequence of the resulting plasmid (pET28a-menE).
2. Protein Expression:
- Transform the pET28a-menE plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB broth containing the antibiotic with the overnight culture to an OD600 of 0.1.
- Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 4-6 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis and Protein Purification:
- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the supernatant onto the column.
- Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the His-tagged MenE protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
Protocol 2: Enzymatic Assay for this compound Synthetase (MenE) Activity
This spectrophotometric assay measures the formation of OSB-CoA by monitoring the decrease in ATP concentration, coupled to the oxidation of NADH.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Substrate Stock Solutions:
-
10 mM o-succinylbenzoate (OSB) in water
-
100 mM ATP in water, pH 7.0
-
10 mM Coenzyme A (CoA) in water
-
500 mM MgCl2
-
-
Coupling Enzyme System:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
100 mM Phosphoenolpyruvate (PEP)
-
10 mM NADH
-
Assay Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL Assay Buffer
-
20 µL 100 mM PEP
-
10 µL 10 mM NADH
-
10 µL 500 mM MgCl2
-
5 µL PK/LDH enzyme mix (sufficient to provide non-limiting activity)
-
10 µL 10 mM CoA
-
10 µL 10 mM OSB
-
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10-20 µL of purified MenE enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP formation, which in turn is stoichiometric with the formation of OSB-CoA.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a menaquinone biosynthesis enzyme, from gene to kinetic analysis.
Conclusion
This compound is a pivotal metabolite in the E. coli menaquinone biosynthesis pathway. The enzymes responsible for its synthesis and conversion are essential for the survival of the bacterium under anaerobic conditions, making them attractive targets for the development of novel antibiotics. This technical guide has provided a comprehensive overview of the current knowledge on OSB-CoA metabolism in E. coli, including the pathway, enzyme kinetics, genetic regulation, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and professionals working in the fields of microbiology, biochemistry, and drug discovery. Further research into the detailed kinetic and regulatory mechanisms of this pathway will undoubtedly pave the way for the development of new strategies to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K (menaquinone) biosynthesis in bacteria: purification and probable structure of an intermediate prior to o-succinylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase - Wikipedia [en.wikipedia.org]
- 6. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase in the menaquinone biosynthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. uniprot.org [uniprot.org]
- 12. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 13. Anaerobic activation of arcA transcription in Escherichia coli: roles of Fnr and ArcA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Fnr and ArcA in anaerobic expression of the tdc operon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. The requirement of ArcA and Fnr for peak expression of the cyd operon in Escherichia coli under microaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of MenE in Bacterial Menaquinone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of MenE (o-succinylbenzoyl-CoA synthetase), a critical enzyme in the bacterial menaquinone (vitamin K2) biosynthesis pathway. Menaquinone is an essential component of the electron transport chain in most bacteria, playing a vital role in cellular respiration and energy production.[1][2][3] The absence of this pathway in humans makes its constituent enzymes, including MenE, attractive targets for the development of novel antibacterial agents.[1][4]
The Menaquinone Biosynthesis Pathway: An Overview
Bacteria synthesize menaquinone from chorismate through a series of enzymatic reactions.[2][5] This pathway involves several key enzymes, designated MenA through MenH, which work in concert to build the characteristic naphthoquinone head group of menaquinone.[1][2] MenE catalyzes a crucial activation step midway through this pathway, preparing the substrate for the subsequent ring closure reaction. The overall pathway is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.[2][5][6]
References
- 1. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
O-Succinylbenzoyl-CoA: A Linchpin in the Biosynthesis of Naphthalenoid Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-succinylbenzoyl-coenzyme A (OSB-CoA) is a critical intermediate in the biosynthesis of a diverse array of naphthalenoid compounds, most notably the menaquinone (vitamin K2) family of electron carriers. This technical guide provides a comprehensive overview of the enzymatic formation of OSB-CoA and its subsequent conversion into the foundational naphthalenoid structure, 1,4-dihydroxy-2-naphthoic acid (DHNA). We present a detailed examination of the enzymes involved in this pathway in the model organism Escherichia coli, including their kinetic properties and the intricate regulatory mechanisms that govern metabolic flux. Furthermore, this guide furnishes detailed experimental protocols for the expression, purification, and activity assessment of these key enzymes, alongside analytical methodologies for the quantification of pathway intermediates and products. This document is intended to serve as a core resource for researchers in microbiology, biochemistry, and drug development, providing the foundational knowledge and practical tools necessary to investigate this vital metabolic pathway and explore its potential as a target for novel antimicrobial agents.
Introduction
Naphthalenoid compounds, characterized by their bicyclic aromatic ring structure, play crucial roles in various biological processes. Among the most vital of these are the menaquinones (MK), or vitamin K2, which are essential lipid-soluble electron carriers in the respiratory chains of most bacteria and archaea.[1] The biosynthetic pathway of menaquinones, absent in humans, presents a promising target for the development of novel antibiotics.[1]
The central precursor to the naphthalenoid ring system is o-succinylbenzoyl-CoA (OSB-CoA). This thioester is synthesized from precursors derived from the shikimate pathway and the Krebs cycle and undergoes a remarkable intramolecular cyclization to form the foundational naphthalenoid, 1,4-dihydroxy-2-naphthoic acid (DHNA).[1] This guide focuses on the core enzymatic steps leading from chorismate to DHNA, with a particular emphasis on the generation and utilization of OSB-CoA in Escherichia coli.
The Menaquinone Biosynthetic Pathway: From Chorismate to DHNA
The biosynthesis of DHNA from chorismate is a multi-step enzymatic cascade involving a series of soluble enzymes encoded by the men gene cluster.[2] The pathway commences with the conversion of chorismate, a key branch-point metabolite in aromatic amino acid synthesis, and culminates in the formation of the naphthalenoid ring of DHNA.
The key enzymatic steps are as follows:
-
MenF (Isochorismate Synthase): Converts chorismate to isochorismate.
-
MenD (SEPHCHC Synthase): Catalyzes the condensation of isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[3]
-
MenH (SHCHC Synthase): Catalyzes the elimination of pyruvate (B1213749) from SEPHCHC to yield (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[4]
-
MenC (O-Succinylbenzoate Synthase): Dehydrates SHCHC to form o-succinylbenzoate (OSB).[5]
-
MenE (this compound Synthetase): Activates OSB by ligating it to Coenzyme A, forming OSB-CoA, in an ATP-dependent reaction.[6]
-
MenB (DHNA Synthase): Catalyzes an intramolecular Dieckmann condensation of OSB-CoA to form the naphthalenoid ring of 1,4-dihydroxy-2-naphthoyl-CoA.[7]
-
MenG (Demethylmenaquinone Methyltransferase): While not directly in the OSB-CoA to DHNA pathway, it is a key enzyme in the final steps of menaquinone biosynthesis.
This guide will focus on the enzymes MenC, MenE, and MenB, which are central to the formation and cyclization of OSB-CoA.
Quantitative Data: Enzyme Kinetics
Understanding the kinetic parameters of the enzymes in the menaquinone pathway is crucial for elucidating the regulation of metabolic flux and for the design of specific inhibitors. The following tables summarize the available kinetic data for the key enzymes from Escherichia coli.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| MenC | SHCHC | - | 19 | - | E. coli | [5] |
| MenH | SEPHCHC | - | - | 2.0 x 107 | E. coli | [4] |
Note: Comprehensive kinetic data for all enzymes, particularly Km values for MenC and complete data for MenB and MenE in E. coli, are not consistently available in the literature. The provided data represents the most reliable values found.
Signaling Pathways and Regulation
The biosynthesis of menaquinone is tightly regulated to meet the cell's metabolic demands. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional Regulation of the men Operon
In Escherichia coli, the men genes are organized into operons, allowing for coordinated expression.[2] The regulation of these operons is complex and responds to various environmental cues, including oxygen availability and the metabolic state of the cell. While the precise transcriptional factors directly controlling the entire men operon are not fully elucidated, it is known that global regulators responding to anaerobiosis and cellular stress play a role in modulating the expression of menaquinone biosynthetic genes.[8][9]
Allosteric Regulation
Recent studies have revealed a key mechanism of feedback inhibition in the menaquinone pathway. In Mycobacterium tuberculosis, the enzyme MenD, which catalyzes the first committed step, is allosterically inhibited by the downstream product, 1,4-dihydroxy-2-naphthoic acid (DHNA).[10][11] DHNA binds to a regulatory site on the MenD enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[10][12] This feedback loop allows the cell to fine-tune the rate of menaquinone biosynthesis in response to the intracellular concentration of the final soluble product of the pathway.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and enzymatic assay of key enzymes in the OSB-CoA pathway.
Recombinant Protein Expression and Purification (General Protocol for His-tagged MenB, MenC, and MenE)
This protocol is a general guideline for the expression and purification of His-tagged proteins in E. coli. Optimization may be required for each specific enzyme.
5.1.1. Expression
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a pET-based expression vector containing the gene of interest with an N-terminal His6-tag. Plate on LB agar (B569324) containing the appropriate antibiotic and incubate overnight at 37°C.[13][14]
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.[14]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.[15]
5.1.2. Purification (Native Conditions)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.[16]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[15]
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[16]
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[16]
-
Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[17]
-
Buffer Exchange: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Purity Assessment: Analyze the purified protein by SDS-PAGE.
Enzymatic Assays
5.2.1. OSB-CoA Synthetase (MenE) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of pyrophosphate (PPi) from the MenE-catalyzed reaction, which is coupled to the oxidation of NADH.[11]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 0.5 mM CoA, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 units/mL pyruvate kinase, and 10 units/mL lactate (B86563) dehydrogenase.
-
Substrate: Add o-succinylbenzoate (OSB) to a final concentration of 0.1 mM.
-
Enzyme: Initiate the reaction by adding purified MenE enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).
5.2.2. DHNA Synthase (MenB) Activity Assay (HPLC-based)
This assay measures the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA) from OSB-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 0.1 mM OSB-CoA.
-
Enzyme: Initiate the reaction by adding purified MenB enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) containing an internal standard.
-
Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the amount of DHNA produced.[10]
Analytical Methods: HPLC for Naphthalenoid Quantification
The following is a general HPLC method that can be adapted for the analysis of DHNA and other naphthalenoid compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound of interest (e.g., 254 nm for DHNA).[18]
-
Quantification: Quantify the compound by comparing its peak area to a standard curve generated with known concentrations of the pure compound. The addition of an antioxidant like dithiothreitol (B142953) (DTT) to the mobile phase can improve the precision of DHNA analysis.[10]
Conclusion
This compound stands as a pivotal intermediate in the biosynthesis of naphthalenoid compounds, particularly the essential menaquinones. The enzymes responsible for its formation and subsequent cyclization represent attractive targets for the development of novel antimicrobial agents. This technical guide has provided a comprehensive overview of the core pathway, including the latest quantitative data, regulatory insights, and detailed experimental protocols. It is our hope that this resource will empower researchers to further investigate this fascinating and vital metabolic pathway, leading to new discoveries in both fundamental science and therapeutic development.
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 2. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Biosynthesis of bacterial menaquinones. Menaquinone mutants of Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Metabolic Engineering Strategy for Bacillus subtilis Producing MK-7 | MDPI [mdpi.com]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. Sensory Systems and Transcriptional Regulation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. neb.com [neb.com]
- 17. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Blueprint of O-Succinylbenzoyl-CoA Metabolism: A Technical Guide for Researchers
Abstract
O-succinylbenzoyl-coenzyme A (OSB-CoA) is a pivotal intermediate in the biosynthesis of menaquinone (vitamin K2), an essential electron carrier in the respiratory chain of many bacteria. The metabolic pathway involving OSB-CoA is a validated target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the genes and enzymes central to OSB-CoA metabolism, tailored for researchers, scientists, and drug development professionals. We present a synthesis of current knowledge, including key enzymatic reactions, quantitative data, detailed experimental protocols for gene identification and characterization, and visual representations of the underlying biochemical and logical frameworks.
Introduction to O-Succinylbenzoyl-CoA Metabolism
This compound is a key bicyclic aromatic intermediate in the menaquinone biosynthetic pathway.[1] The synthesis and subsequent conversion of OSB-CoA are critical steps that ultimately lead to the formation of the naphthoquinone ring of menaquinone. The enzymes involved in this pathway are highly conserved among bacteria and are largely absent in humans, making them attractive targets for the development of selective antibacterial drugs. This guide will focus on the identification and characterization of the genes responsible for the two central enzymatic steps in OSB-CoA metabolism: its synthesis and its conversion.
Core Genes and Enzymes in OSB-CoA Metabolism
The metabolism of OSB-CoA is primarily governed by the products of the menE and menB genes, which are part of the men gene cluster involved in menaquinone biosynthesis in many bacteria, including Escherichia coli.[1][2]
menE: this compound Synthetase (OSB-CoA Ligase)
The menE gene encodes this compound synthetase (EC 6.2.1.26), which catalyzes the activation of o-succinylbenzoic acid (OSB) to its coenzyme A thioester.[3][4] This reaction is ATP-dependent and proceeds via an acyl-adenylate intermediate.[5]
Reaction: o-succinylbenzoate + CoA + ATP → this compound + AMP + diphosphate[4]
menB: 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (Naphthoate Synthase)
The menB gene encodes 1,4-dihydroxy-2-naphthoyl-CoA synthase (EC 4.1.3.36), which catalyzes the intramolecular cyclization of OSB-CoA to form the bicyclic product, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[6][7] This reaction is a key step in forming the naphthoquinone ring.
Reaction: this compound → 1,4-dihydroxy-2-naphthoyl-CoA + H₂O[8]
The Unidentified Thioesterase
Following the formation of DHNA-CoA, it is believed that a thioesterase is required to hydrolyze the CoA ester, yielding 1,4-dihydroxy-2-naphthoic acid (DHNA), which then proceeds through the remainder of the menaquinone biosynthesis pathway.[9] The specific gene encoding this thioesterase within the menaquinone pathway has not been definitively identified and is often denoted as men?.[9] However, other bacterial thioesterases, such as ACOT4 and ACOT8 which are known to act on succinyl-CoA, may provide clues to the identity of this enzyme.[10][11]
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in OSB-CoA metabolism. This information is crucial for designing enzyme assays and for understanding the catalytic properties of these proteins.
Table 1: Properties of this compound Synthetase (MenE)
| Property | E. coli | Mycobacterium phlei | Staphylococcus aureus | Reference(s) |
| EC Number | 6.2.1.26 | 6.2.1.26 | 6.2.1.26 | [4] |
| Native Molecular Weight | 185 kDa | 185 kDa | - | [4][12] |
| Subunit Molecular Weight | 49 kDa | - | - | [12] |
| Quaternary Structure | Homotetramer | Tetramer | - | [4][12] |
| Optimal pH | 7.5 - 8.0 | 7.5 | - | [4][12] |
| Optimal Temperature | 30 - 40 °C | 30 °C | - | [4][12] |
| Km (OSB) | 16 µM | - | - | [12] |
| Km (ATP) | 73.5 µM | - | - | [12] |
| Km (CoA) | 360 µM | - | - | [12] |
| Specific Activity | - | 3.2 µmol/min/mg | - | [4] |
Table 2: Properties of 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)
| Property | E. coli | Reference(s) |
| EC Number | 4.1.3.36 | [7] |
| Subunit Molecular Weight (predicted) | ~32 kDa | [6] |
| Quaternary Structure | Hexamer of trimers | [7] |
Experimental Protocols
This section provides detailed methodologies for the identification and characterization of genes involved in OSB-CoA metabolism.
Protocol 1: Identification of menE and menB through Genetic Complementation
This protocol describes the identification of menE and menB genes by complementing E. coli mutants that are auxotrophic for menaquinone.
1. Mutant Strain and Growth Conditions:
- Use E. coli menaquinone auxotrophs (e.g., menE or menB mutants).
- Grow strains in a minimal medium (e.g., M9) supplemented with and without menaquinone or a downstream intermediate like 1,4-dihydroxy-2-naphthoic acid (DHNA) to confirm auxotrophy.
2. Genomic Library Construction:
- Isolate genomic DNA from a wild-type bacterium (e.g., E. coli K-12).
- Perform a partial digest of the genomic DNA with a restriction enzyme (e.g., Sau3AI).
- Ligate the resulting DNA fragments into a suitable expression vector (e.g., pUC19) that has been digested with a compatible enzyme (e.g., BamHI).
3. Transformation and Complementation Screening:
- Transform the genomic library into the menE or menB mutant strain.
- Plate the transformed cells on minimal medium lacking menaquinone.
- Colonies that grow on the selective medium have likely received a plasmid containing the functional gene that complements the mutation.
4. Plasmid Rescue and Gene Identification:
- Isolate the plasmids from the complemented colonies.
- Sequence the inserted genomic DNA fragment.
- Use bioinformatics tools (e.g., BLAST) to identify the open reading frame (ORF) responsible for complementation, which will correspond to the menE or menB gene.
Protocol 2: Heterologous Expression and Purification of MenE and MenB
This protocol outlines the steps for producing and purifying recombinant MenE and MenB proteins for subsequent biochemical characterization.
1. Gene Cloning and Expression Vector Construction:
- Amplify the coding sequences of menE and menB from wild-type genomic DNA using PCR with primers that introduce desired restriction sites.
- Ligate the PCR products into an expression vector (e.g., pET-28a, which adds a cleavable N-terminal His-tag).
- Transform the constructs into a suitable cloning host (e.g., E. coli DH5α) for plasmid propagation and sequence verification.
2. Protein Expression:
- Transform the expression plasmids into a suitable expression host (e.g., E. coli BL21(DE3)).
- Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding a suitable inducer (e.g., 0.5 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- (Optional) Remove the His-tag by incubating the purified protein with a specific protease (e.g., thrombin or TEV protease) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and any uncleaved protein.
- Perform size-exclusion chromatography as a final polishing step to obtain a highly pure and homogenous protein sample.
Protocol 3: Enzyme Assays for MenE and MenB
These protocols describe methods to measure the enzymatic activity of purified MenE and MenB.
1. MenE (OSB-CoA Synthetase) Assay:
- This is a coupled spectrophotometric assay that measures the decrease in NADH. The assay mixture contains:
- 100 mM Tris-HCl (pH 8.0)
- 10 mM MgCl₂
- 2 mM ATP
- 0.5 mM CoA
- 0.5 mM phosphoenolpyruvate
- 0.2 mM NADH
- 10 units of pyruvate (B1213749) kinase
- 10 units of lactate (B86563) dehydrogenase
- 0.2 mM OSB
- Start the reaction by adding the purified MenE enzyme.
- Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ADP formation (and thus OSB-CoA synthesis).
2. MenB (Naphthoate Synthase) Assay:
- This assay directly measures the formation of the product, DHNA-CoA, by HPLC.
- The reaction mixture contains:
- 50 mM Tris-HCl (pH 7.5)
- 0.1 mM OSB-CoA (synthesized enzymatically using MenE)
- Start the reaction by adding the purified MenB enzyme.
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding acid (e.g., HCl).
- Analyze the reaction mixture by reverse-phase HPLC, monitoring at a wavelength where DHNA-CoA absorbs (e.g., 254 nm).
- Quantify the product peak by comparing its area to a standard curve.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 1: The menaquinone biosynthesis pathway highlighting OSB-CoA metabolism.
Figure 2: Experimental workflow for the identification and characterization of genes.
Conclusion and Future Directions
The genes and enzymes involved in this compound metabolism represent a well-defined and critical segment of the menaquinone biosynthesis pathway. The information and protocols provided in this guide offer a solid foundation for researchers aiming to study this pathway, whether for basic scientific understanding or for the development of novel antibacterial therapeutics.
Future research in this area could focus on several key aspects:
-
Identification of the men? thioesterase: Elucidating the identity of the enzyme responsible for the hydrolysis of DHNA-CoA would complete our understanding of this core part of the pathway.
-
Structural Biology: High-resolution crystal structures of MenE and MenB from various pathogenic bacteria in complex with substrates and inhibitors can guide the rational design of more potent and selective drugs.
-
Regulatory Mechanisms: Investigating the regulation of the men genes at the transcriptional and post-transcriptional levels could reveal new strategies for disrupting menaquinone biosynthesis.
By continuing to build upon the knowledge outlined in this guide, the scientific community can further exploit the vulnerabilities in bacterial OSB-CoA metabolism for the benefit of human health.
References
- 1. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Crystal structure of the thioesterification conformation of Bacillus subtilis this compound synthetase reveals a distinct substrate-binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Succinylbenzoyl-CoA: A Linchpin in Anaerobic Respiration and a Target for Novel Antimicrobials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-succinylbenzoyl-coenzyme A (OSB-CoA) is a critical metabolic intermediate situated at the heart of the menaquinone (Vitamin K2) biosynthetic pathway in a wide range of bacteria. Menaquinone, an essential lipid-soluble quinone, plays an indispensable role as an electron carrier in the anaerobic respiratory chains of numerous pathogenic and commensal bacteria. This function is vital for energy generation in oxygen-deprived environments, including those found within a host organism. The biosynthesis of OSB-CoA is catalyzed by the enzyme O-succinylbenzoyl-CoA synthetase (MenE), which has emerged as a promising target for the development of novel antibiotics. This technical guide provides a comprehensive overview of OSB-CoA, detailing its synthesis, its pivotal role in anaerobic respiration, and its significance as a therapeutic target. The guide includes detailed experimental protocols for the study of this pathway and summarizes key quantitative data to facilitate further research and drug discovery efforts.
Introduction
The rise of antibiotic resistance necessitates the discovery and validation of novel bacterial targets. The menaquinone (MK) biosynthesis pathway presents a compelling avenue for antimicrobial drug development as it is essential for the survival of many bacterial pathogens, particularly under anaerobic conditions, yet is absent in humans.[1][2] Menaquinones are crucial for various metabolic processes, including anaerobic respiration, where they function as electron carriers in the electron transport chain.[3]
A key step in this pathway is the formation of this compound (OSB-CoA) from o-succinylbenzoic acid (OSB) and Coenzyme A. This reaction is catalyzed by this compound synthetase, also known as MenE.[4][5] The product, OSB-CoA, is the substrate for the subsequent cyclization reaction, catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which forms the naphthalene (B1677914) ring characteristic of menaquinones.[6] Given its central position in this essential pathway, understanding the biochemistry of OSB-CoA and the enzymes that interact with it is of paramount importance for the development of new therapeutics.
The Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions, with the formation of OSB-CoA being a critical step. The pathway, often referred to as the menaquinone biosynthesis I pathway, is highly conserved across many bacterial species.
References
- 1. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic benzene degradation by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic benzene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of O-Succinylbenzoyl-CoA in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-succinylbenzoyl-CoA (OSB-CoA) is a key intermediate in the biosynthetic pathway of menaquinones (Vitamin K2), which are essential components of the electron transport chain in many bacteria. The enzyme responsible for the formation of OSB-CoA is O-succinylbenzoate-CoA ligase, also known as this compound synthetase or MenE (EC 6.2.1.26). This enzyme catalyzes the ATP-dependent ligation of O-succinylbenzoic acid (OSB) and Coenzyme A (CoA). The in vitro synthesis of OSB-CoA is critical for studying the kinetics of MenE, for screening potential enzyme inhibitors as novel antimicrobial agents, and for providing a standard for analytical assays.
These application notes provide detailed protocols for the synthesis of the precursor O-succinylbenzoic acid, the purification of this compound synthetase (MenE) from E. coli, the enzymatic synthesis of OSB-CoA, and methods for its quantification.
Data Presentation
Table 1: Kinetic Parameters of this compound Synthetase (MenE) from E. coli
| Substrate | Km (µM) |
| O-Succinylbenzoic Acid (OSB) | 16[1] |
| ATP | 73.5[1] |
| Coenzyme A (CoA) | 360[1] |
Table 2: Optimal Reaction Conditions for MenE Activity
| Parameter | Optimal Value |
| pH | 7.5 - 8.0[1] |
| Temperature | 30 - 40 °C[1] |
| Divalent Cation | Mg2+[1][2] |
Experimental Protocols
Synthesis of O-Succinylbenzoic Acid (OSB)
This protocol describes the synthesis of OSB via a Friedel-Crafts acylation reaction.
Materials:
-
Phthalic anhydride (B1165640)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl), chilled
-
Sodium bicarbonate (NaHCO3) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve phthalic anhydride and succinic anhydride in nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in small portions while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and 5% HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Acidify the bicarbonate washings with concentrated HCl to precipitate the O-succinylbenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure O-succinylbenzoic acid.
Purification of this compound Synthetase (MenE)
This protocol is a representative procedure for the purification of overexpressed MenE from E. coli, based on the methods described by Kwon et al. (1996).
Materials:
-
E. coli cell paste overexpressing MenE
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl2, 1 mM DTT, 10% glycerol)
-
DNase I
-
Protamine sulfate solution
-
DEAE Sephadex A-50 resin
-
Blue Sepharose CL-6B resin
-
Appropriate chromatography buffers
-
Centrifuge
-
Chromatography system
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Add lysozyme and DNase I and incubate on ice to facilitate lysis. Sonicate the cell suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protamine Sulfate Precipitation: Slowly add protamine sulfate solution to the supernatant to precipitate nucleic acids. Centrifuge to remove the precipitate and collect the supernatant.
-
DEAE Sephadex A-50 Chromatography: Equilibrate a DEAE Sephadex A-50 column with an appropriate buffer. Load the supernatant onto the column. Wash the column and then elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for MenE activity.
-
Blue Sepharose CL-6B Chromatography: Pool the active fractions from the DEAE column. Equilibrate a Blue Sepharose CL-6B column. Load the pooled fractions onto the column. Wash the column and elute the MenE protein with a suitable buffer, potentially containing a specific eluting agent like ATP or a higher salt concentration.
-
Concentration and Storage: Collect fractions containing pure MenE, concentrate if necessary, and store in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80 °C.
Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of OSB-CoA using purified MenE.
Materials:
-
Purified this compound Synthetase (MenE)
-
O-Succinylbenzoic Acid (OSB)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.8)
-
Incubator or water bath at 37 °C
Reaction Mixture Composition:
| Component | Final Concentration |
| Tris-HCl (pH 7.8) | 100 mM |
| O-Succinylbenzoic Acid | 200 µM |
| ATP | 5 mM |
| Coenzyme A | 1 mM |
| MgCl2 | 10 mM |
| Purified MenE | 1-5 µg/mL |
Procedure:
-
Prepare a reaction master mix containing Tris-HCl, OSB, ATP, CoA, and MgCl2 at the desired final concentrations.
-
Pre-warm the master mix to 37 °C.
-
Initiate the reaction by adding the purified MenE enzyme to the master mix.
-
Incubate the reaction at 37 °C for a specified time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 5%, or by heat inactivation.
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant for the presence of OSB-CoA using HPLC.
Quantification of this compound by HPLC
This protocol describes a reverse-phase HPLC method for the separation and quantification of OSB-CoA.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
OSB-CoA standard (if available) or use the synthesized product for qualitative analysis initially.
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Detection: UV at 260 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Linear gradient from 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
Procedure:
-
Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated HPLC system.
-
Monitor the elution profile at 260 nm. OSB-CoA should elute as a distinct peak. The retention time will need to be determined using a standard or by comparing with a reaction mixture lacking one of the substrates.
-
Quantify the amount of OSB-CoA by comparing the peak area to a standard curve generated with known concentrations of a CoA ester standard (e.g., Acetyl-CoA, if an OSB-CoA standard is unavailable, for an estimation).
Coupled Spectrophotometric Assay for MenE Activity
This assay measures the rate of ATP consumption by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3][4][5][6][7]
Materials:
-
Purified MenE
-
O-Succinylbenzoic Acid (OSB)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl, MgCl2, KCl, PEP, NADH, LDH, and PK.
-
Add OSB, CoA, and ATP to the cuvette.
-
Initiate the reaction by adding a small amount of purified MenE.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production and thus to the activity of MenE.
Visualizations
Caption: Enzymatic reaction for the synthesis of OSB-CoA.
Caption: Overall experimental workflow for OSB-CoA synthesis.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
Application Notes and Protocols for the Purification of O-succinylbenzoyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-succinylbenzoyl-CoA synthetase (OSB-CoA synthetase), also known as MenE, is a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in bacteria.[1][2] This pathway is essential for anaerobic respiration in many bacterial species, making OSB-CoA synthetase a potential target for the development of novel antibiotics.[1] This document provides a detailed protocol for the purification of recombinant this compound synthetase from Escherichia coli. The protocol is designed for the expression of a C-terminally His-tagged version of the enzyme to facilitate a multi-step purification process involving affinity, ion exchange, and size exclusion chromatography.
Biochemical Properties of E. coli this compound Synthetase
A thorough understanding of the biochemical properties of the target protein is crucial for developing an effective purification strategy. Key properties of E. coli OSB-CoA synthetase are summarized below.
| Property | Value | Reference |
| Native Molecular Weight | 185 kDa | [1][2] |
| Subunit Molecular Weight | 49 kDa | [1][2] |
| Quaternary Structure | Homotetramer | [1][2] |
| Optimal pH | 7.5 - 8.0 | [1][2] |
| Optimal Temperature | 30 - 40 °C | [2] |
| Km (o-succinylbenzoic acid) | 16 µM | [1] |
| Km (ATP) | 73.5 µM | [1] |
| Km (CoA) | 360 µM | [1] |
Purification Strategy Overview
The purification protocol employs a three-step chromatographic process to achieve high purity of recombinant OSB-CoA synthetase. The workflow is designed to maximize yield and purity by exploiting different properties of the protein at each stage.
Caption: Overall purification workflow.
Experimental Protocols
Expression of Recombinant His-tagged OSB-CoA Synthetase
The menE gene from E. coli is cloned into an expression vector (e.g., pET series) with a C-terminal hexahistidine tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculation: Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).
-
Large-scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Clarification
-
Resuspension: Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Lysis: Lyse the cells on ice using sonication. Use short bursts (e.g., 15 seconds on, 45 seconds off) for a total of 10-15 minutes of sonication time, or until the suspension is no longer viscous.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble His-tagged OSB-CoA synthetase. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
Purification Protocol
This initial capture step utilizes the high affinity of the His-tag for immobilized nickel ions.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of IMAC Binding Buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Washing: Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged OSB-CoA synthetase with 5 CV of IMAC Elution Buffer. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
Pooling: Pool the fractions containing the eluted protein.
This step separates proteins based on their net negative charge at a specific pH. The estimated isoelectric point (pI) of E. coli OSB-CoA synthetase is acidic, making it suitable for anion exchange chromatography at a neutral or slightly basic pH.
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the IMAC step to AEX Binding Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate a strong anion exchange column (e.g., Q Sepharose) with 5-10 CV of AEX Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.
-
Washing: Wash the column with 5 CV of AEX Binding Buffer.
-
Elution: Elute the bound proteins with a linear gradient of 0-100% AEX Elution Buffer over 20 CV.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing OSB-CoA synthetase. Pool the purest fractions.
The final polishing step separates molecules based on their size. This is effective for removing any remaining protein contaminants and aggregates.
-
Concentration: Concentrate the pooled fractions from the AEX step to a volume of 1-2 mL using a centrifugal concentrator.
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Sephacryl S-200 or Superdex 200) with at least 2 CV of SEC Buffer.
-
Sample Loading: Load the concentrated sample onto the equilibrated column.
-
Elution: Elute the protein with SEC Buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure OSB-CoA synthetase.
Buffer Compositions
| Buffer | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme |
| IMAC Binding Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole |
| IMAC Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole |
| IMAC Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole |
| AEX Binding Buffer | 50 mM Tris-HCl pH 8.0, 25 mM NaCl |
| AEX Elution Buffer | 50 mM Tris-HCl pH 8.0, 1 M NaCl |
| SEC Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT |
Purification Summary
The following table provides a representative summary of the purification of OSB-CoA synthetase from a 1 L E. coli culture.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 500 | 1000 | 2 | 100 | 1 |
| IMAC Eluate | 25 | 850 | 34 | 85 | 17 |
| Anion Exchange | 10 | 700 | 70 | 70 | 35 |
| Size Exclusion | 7 | 630 | 90 | 63 | 45 |
Note: The values in this table are illustrative and may vary depending on the expression levels and the efficiency of each purification step.
Signaling Pathway and Experimental Logic
The purification protocol is based on a logical progression of steps that exploit distinct physicochemical properties of the target protein.
Caption: Logical flow of the purification.
By following this detailed protocol, researchers can obtain highly pure and active this compound synthetase, which is suitable for a wide range of downstream applications, including structural studies, enzyme kinetics, and inhibitor screening for drug development.
References
Spectrophotometric Assay for O-Succinylbenzoyl-CoA Synthetase Activity: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-succinylbenzoyl-CoA (OSB-CoA) synthetase, also known as MenE (EC 6.2.1.26), is a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[1] It catalyzes the ATP-dependent ligation of o-succinylbenzoic acid (OSB) and coenzyme A (CoA) to form OSB-CoA, adenosine (B11128) monophosphate (AMP), and pyrophosphate (PPi).[2][3][4] This pathway is essential for the survival of many pathogenic bacteria, making OSB-CoA synthetase a promising target for the development of novel antibiotics.[4][5] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of OSB-CoA synthetase, which is vital for kinetic studies, inhibitor screening, and drug development.
The described method is a coupled-enzyme assay that indirectly measures the production of OSB-CoA. The OSB-CoA produced by OSB-CoA synthetase is immediately utilized by the coupling enzyme, 1,4-dihydroxy-2-naphthoate-CoA (DHNA-CoA) synthase (MenB), to produce 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). The formation of DHNA-CoA can be continuously monitored by measuring the increase in absorbance at 392 nm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the menaquinone biosynthesis pathway focusing on the reaction catalyzed by OSB-CoA synthetase and the workflow of the coupled spectrophotometric assay.
Caption: Menaquinone biosynthesis pathway highlighting the OSB-CoA synthetase (MenE) reaction.
Caption: Experimental workflow for the coupled spectrophotometric assay of OSB-CoA synthetase.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound synthetase from various sources.
Table 1: Kinetic Parameters of E. coli this compound Synthetase [2]
| Substrate | Km (µM) |
| o-Succinylbenzoic acid (OSB) | 16 |
| ATP | 73.5 |
| Coenzyme A (CoA) | 360 |
Table 2: Optimal Reaction Conditions for E. coli this compound Synthetase [2][3]
| Parameter | Optimal Value |
| pH | 7.5 - 8.0 |
| Temperature | 30 - 40 °C |
| Metal Ion | Mg2+ |
Table 3: Specific Activity and Molecular Weight of this compound Synthetase
| Organism | Specific Activity (µmol/min/mg) | Native Molecular Weight (kDa) | Subunit Molecular Weight (kDa) |
| Escherichia coli | 3.2 | 185 | 49 |
Table 4: Inhibition of this compound Synthetase (MenE) by OSB-AMS [6]
| Enzyme Source | Inhibitor | Inhibition Constant |
| Mycobacterium tuberculosis | OSB-AMS | Ki = 5.4 ± 0.1 nM (competitive with ATP) |
| Ki = 11.2 ± 0.9 nM (noncompetitive with OSB) | ||
| Staphylococcus aureus | OSB-AMS | Ki(app) = 22 ± 8 nM |
| Escherichia coli | OSB-AMS | Ki(OSB) = 128 ± 5 nM |
Experimental Protocols
Materials and Reagents
-
This compound synthetase (MenE) of desired purity
-
1,4-dihydroxy-2-naphthoate-CoA (DHNA-CoA) synthase (MenB) from E. coli
-
o-Succinylbenzoic acid (OSB)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Coenzyme A (CoA), free acid
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Magnesium Chloride (MgCl2)
-
Ultrapure water
-
Spectrophotometer capable of measuring absorbance at 392 nm
-
96-well, UV-transparent microplates or quartz cuvettes
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, 20 mM NaCl, 2 mM MgCl2, pH 7.5):
-
Dissolve the appropriate amounts of Tris-HCl, NaCl, and MgCl2 in ultrapure water.
-
Adjust the pH to 7.5 with HCl.
-
Bring the final volume to the desired amount with ultrapure water.
-
Filter sterilize and store at 4°C.
-
-
Substrate Stock Solutions:
-
10 mM OSB: Dissolve OSB in a minimal amount of 1 M NaOH and then dilute with Assay Buffer to the final concentration. Store at -20°C.
-
100 mM ATP: Dissolve ATP in Assay Buffer. Store at -20°C.
-
20 mM CoA: Dissolve CoA in Assay Buffer. Store at -20°C.
-
-
Enzyme Solutions:
-
OSB-CoA Synthetase (MenE): Dilute the enzyme to the desired concentration (e.g., 1 µM final concentration in the assay) in Assay Buffer immediately before use. Keep on ice.
-
DHNA-CoA Synthase (MenB): A concentration of 88 µM has been reported to be effective. Dilute in Assay Buffer immediately before use. Keep on ice.
-
Assay Protocol
This protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format. The volumes can be scaled up for use in standard cuvettes.
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a 190 µL reaction mixture by adding the following components in the specified order. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer | - | Variable | - |
| ATP | 100 mM | 2 | 1 mM |
| CoA | 20 mM | 5 | 0.5 mM |
| OSB | 10 mM | 2 | 100 µM |
| DHNA-CoA Synthase (MenB) | - | Variable | e.g., 88 µM |
| Ultrapure Water | - | To 190 µL | - |
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the reaction mixture to reach thermal equilibrium.
-
Initiate the Reaction: Add 10 µL of the diluted OSB-CoA synthetase (MenE) solution to each well to bring the final volume to 200 µL. Mix gently by pipetting.
-
Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 392 nm in a microplate reader or spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. Ensure the reaction rate is linear during the measurement period.
-
Control Reactions:
-
No OSB-CoA Synthetase: A reaction mixture without MenE to control for any background reactions.
-
No OSB: A reaction mixture without the substrate OSB to ensure the activity is OSB-dependent.
-
No ATP/CoA: Reaction mixtures lacking either ATP or CoA to confirm the dependence on these co-substrates.
-
Data Analysis
-
Calculate the Rate of Reaction (ΔA/min): Determine the initial linear rate of the reaction from the plot of absorbance versus time.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = (ΔA/min) / (ε * l)
Where:
-
ΔA/min = the initial rate of change in absorbance at 392 nm
-
ε = molar extinction coefficient of DHNA-CoA (4000 M-1cm-1)
-
l = path length of the cuvette or microplate well (in cm)
-
-
Calculate Specific Activity:
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein Concentration (mg/mL)]
Conclusion
This application note provides a comprehensive and detailed protocol for the spectrophotometric assay of this compound synthetase. The coupled-enzyme assay offers a continuous and reliable method for determining enzyme activity, making it highly suitable for kinetic characterization and high-throughput screening of potential inhibitors. The provided quantitative data and diagrams serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of bacterial menaquinone biosynthesis and the development of novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Bacillus anthracis this compound synthetase: reaction kinetics and a novel inhibitor mimicking its reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Studies of the Menaquinone Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone (MK), also known as vitamin K2, is a vital lipid-soluble vitamin that plays a crucial role in the bacterial electron transport chain, making its biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[1] Radiolabeling studies have been instrumental in elucidating the intricate steps of this pathway, enabling the identification of key intermediates and enzymes.[2] These techniques involve the use of radioactively labeled precursors to trace their incorporation into the downstream metabolites of the pathway. This document provides detailed application notes and protocols for conducting radiolabeling studies of the menaquinone biosynthesis pathway in bacteria, with a focus on Escherichia coli as a model organism.
Menaquinone Biosynthesis Pathways
Bacteria synthesize menaquinone via two primary pathways: the classical (o-succinylbenzoate) pathway and the futalosine (B117586) pathway. The classical pathway, found in organisms like E. coli, utilizes chorismate and 2-oxoglutarate as primary precursors.[2] The futalosine pathway, discovered more recently, is operational in certain bacteria, including Streptomyces and Helicobacter pylori.[3]
Classical Menaquinone Biosynthesis Pathway
The classical pathway involves a series of enzymatic reactions to convert chorismate to menaquinone. The key intermediates include isochorismate, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), o-succinylbenzoate (OSB), 1,4-dihydroxy-2-naphthoate (DHNA), and demethylmenaquinone (B1232588) (DMK).[1][2]
Futalosine Pathway
The futalosine pathway represents an alternative route to menaquinone synthesis, branching from chorismate and proceeding through the key intermediate futalosine.[4]
Quantitative Data from Radiolabeling Studies
Radiolabeling experiments have been pivotal in quantifying the incorporation of precursors into menaquinone and its intermediates. The following table summarizes representative quantitative data from such studies.
| Radiolabeled Precursor | Organism/System | Product Measured | Incorporation/Activity | Reference |
| [G-¹⁴C]Shikimate | E. coli (whole cells) | Menaquinone-8 | Significant incorporation, confirming the shikimate pathway's role. | [2] |
| L-[methyl-¹⁴C]Methionine | M. bovis BCG (whole cells) | Menaquinone | Inhibition of incorporation by Ro 48-8071 demonstrated a dose-dependent decrease in synthesis. | [5] |
| [³H]Farnesyl pyrophosphate | E. coli (cell-free extract) | Demethylmenaquinone-3 | Specific activity of DHNA octaprenyltransferase was determined. | |
| Deuterium-labeled phylloquinone (PK-d₇) | Human cells | Menaquinone-4 (MK-4-d₇) | Conversion was inhibited by siRNA against the UBIAD1 gene. |
Experimental Protocols
Protocol 1: Whole-Cell Radiolabeling of Menaquinone in E. coli
This protocol describes the in vivo labeling of menaquinone in E. coli using a radiolabeled precursor.
1. Materials:
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
Radiolabeled precursor (e.g., [G-¹⁴C]shikimic acid)
-
Methanol
-
Silica (B1680970) gel TLC plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
2. Procedure:
-
Cell Culture: Inoculate 100 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.
-
Radiolabeling: Add the radiolabeled precursor (e.g., [G-¹⁴C]shikimic acid to a final concentration of 1-5 µCi/mL) to the culture during the mid-logarithmic growth phase. Continue incubation for 4-6 hours.
-
Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C to pellet the cells. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Lipid Extraction: Resuspend the cell pellet in 1 mL of PBS. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex vigorously for 15 minutes. Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Sample Preparation: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.
-
Separation and Quantification:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the extract onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system such as petroleum ether:diethyl ether (85:15, v/v).
-
Visualize the menaquinone band under UV light (if a standard is co-spotted).
-
Scrape the silica corresponding to the menaquinone band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
References
- 1. Studies on a new biosynthetic pathway for menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Developing Inhibitors of O-Succinylbenzoyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-succinylbenzoyl-CoA (OSB-CoA) synthetase, also known as MenE, is a critical enzyme in the bacterial menaquinone (vitamin K2) biosynthetic pathway.[1][2][3] This pathway is essential for bacterial survival, particularly in anaerobic respiration, making MenE an attractive and promising target for the development of novel antibacterial agents.[2][3][4][5][6] MenE catalyzes the ATP-dependent conversion of o-succinylbenzoate (OSB) and coenzyme A (CoA) into OSB-CoA, adenosine (B11128) monophosphate (AMP), and pyrophosphate (PPi).[4][7][8] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of MenE inhibitors.
Signaling Pathway and Catalytic Mechanism
MenE is a member of the adenylating enzymes (ANL) family and follows a Bi Uni Uni Bi Ping-Pong kinetic mechanism.[1][7] The reaction proceeds in two main steps: an adenylation step where OSB reacts with ATP to form an OSB-AMP intermediate, and a subsequent thioesterification step where the OSB-AMP intermediate reacts with CoA to produce OSB-CoA.[7]
Data Presentation: Inhibitor Activity
Several potent inhibitors of MenE have been identified, primarily analogues of the reaction intermediate, OSB-AMP.[1] The inhibitory activities of these compounds against MenE from various bacterial species are summarized below.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (ATP) | Ki (OSB) | Ki(app) |
| OSB-AMS | Mycobacterium tuberculosis MenE (mtMenE) | Competitive | 5.4 ± 0.1 nM | - | - |
| OSB-AMS | Mycobacterium tuberculosis MenE (mtMenE) | Noncompetitive | - | 11.2 ± 0.9 nM | - |
| OSB-AMS | Staphylococcus aureus MenE (saMenE) | Not specified | - | - | 22 ± 8 nM |
| OSB-AMS | Escherichia coli MenE (ecMenE) | Not specified | - | 128 ± 5 nM | - |
| TFMP-butyl-AMS | Bacillus anthracis OSB-CoA Synthetase | Mixed-type | Low µM | Low µM | - |
| TFMP-butyl-AMS | Bacillus anthracis OSB-CoA Synthetase | Uncompetitive (vs. CoA) | - | - | Low µM |
Data sourced from Lu et al., 2012 and Zhang et al., 2008.[1][5]
Experimental Protocols
Cloning, Overexpression, and Purification of MenE
A standard protocol for obtaining purified MenE enzyme is essential for in vitro assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., (His)6-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM NaCl)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash and elution buffers
Protocol:
-
Clone the menE gene into the expression vector.
-
Transform the vector into the E. coli expression strain.
-
Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto the affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the tagged MenE protein with elution buffer containing a high concentration of the competing ligand (e.g., imidazole (B134444) for His-tagged proteins).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM NaCl) to remove the eluting agent and any endogenous ligands.[4]
-
Assess purity by SDS-PAGE and determine protein concentration.
Enzyme Activity Assays
A. Pyrophosphate Detection Assay (Coupled Spectrophotometric Assay)
This continuous assay measures the production of pyrophosphate (PPi), a product of the MenE reaction.[4][8]
Materials:
-
Purified MenE enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl2)[8]
-
Substrates: ATP, OSB, CoA
-
Coupling enzymes: Inorganic pyrophosphatase (IPP) and purine (B94841) nucleoside phosphorylase (PNP)
-
Substrate for PNP: 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Spectrophotometer capable of reading absorbance at 360 nm
Protocol:
-
Prepare a reaction mixture in the assay buffer containing ATP, OSB, CoA, IPP, PNP, and MESG.
-
Initiate the reaction by adding the purified MenE enzyme.
-
The MenE reaction produces PPi.
-
IPP hydrolyzes PPi to two molecules of inorganic phosphate (B84403) (Pi).
-
PNP catalyzes the phosphorolysis of MESG in the presence of Pi, producing ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine.
-
Monitor the increase in absorbance at 360 nm, which is proportional to the amount of PPi produced.[8]
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
B. Direct Measurement of Substrate Binding (Centrifugal Ultrafiltration)
This method determines the dissociation constants (Kd) of substrates to the enzyme.[4]
Materials:
-
Purified MenE enzyme (dialyzed to remove endogenous ligands)
-
Binding buffer (e.g., 50 mM Tris-HCl, 20 mM NaCl, pH 7.5)[4]
-
Radiolabeled or fluorescently labeled substrate (e.g., [α-32P]ATP)
-
Centrifugal ultrafiltration devices
-
Scintillation counter or fluorometer
Protocol:
-
Incubate a known concentration of the purified MenE enzyme with varying concentrations of the labeled substrate in the binding buffer at a constant temperature (e.g., 21°C).[4]
-
After reaching equilibrium, separate the unbound substrate from the enzyme-substrate complex by centrifugation through the ultrafiltration device. The device's membrane retains the enzyme and any bound substrate.
-
Quantify the amount of free labeled substrate in the filtrate and/or the amount of bound labeled substrate retained on the filter.
-
Plot the concentration of bound substrate versus the concentration of free substrate.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm equation (e.g., the Hill equation).
Inhibitor Characterization
A. Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Protocol:
-
Perform the enzyme activity assay (e.g., pyrophosphate detection assay) with fixed concentrations of substrates.
-
Add varying concentrations of the test inhibitor to the reaction mixtures.
-
Measure the enzyme activity at each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
B. Determination of Inhibition Mechanism and Ki Values
This involves performing kinetic studies at varying concentrations of both the substrate and the inhibitor.
Protocol:
-
Perform the enzyme activity assay with a range of concentrations of one substrate while keeping the other substrates at a constant, saturating concentration.
-
Repeat step 1 in the presence of several fixed concentrations of the inhibitor.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed).
-
Calculate the inhibition constant (Ki) by replotting the slopes or intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
Experimental Workflow for Inhibitor Development
The process of developing MenE inhibitors follows a structured pipeline from target validation to lead optimization.
Conclusion
The development of inhibitors against this compound synthetase represents a promising strategy for combating bacterial infections. The protocols and data presented in these application notes provide a foundational framework for researchers to identify, characterize, and optimize novel MenE inhibitors. A thorough understanding of the enzyme's kinetics, mechanism, and the availability of robust assays are crucial for the successful discovery of new antibacterial agents targeting the menaquinone biosynthesis pathway.
References
- 1. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of the thioesterification conformation of Bacillus subtilis this compound synthetase reveals a distinct substrate-binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Bacillus anthracisthis compound Synthetase: Reaction Kinetics and a Novel Inhibitor Mimicking Its Reaction Intermediate - Biochemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacillus anthracis this compound synthetase: reaction kinetics and a novel inhibitor mimicking its reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing O-Succinylbenzoyl-CoA Analogs in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-succinylbenzoyl-CoA (OSB-CoA) is a critical intermediate in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. The enzyme responsible for its formation, O-succinylbenzoate-CoA ligase (MenE), is a key target for the development of novel antimicrobial agents. MenE catalyzes the ATP-dependent conversion of o-succinylbenzoate (OSB) to OSB-CoA.[1] The study of MenE kinetics, particularly through the use of OSB-CoA analogs, provides invaluable insights into the enzyme's mechanism, substrate specificity, and inhibition, thereby aiding in the design of potent and specific inhibitors. These application notes provide a comprehensive guide to utilizing OSB-CoA analogs in enzyme kinetic studies of MenE.
Menaquinone Biosynthesis Pathway and the Role of MenE
The biosynthesis of menaquinone is essential for the survival of many pathogenic bacteria, as it is a key component of their electron transport chain. The pathway initiates from chorismate and proceeds through a series of enzymatic steps to produce menaquinone. MenE catalyzes the fifth step in this pathway, the activation of OSB to OSB-CoA, which is a crucial priming step for the subsequent cyclization reaction.
Caption: The bacterial menaquinone biosynthesis pathway highlighting the central role of MenE.
Quantitative Data on OSB-CoA Analogs
The following tables summarize the kinetic parameters for the natural substrate of MenE and the inhibition constants for various OSB-CoA analogs. This data is crucial for comparing the efficacy of different compounds and for understanding structure-activity relationships.
Table 1: Michaelis-Menten Constants for MenE Substrates
| Enzyme Source | Substrate | Km (µM) | Reference |
| Escherichia coli | o-succinylbenzoate (OSB) | 16 | [2] |
| Escherichia coli | ATP | 73.5 | [2] |
| Escherichia coli | Coenzyme A (CoA) | 360 | [2] |
Table 2: Inhibition Constants (Ki) and IC50 Values for OSB-CoA Analog Inhibitors of MenE
| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (µM) | Reference |
| OSB-AMS | M. tuberculosis MenE | Competitive vs. ATP | 5.4 ± 0.1 | - | [1] |
| Non-competitive vs. OSB | 11.2 ± 0.9 | [1] | |||
| OSB-AMS | S. aureus MenE | - | 22 ± 8 (Kiapp) | - | [1] |
| OSB-AMS | E. coli MenE | Competitive vs. OSB | 128 ± 5 | - | [1] |
| Tetrazole analog 3 | E. coli MenE | - | - | 2.2 ± 0.4 | [3] |
| Squarate analog 4 | E. coli MenE | - | - | 0.17 ± 0.05 | [3] |
| Difluoroindanediol analog 11 | E. coli MenE | - | - | 1.5 ± 0.1 | [3] |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for MenE Activity
This is a continuous assay that measures the formation of the downstream product of the MenE reaction, 1,4-dihydroxy-2-naphthoate (DHNA), which has a distinct absorbance.
Principle:
The OSB-CoA produced by MenE is immediately utilized by the coupling enzyme, DHNA synthase (MenB), to produce DHNA. The formation of DHNA can be monitored spectrophotometrically at a wavelength where it absorbs, while the substrates and intermediates do not.
Materials:
-
Purified MenE enzyme
-
Purified MenB enzyme
-
o-succinylbenzoate (OSB)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Assay Buffer: 20 mM Sodium Phosphate (NaH2PO4) pH 7.4, 150 mM NaCl, 1 mM MgCl2
-
Spectrophotometer capable of measuring absorbance at 392 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare Reagent Stocks:
-
Prepare concentrated stock solutions of OSB, ATP, and CoA in the Assay Buffer.
-
Determine the concentration of the purified MenE and MenB enzymes.
-
-
Set up the Reaction Mixture:
-
In a microplate well or cuvette, prepare the reaction mixture with the following final concentrations:
-
OSB: 60 µM
-
ATP: 240 µM
-
CoA: 240 µM
-
MenB: 2.5 µM
-
-
For inhibitor studies, add varying concentrations of the OSB-CoA analog inhibitor.
-
Bring the final volume to the desired amount with Assay Buffer, leaving space for the addition of MenE.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding MenE to a final concentration of 25 nM.
-
-
Monitor the Reaction:
-
Immediately start monitoring the increase in absorbance at 392 nm over time. The molar extinction coefficient for DHNA-CoA at 392 nm is 4000 M-1cm-1.[3]
-
Record data at regular intervals (e.g., every 30 seconds) for a period where the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
To determine Ki, perform the assay at various substrate and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, mixed) using non-linear regression software.
-
Caption: Workflow for the coupled spectrophotometric assay of MenE activity.
Protocol 2: Direct Assay for Acyl-CoA Synthetase Activity (General Protocol Adaptable for MenE)
This protocol describes a general method for directly measuring the activity of acyl-CoA synthetases by monitoring the consumption of CoA using Ellman's reagent (DTNB).
Principle:
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) reacts with free sulfhydryl groups, such as the one in Coenzyme A, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB2-), which can be quantified by measuring its absorbance at 412 nm. As the MenE reaction consumes CoA, the rate of decrease in free CoA can be monitored.
Materials:
-
Purified MenE enzyme
-
o-succinylbenzoate (OSB)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2
-
DTNB solution (e.g., 10 mM in assay buffer)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Stocks:
-
Prepare concentrated stock solutions of OSB, ATP, and CoA in the Assay Buffer.
-
Prepare a fresh solution of DTNB.
-
-
Set up the Reaction Mixture:
-
In a cuvette, combine the Assay Buffer, OSB, ATP, and DTNB.
-
Equilibrate the mixture to the desired reaction temperature.
-
-
Establish a Baseline:
-
Add CoA to the mixture and monitor the absorbance at 412 nm to establish a stable baseline.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a small volume of concentrated MenE enzyme.
-
-
Monitor the Reaction:
-
Monitor the decrease in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of CoA consumption from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of TNB2- (14,150 M-1cm-1 at 412 nm).
-
Determine kinetic parameters (Km, Vmax) by measuring the reaction rate at varying concentrations of one substrate while keeping the others saturated.
-
Caption: Logical relationship in the direct DTNB-based assay for MenE.
Conclusion
The use of this compound analogs is a powerful tool for the kinetic characterization of MenE. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the mechanism of this important enzyme and to advance the development of novel antibacterial agents. The choice of assay will depend on the specific research question, with the coupled assay being well-suited for inhibitor screening and the direct assay providing a means to study the fundamental kinetics of the enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cell-Free Systems for the Study of O-succinylbenzoyl-CoA Metabolism
Introduction
O-succinylbenzoyl-CoA (OSB-CoA) is a critical intermediate in the biosynthesis of menaquinone (MK, Vitamin K2), an essential electron carrier in the respiratory chains of most Gram-positive and anaerobically respiring Gram-negative bacteria.[1][2] The formation of OSB-CoA is catalyzed by the enzyme this compound synthetase (also known as OSB-CoA ligase), the product of the menE gene.[3] This pathway is absent in humans, making its enzymes, including MenE, attractive targets for the development of novel antibiotics.[1][4]
Cell-free systems, which utilize either crude cellular extracts or purified enzymes, offer a powerful and controlled environment for studying metabolic pathways without the complexities of a living cell, such as membrane transport limitations and competing metabolic reactions.[5][6] They are particularly well-suited for investigating OSB-CoA metabolism for several key applications:
-
Enzyme Characterization: Cell-free platforms allow for the precise determination of kinetic parameters (K_m, V_max, k_cat) and optimal reaction conditions (pH, temperature, cofactor requirements) for MenE and other pathway enzymes.[2][4]
-
Pathway Reconstitution: The entire metabolic cascade leading to and from OSB-CoA can be reconstructed in vitro by combining purified enzymes, enabling the study of pathway dynamics and the identification of bottlenecks.[5]
-
Inhibitor Screening: The simplified and controllable nature of cell-free reactions makes them ideal for high-throughput screening of compound libraries to identify potential inhibitors of MenE, accelerating drug discovery efforts.
-
Mechanistic Studies: These systems facilitate the investigation of enzyme mechanisms and the identification of reaction intermediates, which can be challenging to isolate and study in vivo.[7]
This document provides detailed protocols for preparing and utilizing cell-free systems to assay MenE activity and quantify its product, OSB-CoA.
The Menaquinone Biosynthetic Pathway
The synthesis of menaquinone begins with chorismate, a key branch-point intermediate from the shikimate pathway.[1] A series of enzymatic reactions convert chorismate to o-succinylbenzoate (OSB). The enzyme MenE then catalyzes the ATP-dependent activation of OSB with Coenzyme A (CoA) to form OSB-CoA, a crucial step preceding the cyclization and formation of the naphthoquinone ring.[1][4]
Quantitative Data for this compound Synthetase (MenE)
The kinetic properties of MenE have been characterized from several bacterial sources. This data is essential for designing effective in vitro assays.
| Parameter | Escherichia coli MenE[2] | Bacillus anthracis MenE[4] |
| Substrates | ||
| K_m (OSB) | 16 µM | Not Reported |
| K_m (ATP) | 73.5 µM | Not Reported |
| K_m (CoA) | 360 µM | Not Reported |
| Reaction Conditions | ||
| Optimal pH | 7.5 - 8.0 | 7.25 - 7.5 |
| Optimal Temperature | 30 - 40 °C | Not Reported |
| Divalent Cation | Mg²⁺ (most effective) | Mg²⁺ (required, optimal at 1-2 mM) |
| Physical Properties | ||
| Subunit MW | 49 kDa | Not Reported |
| Native Structure | Homotetramer | Not Reported |
Experimental Protocols
Protocol 1: Preparation of Bacterial Cell-Free Extract
This protocol provides a general method for preparing a crude cell-free extract suitable for initial activity screens. The procedure should be performed at 4°C to maintain enzyme activity.
Materials:
-
Bacterial cell paste (e.g., E. coli expressing the menE gene)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10% glycerol
-
Sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet once with ice-cold Lysis Buffer and centrifuge again.
-
Resuspend the cell pellet in 2-3 volumes of ice-cold Lysis Buffer.
-
Lyse the cells via sonication on ice. Use short bursts (e.g., 20-30 seconds) followed by cooling periods (e.g., 1 minute) to prevent overheating. Monitor lysis until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris and membranes.
-
Carefully collect the supernatant (the cell-free extract).
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Use the extract immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: MenE Activity Assay via Coupled Pyrophosphate Detection
This spectrophotometric assay quantifies MenE activity by measuring the rate of pyrophosphate (PPi) release. The release of PPi is coupled to the purine (B94841) nucleoside phosphorylase (PNP) reaction, which results in an increase in absorbance at 360 nm.[4] This method is suitable for purified MenE or extracts with low background phosphatase activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM NaCl, 2 mM MgCl₂
-
Substrates: o-succinylbenzoate (OSB), ATP, Coenzyme A (CoA)
-
Coupling Enzymes: Inorganic pyrophosphatase (IPP), Purine nucleoside phosphorylase (PNP)
-
PNP Substrate: 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
MenE enzyme source (purified protein or cell-free extract)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Prepare a reaction master mix in Assay Buffer containing MESG, IPP, and PNP at their recommended concentrations.
-
Add substrates to the master mix. Final concentrations should be optimized, but starting points can be ~50 µM OSB, ~200 µM ATP, and ~400 µM CoA.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Initiate the reaction by adding the MenE enzyme source to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 360 nm over time (kinetic mode) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the extinction coefficient for the product of the PNP reaction.
Protocol 3: Analytical Quantification of OSB-CoA by HPLC
This protocol describes the direct quantification of the product, OSB-CoA, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This is a robust method for confirming product identity and obtaining precise quantitative data.
Materials:
-
Completed MenE reaction mixture
-
Quenching Solution: e.g., 1 M Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)
-
Neutralizing Solution: e.g., 3 M Potassium Carbonate
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 50 mM Potassium Phosphate buffer (pH 5.0-6.0) with an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile or Methanol
-
OSB-CoA standard for calibration
Procedure:
-
Sample Preparation:
-
Set up the MenE reaction as described in Protocol 2 (omitting the coupling enzymes and MESG).
-
Run the reaction for a defined period (e.g., 30 minutes).
-
Stop (quench) the reaction by adding an equal volume of ice-cold Quenching Solution to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube. If using acid, neutralize the sample carefully with Neutralizing Solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Elute the compounds using a gradient of increasing Mobile Phase B (e.g., 5% to 50% over 20 minutes).
-
Monitor the elution profile at 259 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[8]
-
Identify the OSB-CoA peak by comparing its retention time to that of a pure OSB-CoA standard.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the OSB-CoA standard.
-
Calculate the concentration of OSB-CoA in the sample by integrating the peak area and comparing it to the standard curve.
-
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 2. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-Free Systems to Mimic and Expand Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Free Systems to Mimic and Expand Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientists reveal distinct substrate-binding mode in this compound synthetase | EurekAlert! [eurekalert.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of MenE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MenE, also known as o-succinylbenzoate-CoA ligase, is a critical enzyme in the bacterial menaquinone (vitamin K2) biosynthesis pathway.[1] Menaquinone is an essential component of the electron transport chain in many bacteria, playing a vital role in cellular respiration and energy production. The absence of this pathway in humans makes MenE an attractive target for the development of novel antibacterial agents. High-throughput screening (HTS) provides a rapid and efficient method for identifying novel inhibitors of MenE, which could be developed into new therapeutics to combat bacterial infections, including those caused by drug-resistant pathogens.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of MenE inhibitors.
Signaling Pathway: Menaquinone Biosynthesis
The MenE enzyme catalyzes the conversion of o-succinylbenzoate (OSB) to o-succinylbenzoyl-CoA (OSB-CoA) in an ATP-dependent manner. This is a key step in the multi-enzyme pathway that synthesizes menaquinone.
Experimental Workflow for High-Throughput Screening
The high-throughput screening for MenE inhibitors follows a multi-step process, beginning with a primary screen of a large compound library, followed by secondary assays to confirm hits and eliminate false positives, and culminating in detailed characterization of confirmed inhibitors.
Data Presentation: Known MenE Inhibitors
The following table summarizes the quantitative data for known inhibitors of MenE. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound Name | Target Organism | Assay Type | IC50 | Ki | Reference |
| OSB-AMS | Mycobacterium tuberculosis | Enzyme Inhibition | - | 5.4 ± 0.1 nM (competitive with ATP) | [2] |
| 11.2 ± 0.9 nM (noncompetitive with OSB) | [2] | ||||
| OSB-AMS | Staphylococcus aureus | Enzyme Inhibition | - | 22 ± 8 nM | [2] |
| OSB-AMS | Escherichia coli | Enzyme Inhibition | - | 128 ± 5 nM | [2] |
| Vinyl sulphonamide analog | Mycobacterium tuberculosis | Enzyme Inhibition | 5.7 µM | - | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant MenE
Objective: To produce highly pure and active MenE enzyme for use in HTS assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a MenE expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic for selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol.
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol.
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE materials.
Methodology:
-
Expression:
-
Inoculate a single colony of the transformed E. coli into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged MenE protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing pure MenE and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
-
Protocol 2: Proposed High-Throughput Screening (HTS) of MenE Inhibitors using a Coupled-Enzyme Assay
Objective: To identify initial "hit" compounds that inhibit MenE activity from a large chemical library. This proposed protocol is based on the principles of coupled-enzyme assays for similar ligases.
Principle: The activity of MenE is measured indirectly by coupling the production of pyrophosphate (PPi), a product of the MenE reaction, to a detectable signal. In this assay, PPi is converted to ATP by ATP sulfurylase, and the newly formed ATP is used by luciferase to generate a luminescent signal. A decrease in the luminescent signal indicates inhibition of MenE.
Materials:
-
Purified recombinant MenE enzyme.
-
Substrates: o-succinylbenzoate (OSB), Coenzyme A (CoA), and ATP.
-
Assay Buffer: 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
Coupling Enzymes and Substrates: ATP sulfurylase, adenosine (B11128) 5'-phosphosulfate (APS), and a luciferase/luciferin reagent kit.
-
Compound library dissolved in DMSO.
-
Positive control inhibitor (if available) or a known inhibitor of a similar enzyme.
-
384-well white, opaque microplates.
-
Luminescent plate reader.
Methodology:
-
Assay Preparation:
-
Prepare a "Reaction Master Mix" containing Assay Buffer, OSB, CoA, ATP sulfurylase, and APS. The final concentrations should be optimized, but starting concentrations could be: 50 µM OSB, 10 µM CoA, 2 U/mL ATP sulfurylase, and 10 µM APS.
-
Prepare a "MenE Enzyme Solution" by diluting the purified MenE in Assay Buffer to the desired final concentration (to be determined during assay development to ensure a robust signal-to-background ratio).
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Dispense DMSO into control wells (negative control for inhibition).
-
Dispense a known inhibitor into positive control wells.
-
-
Assay Procedure:
-
Add the MenE Enzyme Solution (e.g., 5 µL) to all wells containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme with the potential inhibitors.
-
Initiate the enzymatic reaction by adding the Reaction Master Mix (e.g., 5 µL) to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the luciferase/luciferin reagent (e.g., 10 µL) to all wells.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "initial hits".
-
Protocol 3: IC50 Determination for Confirmed Hits
Objective: To determine the potency of the confirmed "hit" compounds by measuring their half-maximal inhibitory concentration (IC50).
Materials:
-
Confirmed "hit" compounds.
-
All materials from Protocol 2.
-
384-well white, opaque microplates.
-
Luminescent plate reader.
Methodology:
-
Compound Dilution:
-
Prepare a serial dilution series for each "hit" compound in DMSO. A typical 8-point dilution series might range from 100 µM to 0.78 µM.
-
-
Assay Procedure:
-
Follow the same procedure as the primary HTS assay (Protocol 2), but instead of a single concentration, add the different concentrations of the serially diluted compounds to the wells.
-
-
Data Analysis:
-
For each compound, plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel MenE inhibitors. The MenE enzyme represents a promising target for the development of new antibacterial drugs. The successful implementation of these assays will enable the discovery of lead compounds that can be further optimized through medicinal chemistry to generate potent and selective therapeutics for the treatment of bacterial infections.
References
Application Note: Quantitative Analysis of O-succinylbenzoyl-CoA and its Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-succinylbenzoyl-coenzyme A (OSB-CoA) is a critical intermediate in the biosynthesis of menaquinones (vitamin K2) in bacteria and phylloquinone (vitamin K1) in plants.[1][2] These naphthoquinones are essential for various biological processes, including bacterial electron transport and blood coagulation in vertebrates. The accurate quantification of OSB-CoA and its associated metabolites is crucial for studying the regulation of these pathways, identifying potential enzymatic bottlenecks, and developing novel antimicrobial agents targeting this essential metabolic route.[3] This application note provides a detailed protocol for the sensitive and specific quantification of OSB-CoA and related compounds in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Phylloquinone/Menaquinone Biosynthesis
OSB-CoA is formed from o-succinylbenzoic acid (OSB) in an ATP- and CoA-dependent reaction catalyzed by OSB-CoA synthetase.[1] It is a key step in the pathway that converts chorismate into the naphthoquinone ring of vitamin K. The subsequent cyclization of OSB-CoA leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), a direct precursor to phylloquinone and menaquinones.[2][4]
Experimental Workflow and Protocols
The analysis of CoA thioesters is challenging due to their low abundance and instability.[5][6] The following workflow is optimized for robust and reproducible quantification.
This protocol is designed for cultured cells but can be adapted for tissue samples.
-
Quenching: Aspirate the culture medium from attached cells. Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate to quench metabolic activity and precipitate proteins.
-
Cell Lysis & Collection: Scrape the cells and the TCA solution into a 1.5 mL microcentrifuge tube. For tissue, homogenize the frozen powdered tissue in cold 10% TCA.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled CoA or a non-endogenous acyl-CoA like heptadecanoyl-CoA) to account for extraction variability.[7]
-
Homogenization: Sonicate the sample on ice (e.g., 10-12 pulses of 0.5 seconds each) to ensure complete cell lysis and extraction.
-
Protein Removal: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
Optional SPE Cleanup: For complex matrices, a solid-phase extraction (SPE) step can be used to remove TCA and other interfering substances.[8] However, this may lead to the loss of more polar analytes.[8]
-
Drying & Reconstitution: Lyophilize (freeze-dry) the supernatant to a dry pellet. Reconstitute the pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water). Using glass or specialized low-binding sample vials is recommended to minimize analyte loss.[6][9]
-
Analysis: Vortex briefly, centrifuge to pellet any remaining debris, and transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Acyl-CoAs are well-suited for analysis by reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in positive ion electrospray mode (ESI+).[8][10]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 150 mm x 2.1 mm, 2.6 µm) is suitable for separating acyl-CoAs.[11]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 95% Acetonitrile, 5% Water with 5 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 2% B
-
9 min: 50% B
-
12 min: 95% B
-
15 min: 95% B
-
15.1 min: 2% B
-
20 min: 2% B (Re-equilibration)
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Key Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507.1 Da) and the formation of common fragment ions at m/z 428 and 410.[8][11][12][13] This allows for the specific detection of CoA thioesters.
-
Data Presentation
Quantitative analysis relies on specific MRM transitions for each analyte. The table below lists the key metabolites in the OSB-CoA pathway and their corresponding calculated masses.
Table 1: Metabolites and their Monoisotopic Masses
| Metabolite Name | Abbreviation | Chemical Formula | Monoisotopic Mass (Da) |
| o-succinylbenzoic acid | OSB | C₁₁H₁₀O₅ | 222.053 |
| This compound | OSB-CoA | C₃₂H₄₄N₇O₂₀P₃S | 971.176 |
| 1,4-dihydroxy-2-naphthoate | DHNA | C₁₁H₈O₄ | 204.042 |
| Coenzyme A | CoA | C₂₁H₃₆N₇O₁₆P₃S | 767.133 |
Table 2: Optimized MRM Transitions for LC-MS/MS Analysis
The following MRM transitions are proposed for the targeted quantification of OSB-CoA. Collision energies (CE) should be optimized empirically for the specific instrument used.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Proposed CE (eV) | Notes |
| OSB-CoA | 972.183 | 465.090 | 35 - 45 | [M-507+H]⁺, specific fragment[8][13] |
| OSB-CoA | 972.183 | 428.037 | 40 - 50 | Common CoA fragment[12] |
| OSB | 223.060 | 147.044 | 15 - 25 | Loss of succinyl group |
| DHNA | 205.049 | 159.039 | 20 - 30 | Loss of CO₂ |
| CoA | 768.140 | 261.047 | 30 - 40 | [Adenine+H]⁺ + Ribose fragment |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound and its related metabolites. Careful sample preparation to ensure analyte stability is critical for accurate results.[6][7] This protocol can be applied to investigate the flux through the vitamin K biosynthetic pathway in various biological systems, aiding in metabolic research and the development of targeted therapeutics.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scientists reveal distinct substrate-binding mode in this compound synthetase | EurekAlert! [eurekalert.org]
- 4. Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying O-succinylbenzoyl-CoA Function via Genetic Knockout of menE
Audience: Researchers, scientists, and drug development professionals.
Abstract
O-succinylbenzoyl-CoA (OSB-CoA) is a critical intermediate in the biosynthesis of menaquinone (Vitamin K2), an essential component of the electron transport chain in many bacteria. The enzyme this compound synthase, encoded by the menE gene, catalyzes the conversion of o-succinylbenzoic acid (OSB) to OSB-CoA. Studying the function of OSB-CoA through the genetic knockout of menE provides valuable insights into bacterial metabolism, antibiotic susceptibility, and potential drug targets. This document provides detailed application notes and protocols for the generation and analysis of a menE knockout mutant.
Introduction
Menaquinone (MK), or Vitamin K2, plays a vital role in cellular respiration, particularly under anaerobic conditions, by acting as an electron carrier in the membrane-bound electron transport chain. The biosynthesis of menaquinone is a multi-step pathway, with this compound (OSB-CoA) serving as a key intermediate. The formation of OSB-CoA from o-succinylbenzoic acid (OSB) is catalyzed by OSB-CoA synthase, the protein product of the menE gene.
Genetic knockout of the menE gene blocks the menaquinone biosynthesis pathway, leading to the accumulation of the substrate OSB and a deficiency in menaquinone. This provides a powerful model system to investigate the physiological roles of OSB-CoA and menaquinone. The phenotypic consequences of a menE knockout can include impaired anaerobic growth, altered metabolic fluxes, and changes in susceptibility to certain antibiotics. Therefore, the study of menE knockout mutants is highly relevant for understanding fundamental bacterial physiology and for the development of novel antimicrobial strategies targeting the menaquinone biosynthesis pathway.
Data Presentation
The following tables summarize the expected quantitative data from experiments comparing a wild-type bacterial strain with a corresponding menE knockout mutant.
Table 1: Metabolite Analysis
This table illustrates the expected changes in the levels of key metabolites in a menE knockout mutant compared to the wild-type strain. The absence of MenE activity leads to the accumulation of its substrate, o-succinylbenzoic acid, and a subsequent depletion of downstream products, including menaquinone.
| Metabolite | Wild-Type Strain | ΔmenE Strain | Fold Change |
| o-Succinylbenzoic Acid (OSB) | Basal levels | Significantly elevated | >10-fold increase |
| Menaquinone (MK) | Normal physiological levels | Undetectable or significantly reduced | >95% decrease |
Note: Actual values can vary depending on the bacterial species, growth conditions, and analytical methods used.
Table 2: Growth Phenotype Analysis
This table presents a comparison of the growth rates of the wild-type and ΔmenE strains under different oxygen availabilities. Menaquinone is crucial for anaerobic respiration, and therefore, its absence is expected to severely impair growth under these conditions.
| Growth Condition | Wild-Type Strain (Doubling Time, min) | ΔmenE Strain (Doubling Time, min) |
| Aerobic | ~30-60 | ~30-60 (minimal to no change) |
| Anaerobic (with alternative electron acceptor, e.g., fumarate) | ~60-120 | Significantly increased or no growth |
Note: Specific doubling times will vary based on the bacterial strain and specific growth medium composition.
Table 3: Antibiotic Susceptibility Profile
This table shows the Minimum Inhibitory Concentrations (MICs) for various antibiotics against the wild-type and ΔmenE strains. Changes in the composition of the cell membrane and the electron transport chain due to menaquinone deficiency can alter the susceptibility to certain classes of antibiotics.
| Antibiotic | Class | Wild-Type Strain MIC (µg/mL) | ΔmenE Strain MIC (µg/mL) |
| Aminoglycosides (e.g., Gentamicin) | Protein synthesis inhibitor | 1-4 | 8-32 (Increased resistance) |
| β-lactams (e.g., Ampicillin) | Cell wall synthesis inhibitor | 2-8 | 2-8 (No significant change) |
| Quinolones (e.g., Ciprofloxacin) | DNA replication inhibitor | 0.015-0.06 | 0.015-0.06 (No significant change) |
| Vancomycin | Glycopeptide | >256 (Intrinsic resistance in Gram-negative bacteria) | >256 (No change) |
Note: MIC values are highly dependent on the specific bacterial species and the antibiotic being tested. The values presented are illustrative.
Signaling Pathway and Experimental Workflow Diagrams
Menaquinone Biosynthesis Pathway
The following diagram illustrates the classical menaquinone biosynthesis pathway, highlighting the critical step catalyzed by MenE (this compound synthase) and the consequence of its knockout.
Caption: Menaquinone biosynthesis pathway with the effect of menE knockout.
Experimental Workflow for menE Knockout and Analysis
This diagram outlines the key steps involved in generating and characterizing a menE knockout mutant to study the function of this compound.
Caption: Workflow for menE knockout generation and phenotypic analysis.
Experimental Protocols
Protocol 1: Generation of a menE Knockout Mutant in E. coli using Lambda Red Recombineering
This protocol describes the creation of a markerless in-frame deletion of the menE gene in Escherichia coli using the lambda Red homologous recombination system.
Materials:
-
E. coli wild-type strain (e.g., BW25113)
-
Plasmids:
-
pKD46 (temperature-sensitive, expresses λ-Red recombinase)
-
pKD4 (template for kanamycin (B1662678) resistance cassette flanked by FRT sites)
-
pCP20 (expresses FLP recombinase)
-
-
Primers:
-
menE-F (forward primer with 5' homology to the region upstream of menE and 3' homology to the resistance cassette)
-
menE-R (reverse primer with 5' homology to the region downstream of menE and 3' homology to the resistance cassette)
-
Verification primers flanking the menE gene
-
-
L-arabinose
-
Kanamycin and Ampicillin (B1664943)
-
LB broth and agar (B569324)
-
Electroporator and cuvettes
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of the wild-type E. coli strain carrying the pKD46 plasmid into 5 mL of LB broth with ampicillin (100 µg/mL).
-
Incubate overnight at 30°C with shaking.
-
The next day, inoculate 50 mL of LB broth with ampicillin with the overnight culture to an OD600 of ~0.1.
-
Incubate at 30°C with shaking until the OD600 reaches 0.4-0.5.
-
Induce the expression of the λ-Red recombinase by adding L-arabinose to a final concentration of 0.2% and continue to incubate at 30°C for an additional hour.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold sterile 10% glycerol (B35011).
-
Resuspend the final pellet in a small volume of 10% glycerol to make the cells electrocompetent.
-
-
Generation of the Deletion Cassette:
-
Amplify the kanamycin resistance cassette from the pKD4 plasmid using the menE-F and menE-R primers. These primers will add 40-50 bp homology arms to the ends of the PCR product that are homologous to the regions flanking the menE gene.
-
Purify the PCR product.
-
-
Electroporation and Recombination:
-
Add the purified PCR product to the electrocompetent cells.
-
Electroporate the mixture using an electroporator.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the kanamycin resistance gene.
-
Plate the cells on LB agar plates containing kanamycin (50 µg/mL).
-
Incubate overnight at 37°C.
-
-
Verification of the Knockout:
-
Select individual colonies and verify the correct insertion of the resistance cassette by PCR using primers that flank the menE gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.
-
-
Removal of the Resistance Marker (Optional but recommended):
-
Transform the verified knockout mutant with the pCP20 plasmid.
-
Select for transformants at 30°C on LB agar plates containing ampicillin.
-
To induce the expression of the FLP recombinase and remove the kanamycin resistance cassette, grow the transformants at 42°C.
-
Screen for colonies that have lost both the kanamycin and ampicillin resistance.
-
Verify the final markerless deletion by PCR and DNA sequencing.
-
Protocol 2: Analysis of Menaquinone and O-Succinylbenzoic Acid Levels by HPLC
This protocol outlines a method for the extraction and quantification of menaquinone and OSB from bacterial cultures.
Materials:
-
Wild-type and ΔmenE bacterial cultures
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Solvents: Methanol (B129727), isopropanol, hexane, and an appropriate buffer for OSB analysis (e.g., phosphate (B84403) buffer)
-
Standards for menaquinone (e.g., MK-4 or MK-8) and OSB
Procedure:
-
Sample Preparation:
-
Grow wild-type and ΔmenE strains to the desired growth phase (e.g., mid-log or stationary phase).
-
Harvest a known amount of cells by centrifugation.
-
For menaquinone extraction, resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (2:1, v/v).
-
For OSB extraction, resuspend the cell pellet in an appropriate buffer and lyse the cells (e.g., by sonication). Remove cell debris by centrifugation.
-
-
Extraction:
-
Menaquinone: After incubation, separate the phases by adding water. Collect the lower organic phase containing the lipids and quinones. Evaporate the solvent under a stream of nitrogen.
-
OSB: Acidify the supernatant and extract with an organic solvent like ethyl acetate. Evaporate the solvent.
-
-
HPLC Analysis:
-
Resuspend the dried extracts in a suitable solvent for injection.
-
Inject the samples into the HPLC system.
-
For Menaquinone: Use a C18 column and an isocratic mobile phase of methanol/isopropanol. Detect at a wavelength of ~248 nm.
-
For OSB: Use a C18 column with a mobile phase gradient of an acidic buffer and an organic solvent like acetonitrile. Detect at a wavelength of ~254 nm.
-
Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.
-
Conclusion
The genetic knockout of the menE gene is a powerful tool for elucidating the function of this compound and the broader physiological roles of the menaquinone biosynthesis pathway. The protocols and data presented in this document provide a framework for researchers to generate and characterize menE mutants, enabling further investigation into bacterial metabolism and the identification of novel antibiotic targets. The quantitative analysis of metabolites, growth phenotypes, and antibiotic susceptibility in menE knockout strains will contribute to a deeper understanding of these fundamental bacterial processes.
Troubleshooting & Optimization
Technical Support Center: O-succinylbenzoyl-CoA (OSB-CoA)
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of O-succinylbenzoyl-CoA (OSB-CoA) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals working with this key intermediate in menaquinone (Vitamin K2) biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My OSB-CoA solution appears to be degrading. What are the primary factors affecting its stability?
A1: this compound, like other acyl-CoA thioesters, is susceptible to hydrolysis in aqueous solutions. The primary factors influencing its stability are pH and temperature. The thioester bond of OSB-CoA is known to be unstable at neutral and alkaline pH but is relatively stable under acidic conditions[1]. Hydrolysis rates for thioesters generally increase with both higher pH and higher temperature[2].
Q2: What is the optimal pH for storing aqueous solutions of OSB-CoA?
A2: To minimize degradation, aqueous solutions of OSB-CoA should be maintained at an acidic pH. While specific quantitative data for OSB-CoA is limited, it is reported to be "fairly stable" under acidic conditions[1]. For general acyl-CoA standards, buffers at pH 4.0 have been used for stability evaluations[3]. Therefore, a pH range of 4.0-5.0 is recommended for short-term storage and experimental use.
Q3: I am performing an enzymatic assay with OSB-CoA synthetase, which has a pH optimum of 7.5-8.0. How can I manage the instability of the OSB-CoA product in this pH range?
A3: This is a common experimental challenge, as the optimal conditions for the enzyme promote the degradation of its product[4][5]. To mitigate this, consider the following strategies:
-
Minimize Incubation Time: Design your experiment to have the shortest possible incubation time at the alkaline pH.
-
Immediate Analysis: Analyze the product immediately after the reaction. If analysis is delayed, quench the reaction and acidify the sample to stabilize the OSB-CoA.
-
Use a Coupled Assay: If possible, use a coupled enzyme assay where the OSB-CoA is immediately consumed by the next enzyme in the pathway. This prevents its accumulation in an unstable environment.
-
Run Controls: Include controls to quantify the rate of non-enzymatic hydrolysis of OSB-CoA under your specific assay conditions (buffer, temperature, time). This will allow you to correct your enzymatic activity measurements.
Q4: How should I prepare and store my OSB-CoA stock solutions?
A4: For long-term storage, it is best to store OSB-CoA as a lyophilized powder at -20°C or -80°C. For stock solutions, dissolve the powder in a chilled, acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 4.0) or in pure water, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C. When thawing for an experiment, keep the aliquot on ice.
Q5: My analytical results (e.g., via LC-MS) show lower than expected concentrations of OSB-CoA. How can I troubleshoot this?
A5: Lower than expected concentrations can result from degradation during sample handling and analysis.
-
Autosampler Temperature: Ensure your LC autosampler is kept at a low temperature (e.g., 4°C) to prevent degradation while samples are waiting for injection[3].
-
Solvent pH: Use a mobile phase with an acidic pH for chromatographic separation.
-
Calibration Standards: Prepare fresh calibration standards for each experiment. If standards are left at room temperature or in a neutral pH buffer, they will degrade, leading to inaccurate quantification.
-
Check for Contaminants: Ensure buffers and water are free from nucleophiles or microbial contamination that could accelerate thioester hydrolysis.
Quantitative Stability Data
| Compound | Condition | Half-life (t½) / Rate | Reference |
| This compound | Alkaline & Neutral pH | Unstable | [1] |
| This compound | Acidic pH | Fairly Stable | [1] |
| Model Thioester (Ubc9∼SUMO-1) | pH 7.5, 25°C | ~3.6 hours | [6] |
| Model Thioesters (T1-T3) | Mildly Acidic to Neutral pH | 40-80 days | [3] |
| S-methyl thioacetate | pH 7.0, Room Temp | 155 days | [7][8] |
Experimental Protocols
Protocol: Assessing the Stability of OSB-CoA in an Aqueous Buffer
This protocol outlines a method to determine the stability of OSB-CoA under specific experimental conditions using HPLC.
1. Materials:
- This compound (lyophilized powder or stock solution of known concentration)
- Experimental Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
- Quenching/Stabilizing Solution (e.g., 10% Formic Acid or another suitable acid to lower the pH to ~4.0)
- HPLC system with a UV detector (detection at ~260 nm for the adenine (B156593) moiety of CoA) or LC-MS system.
- Reversed-phase C18 column
- Thermostated incubator or water bath
- Autosampler vials
2. Procedure:
- Prepare OSB-CoA Solution: Prepare a solution of OSB-CoA in your chosen experimental buffer at a known concentration (e.g., 100 µM). Keep the solution on ice.
- Time Point Zero (T=0): Immediately after preparation, take an aliquot of the OSB-CoA solution. Quench it by diluting it into a vial containing the quenching/stabilizing solution. This sample represents the initial concentration.
- Incubation: Place the remaining OSB-CoA solution in a thermostated incubator set to your experimental temperature (e.g., 37°C).
- Time Points: At predetermined time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the incubated solution and immediately quench them in vials containing the stabilizing solution.
- Storage: Store all quenched samples at 4°C in an autosampler pending analysis. Analyze all samples within the same day if possible.
- HPLC Analysis:
- Inject the T=0 sample and the subsequent time point samples onto the HPLC system.
- Separate OSB-CoA from its degradation products (o-succinylbenzoic acid and Coenzyme A) using an appropriate gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid).
- Monitor the peak area of the intact OSB-CoA at each time point.
- Data Analysis:
- Normalize the peak area of OSB-CoA at each time point to the peak area at T=0.
- Plot the percentage of remaining OSB-CoA against time.
- From this plot, you can determine the degradation rate and the half-life (the time it takes for 50% of the OSB-CoA to degrade) under your specific conditions.
Visualizations
Caption: Workflow for assessing OSB-CoA stability.
Caption: Hydrolytic degradation pathway of OSB-CoA.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Degradation products of O-succinylbenzoyl-CoA under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-succinylbenzoyl-CoA (OSB-CoA). The information provided addresses common challenges related to the stability and handling of this compound during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My enzymatic reaction with OSB-CoA is showing lower than expected activity. What could be the cause?
A1: Lower than expected activity in enzymatic reactions involving OSB-CoA can often be attributed to the inherent instability of the molecule, particularly at neutral to alkaline pH. Here are several potential causes and troubleshooting steps:
-
pH of the reaction buffer: OSB-CoA is known to be unstable at neutral and alkaline pH, undergoing degradation to a spirodilactone (B1204692) form. The optimal pH for the enzymatic synthesis of OSB-CoA is between 7.5 and 8.0; however, the stability of the compound itself is greater in acidic conditions.
-
Troubleshooting:
-
Verify the pH of your reaction buffer. If the enzyme is active at a lower pH, consider running the reaction in a more acidic buffer to minimize OSB-CoA degradation.
-
If the enzyme requires a neutral or alkaline pH, minimize the pre-incubation time of OSB-CoA in the buffer before starting the reaction.
-
Prepare fresh solutions of OSB-CoA immediately before use.
-
-
-
Purity of OSB-CoA: The purity of your OSB-CoA stock can significantly impact reaction outcomes.
-
Troubleshooting:
-
Confirm the purity of your OSB-CoA using a suitable analytical method, such as HPLC.
-
If degradation is suspected, purify the OSB-CoA stock prior to use.
-
-
-
Enzyme activity: The enzyme itself may not be fully active.
-
Troubleshooting:
-
Check the activity of your enzyme with a known, stable substrate as a positive control.
-
Ensure proper storage and handling of the enzyme.
-
-
Q2: I am observing an unexpected peak in my HPLC analysis of an OSB-CoA sample. What could this be?
A2: An unexpected peak in your HPLC chromatogram is likely a degradation product of OSB-CoA. The most commonly reported degradation product is a spirodilactone form of O-succinylbenzoate.
-
Troubleshooting:
-
Analyze the degradation product: If possible, isolate the unknown peak and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity as the spirodilactone.
-
pH-dependent degradation study: To confirm that the peak is a result of pH-dependent degradation, incubate your OSB-CoA sample in buffers of varying pH (e.g., pH 5, 7, and 9) and analyze the samples by HPLC over time. You should observe the area of the OSB-CoA peak decrease while the area of the unknown peak increases, with the rate of change being faster at higher pH.
-
Q3: How should I store my OSB-CoA to ensure its stability?
A3: To maximize the shelf-life of OSB-CoA, it is crucial to store it under conditions that minimize degradation.
-
Recommended Storage Conditions:
-
Temperature: Store OSB-CoA at -80°C for long-term storage. For short-term storage, -20°C is acceptable.
-
pH: Store OSB-CoA solutions in an acidic buffer (e.g., pH 4-5).
-
Form: Store as a lyophilized powder whenever possible. If in solution, flash-freeze aliquots in liquid nitrogen before storing at -80°C to avoid repeated freeze-thaw cycles.
-
Data Presentation: pH-Dependent Stability of OSB-CoA
| pH Range | Stability of OSB-CoA | Primary Degradation Product |
| Acidic (pH < 6) | Fairly Stable | Minimal degradation |
| Neutral (pH 6-8) | Unstable | Spirodi-lactone of O-succinylbenzoate |
| Alkaline (pH > 8) | Highly Unstable | Spirodi-lactone of O-succinylbenzoate |
Experimental Protocols
Protocol for Monitoring the pH-Dependent Degradation of OSB-CoA by HPLC
This protocol provides a framework for quantitatively assessing the stability of OSB-CoA at different pH values.
1. Materials:
- This compound (OSB-CoA)
- Buffers of varying pH (e.g., 0.1 M citrate (B86180) buffer for pH 4 and 5; 0.1 M phosphate (B84403) buffer for pH 6, 7, and 8; 0.1 M carbonate-bicarbonate buffer for pH 9)
- HPLC system with a C18 column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Quenching solution (e.g., 1 M HCl)
2. Procedure:
- Prepare a stock solution of OSB-CoA in an acidic buffer (e.g., pH 4) and determine its initial concentration and purity by HPLC.
- For each pH to be tested, prepare a reaction mixture by diluting the OSB-CoA stock solution into the respective buffer to a final concentration of, for example, 1 mM.
- Incubate the reaction mixtures at a constant temperature (e.g., 25°C).
- At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
- Immediately quench the degradation by adding the aliquot to a tube containing the quenching solution. This will acidify the sample and minimize further degradation.
- Analyze the quenched samples by HPLC.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)
- Gradient: A suitable gradient to separate OSB-CoA from its degradation products (e.g., 5-95% B over 20 minutes).
- Quantification: Integrate the peak areas for OSB-CoA and the degradation product(s).
4. Data Analysis:
- Plot the concentration of OSB-CoA as a function of time for each pH.
- Determine the initial rate of degradation at each pH.
- Calculate the half-life (t½) of OSB-CoA at each pH by fitting the data to a first-order decay model.
Visualization of OSB-CoA Degradation
The degradation of OSB-CoA at neutral or alkaline pH proceeds through an intramolecular cyclization to form a spirodilactone and release Coenzyme A.
Caption: Degradation of this compound under neutral or alkaline conditions.
Technical Support Center: Optimizing Buffer Conditions for O-Succinylbenzoyl-CoA Synthetase (OSB-CoA) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for O-succinylbenzoyl-CoA (OSB-CoA) synthetase assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound synthetase assay?
A1: The optimal pH for this compound synthetase can vary depending on the source organism. For the enzyme from Escherichia coli, the optimal pH is between 7.5 and 8.0.[1] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: Which buffer should I choose for my OSB-CoA synthetase assay?
A2: The choice of buffer is critical for enzyme activity. While Tris-HCl has been successfully used for similar synthetase assays, it is recommended to screen a panel of buffers with pKa values around the expected optimal pH.[2] A protocol for buffer selection and pH optimization is provided in the "Experimental Protocols" section.
Q3: What is the role of divalent cations in the OSB-CoA synthetase reaction?
A3: this compound synthetase requires a divalent cation for its activity. Mg2+ has been shown to be the most effective in stimulating the enzyme's activity.[1]
Q4: What are the optimal concentrations of substrates (OSB, ATP, CoA) and Mg2+?
A4: The Michaelis-Menten constants (Km) for the E. coli OSB-CoA synthetase have been determined to be 16 µM for o-succinylbenzoate (OSB), 73.5 µM for ATP, and 360 µM for CoA.[1] It is recommended to use substrate concentrations several-fold higher than the Km to ensure enzyme saturation. While Mg2+ is essential, high concentrations (above 1 mM) can be inhibitory.
Q5: What is the optimal temperature for the OSB-CoA synthetase assay?
A5: The optimal temperature for the E. coli this compound synthetase is between 30 and 40°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the buffer is outside the optimal range for the enzyme. | Determine the optimal pH by testing a range of pH values. A detailed protocol is provided below. Ensure the pH of all solutions is correctly adjusted. |
| Incorrect Mg2+ Concentration: The concentration of Mg2+ is too low or too high (inhibitory). | Titrate the concentration of MgCl2 in the assay to find the optimal concentration. Start with a concentration around 1-2 mM. | |
| Degraded Enzyme or Substrates: The enzyme or one of the substrates (OSB, ATP, CoA) may have degraded due to improper storage or handling. | Use freshly prepared substrates and ensure the enzyme has been stored correctly at the appropriate temperature. | |
| Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme. | Known inhibitors of OSB-CoA synthetase include Fe2+ and Hg2+.[3] Ensure all reagents are of high purity. | |
| High Background Signal | Non-enzymatic Reaction: One or more of the assay components are reacting non-enzymatically to produce a signal. | Run a "no-enzyme" control (all components except the enzyme) to measure the rate of the non-enzymatic reaction and subtract it from the sample readings. |
| Contaminated Reagents: Contamination in the buffer or substrate solutions can lead to a high background signal. | Prepare fresh solutions with high-purity water and reagents. | |
| Issues with Coupled Assay Components: If using a coupled assay, the coupling enzymes may have contaminants or exhibit non-specific activity. | Run controls for the coupled reaction, including a "no-primary-enzyme" control. | |
| Poor Reproducibility | Inaccurate Pipetting: Small errors in pipetting volumes can lead to significant variations in results. | Calibrate pipettes regularly. Prepare a master mix of common reagents to minimize pipetting errors between wells. |
| Temperature Fluctuations: Inconsistent temperature during the assay can affect the enzyme's activity. | Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| Buffer Instability: The buffer may have degraded over time or if not stored properly. | Prepare fresh buffer for each experiment and store it at the recommended temperature. |
Quantitative Data Summary
The following table summarizes the known kinetic parameters for this compound synthetase from E. coli.[1]
| Parameter | Value |
| Optimal pH | 7.5 - 8.0 |
| Optimal Temperature | 30 - 40 °C |
| Km (o-succinylbenzoate) | 16 µM |
| Km (ATP) | 73.5 µM |
| Km (CoA) | 360 µM |
Experimental Protocols
Protocol 1: Determining the Optimal pH for OSB-CoA Synthetase Activity
This protocol describes a method to determine the optimal pH for OSB-CoA synthetase activity using a continuous spectrophotometric coupled assay. This assay couples the production of AMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2]
Materials:
-
Purified this compound synthetase
-
o-succinylbenzoate (OSB)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Magnesium chloride (MgCl2)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
A selection of buffers with different pKa values (e.g., MES, PIPES, HEPES, Tris, CHES)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Buffer Preparation: Prepare a series of 100 mM buffers with overlapping pH ranges (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris pH 8.0, 8.5; CHES pH 9.0).
-
Reaction Mixture Preparation: For each pH to be tested, prepare a reaction mixture in a microplate well containing:
-
50 mM Buffer of the desired pH
-
100 mM KCl
-
5 mM MgCl2
-
1 mM PEP
-
1 mM ATP
-
0.5 mM CoA
-
0.2 mM NADH
-
5 units of PK
-
10 units of LDH
-
50 µM OSB
-
-
Initiate the Reaction: Add a fixed amount of this compound synthetase to each well to start the reaction. Include a "no-enzyme" control for each buffer.
-
Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to the desired temperature (e.g., 37°C) and monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction rate for each pH by determining the slope of the linear portion of the absorbance vs. time curve. Plot the reaction rate as a function of pH to identify the optimal pH.
Protocol 2: Optimizing Ionic Strength for OSB-CoA Synthetase Assay
This protocol outlines a method to determine the optimal ionic strength for the OSB-CoA synthetase assay by varying the concentration of a neutral salt, such as NaCl or KCl.
Materials:
-
All materials from Protocol 1
-
Sodium chloride (NaCl) or Potassium chloride (KCl) stock solution (e.g., 4 M)
Procedure:
-
Buffer Preparation: Prepare the optimal buffer (determined in Protocol 1) at the optimal pH.
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures as described in Protocol 1. In separate sets of wells, add varying final concentrations of NaCl or KCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM). Adjust the volume of water to keep the final volume of all other components constant.
-
Initiate the Reaction: Add this compound synthetase to each well.
-
Measure Absorbance: Monitor the reaction rate at 340 nm as described in Protocol 1.
-
Data Analysis: Calculate the initial reaction rate for each salt concentration. Plot the reaction rate as a function of the salt concentration to determine the optimal ionic strength.
Visualizations
Caption: Menaquinone (Vitamin K2) Biosynthesis Pathway.
Caption: Experimental Workflow for Buffer Optimization.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purifying Recombinant MenE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues during the purification of recombinant MenE (o-succinylbenzoate-CoA ligase).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the expression and purification of recombinant MenE.
Problem 1: Low or No Expression of Recombinant MenE
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Induction Conditions | Optimize inducer (e.g., IPTG) concentration and induction time. Test a range of concentrations and harvest cells at different time points post-induction to determine the optimal expression window. |
| Codon Bias | The menE gene from your source organism may contain codons that are rare in E. coli. This can hinder translation efficiency. Solution: Co-express rare tRNA genes or use a commercially available E. coli strain engineered for expressing proteins with rare codons.[1] |
| Plasmid Instability | Ensure the selective pressure is maintained by using the correct antibiotic concentration in your culture media.[2] |
| Toxicity of MenE to Host Cells | High levels of MenE expression may be toxic to E. coli. Solution: Lower the induction temperature (e.g., 16-25°C) to slow down protein expression and reduce toxicity. Use a lower concentration of the inducer. |
Experimental Workflow for Optimizing MenE Expression
Caption: Workflow for optimizing recombinant MenE expression.
Problem 2: MenE is Expressed as Insoluble Inclusion Bodies
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Expression Rate | Overexpression can overwhelm the cellular folding machinery, leading to aggregation. Solution: Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer to slow down protein synthesis. |
| Lack of a Solubility-Enhancing Tag | MenE may be prone to misfolding and aggregation when expressed alone. Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP), to the N-terminus of MenE.[1] |
| Improper Lysis Conditions | Harsh lysis methods can generate heat and cause protein denaturation and aggregation. Solution: Use gentle lysis methods such as sonication on ice or enzymatic lysis. Ensure protease inhibitors are included in the lysis buffer. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the lysis and purification buffers can affect protein solubility. Solution: Screen different buffer conditions. The optimal pH for MenE activity is between 7.5 and 8.0.[3] Maintain a suitable ionic strength (e.g., 150-500 mM NaCl). |
Workflow for Solubilizing MenE from Inclusion Bodies
Caption: General workflow for purifying MenE from inclusion bodies.
Problem 3: Low Yield of Purified MenE
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inefficient Cell Lysis | Incomplete cell disruption will result in a lower amount of protein in the soluble fraction. Solution: Ensure efficient lysis by monitoring cell disruption under a microscope or by measuring protein concentration in the lysate. |
| Protein Degradation | Proteases released during cell lysis can degrade MenE. Solution: Add a protease inhibitor cocktail to the lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process. |
| Poor Binding to Affinity Resin | The affinity tag (e.g., His-tag) may be inaccessible, or the binding conditions may be suboptimal. Solution: If using a His-tag, ensure the tag is not buried within the protein structure. Consider moving the tag to the other terminus. Optimize the imidazole (B134444) concentration in the binding and wash buffers to minimize non-specific binding while ensuring your protein of interest binds. |
| Inefficient Elution | Elution conditions may not be strong enough to release MenE from the resin. Solution: If using a His-tag, increase the imidazole concentration in the elution buffer. For other affinity tags, consult the manufacturer's instructions for optimal elution conditions. |
Problem 4: Presence of Contaminants in the Final Purified MenE
Possible Causes and Solutions
| Cause | Recommended Solution |
| Non-specific Binding to Affinity Resin | Host cell proteins can bind non-specifically to the affinity resin. Solution: Increase the stringency of the wash steps. For His-tagged proteins, this can be achieved by increasing the imidazole concentration in the wash buffer. Adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) to the wash buffer can also help. |
| Co-purification of Host Proteins | Some E. coli proteins, such as SlyD and Elongation factor Tu, are known to co-purify with His-tagged proteins.[4][5] Solution: Introduce an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification. |
| Endotoxin (B1171834) Contamination | Endotoxins (lipopolysaccharides) from the E. coli outer membrane are common contaminants in recombinant protein preparations and can interfere with downstream applications.[6] Solution: Use a commercial endotoxin removal kit or perform an additional purification step like ion-exchange chromatography under endotoxin-free conditions.[7] |
Multi-Step Purification Strategy for High Purity MenE
Caption: A multi-step workflow for high-purity MenE.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of recombinant MenE?
A1: The subunit molecular mass of MenE from E. coli is approximately 49 kDa. The native enzyme is a homotetramer with a molecular mass of about 185 kDa.[3]
Q2: What are the optimal buffer conditions for MenE activity and stability?
A2: MenE from E. coli exhibits optimal activity at a pH between 7.5 and 8.0.[3] For storage, proteins are generally more stable at lower temperatures (4°C for short-term, -20°C or -80°C for long-term).[8][9][10][11] The addition of cryoprotectants like glycerol (B35011) (25-50%) is recommended for storage at -20°C.[9]
Q3: Are there any known inhibitors of MenE?
A3: Yes, MenE activity can be inhibited by diethylpyrocarbonate, Fe²⁺, and Hg²⁺. Interestingly, while Mg²⁺ is required for activity, concentrations above 1 mM can be inhibitory.[12]
Q4: Does MenE have broad substrate specificity?
A4: Yes, MenE purified from Mycobacterium phlei has been shown to possess broad specificity for its substrates and cofactors.[13]
Q5: What are the kinetic parameters for E. coli MenE?
A5: The Km values for the substrates of E. coli MenE are as follows:
-
o-succinylbenzoic acid (OSB): 16 µM
-
ATP: 73.5 µM
-
CoA: 360 µM[3]
| Substrate | Km (µM) |
| o-succinylbenzoic acid (OSB) | 16 |
| ATP | 73.5 |
| Coenzyme A (CoA) | 360 |
Q6: Which metal ions are required for MenE activity?
A6: MenE requires a divalent cation for its activity. Mg²⁺ has been found to be the most effective in stimulating enzyme activity.[3] The presence of 0.5 mM of Co²⁺ and Mn²⁺ can increase activity fourfold, while Ca²⁺, K⁺, Na⁺, and Zn²⁺ at the same concentration lead to a twofold increase in activity.[12]
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Recombinant MenE
-
Transform the MenE expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of LB medium with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Take a 1 mL pre-induction sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM, 0.5 mM, or 1 mM.
-
Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for 4-16 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellets in lysis buffer and lyse the cells by sonication.
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
Analyze all fractions (pre-induction, whole cell lysate, soluble, and insoluble) by SDS-PAGE to determine the optimal expression conditions.
Protocol 2: Purification of His-tagged MenE using Immobilized Metal Affinity Chromatography (IMAC)
-
Resuspend the cell pellet from a large-scale culture in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration, aliquot, and store at -80°C.
References
- 1. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of proteins in E coli [qiagen.com]
- 3. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Proteomic analysis of contaminants in recombinant membrane hemeproteins expressed in E. coli and isolated by metal affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Residual Endotoxin Contaminations in Recombinant Proteins Are Sufficient to Activate Human CD1c+ Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. susupport.com [susupport.com]
- 11. genextgenomics.com [genextgenomics.com]
- 12. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 13. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro O-succinylbenzoyl-CoA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vitro synthesis of O-succinylbenzoyl-CoA (OSB-CoA).
Troubleshooting Guide
Low or no yield of this compound is a common issue. This guide provides a systematic approach to identifying and resolving potential problems in the enzymatic synthesis reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Reaction Conditions | Verify that the reaction pH is between 7.5 and 8.0 and the temperature is maintained between 30°C and 40°C.[1] |
| Incorrect Substrate Concentrations | Substrate concentrations should be optimized. Based on the Michaelis-Menten constants (Km), the recommended starting concentrations are: O-succinylbenzoate (OSB) > 16 µM, ATP > 73.5 µM, and Coenzyme A (CoA) > 360 µM.[1] | |
| Insufficient Magnesium Ions | The reaction is highly dependent on Mg²⁺ ions. Ensure a final concentration of at least 0.5 mM Mg²⁺ in the reaction mixture. Note that concentrations above 1 mM can be inhibitory. | |
| Enzyme Inactivity | The this compound synthetase may have lost activity due to improper storage or handling. Store the enzyme at -80°C and avoid repeated freeze-thaw cycles. | |
| Product Instability | This compound is unstable at neutral and alkaline pH. It is recommended to perform the reaction at a pH of 7.5 and to store the product under acidic conditions. | |
| Incomplete Reaction | Substrate Degradation | ATP is unstable at room temperature and in solutions with a pH outside the range of 6.8-7.4. Prepare ATP solutions fresh and keep them on ice. |
| Reaction Time Too Short | While initial reaction rates are fast, allow the reaction to proceed for a sufficient duration to reach completion. Monitor the reaction progress over time using a suitable analytical method. | |
| Enzyme Inhibition | Contaminants in the substrates or buffer, such as heavy metal ions (Fe²⁺, Hg²⁺), can inhibit the enzyme. Use high-purity reagents and ultrapure water. | |
| Inconsistent Results | Variability in Reagent Preparation | Ensure accurate and consistent preparation of all solutions, including the buffer, substrates, and cofactors. Calibrate pipettes and balances regularly. |
| Buffer Issues | The addition of ATP, which is acidic, can lower the pH of poorly buffered solutions. Use a buffer with sufficient buffering capacity in the optimal pH range of 7.5-8.0, such as HEPES or Tris-HCl. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for the this compound synthesis reaction?
A1: The optimal pH for this compound synthetase is between 7.5 and 8.0, and the optimal temperature is in the range of 30-40°C.[1]
Q2: What are the kinetic constants (Km) for the substrates of this compound synthetase?
A2: The Km values for the substrates are as follows:
-
O-succinylbenzoate (OSB): 16 µM[1]
-
ATP: 73.5 µM[1]
-
Coenzyme A (CoA): 360 µM[1] To approach enzyme saturation, it is advisable to use substrate concentrations several-fold higher than their respective Km values.
Q3: Is a cofactor required for the reaction?
A3: Yes, magnesium ions (Mg²⁺) are essential for the activity of this compound synthetase.[1] A concentration of 0.5 mM Mg²⁺ has been shown to increase enzyme activity six-fold.
Q4: Are there any known inhibitors of this compound synthetase?
A4: Yes, the enzyme can be inhibited by certain metal ions such as Fe²⁺ and Hg²⁺. High concentrations of Mg²⁺ (above 1 mM) can also be inhibitory. Additionally, stable analogues of the reaction intermediate OSB-AMP are potent inhibitors.
Q5: How stable is the product, this compound?
A5: this compound is unstable at neutral and alkaline pH but is relatively stable under acidic conditions. It is recommended to acidify the reaction mixture slightly for storage.
Q6: My ATP stock solution has been stored at room temperature. Can I still use it?
A6: It is not recommended. ATP is unstable at room temperature and will degrade over time, leading to lower yields. Always use freshly prepared ATP solutions or solutions that have been stored frozen at -20°C or -80°C and thawed on ice immediately before use.
Q7: How can I monitor the progress of the reaction and quantify the yield?
A7: The formation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation and quantification of the product from the substrates.
Experimental Protocols
Protocol for In Vitro Synthesis of this compound
This protocol is a recommended starting point based on the known properties of this compound synthetase. Optimization may be required for specific experimental setups.
Materials:
-
Purified this compound synthetase
-
O-succinylbenzoic acid (OSB)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Coenzyme A (CoA), free acid or lithium salt
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer
-
Ultrapure water
Reaction Buffer (1 M stock, pH 7.5):
-
Prepare a 1 M stock solution of HEPES or Tris-HCl.
-
Adjust the pH to 7.5 with NaOH or HCl.
-
Filter sterilize and store at 4°C.
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. The final concentrations should be:
-
100 mM HEPES or Tris-HCl, pH 7.5
-
100 µM O-succinylbenzoic acid
-
500 µM ATP
-
1 mM Coenzyme A
-
5 mM MgCl₂
-
-
Add a known amount of purified this compound synthetase (e.g., 1-5 µg). The optimal amount should be determined empirically.
-
The final reaction volume can be adjusted as needed (e.g., 100 µL).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
To stop the reaction, add an equal volume of ice-cold acetonitrile (B52724) or perchloric acid to a final concentration of 1 M.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Analyze the supernatant for this compound content using HPLC or LC-MS/MS.
Expected Yield:
While a specific yield for this exact protocol is not available in the provided literature, enzymatic synthesis of similar acyl-CoA esters can achieve high conversion rates, often exceeding 80-90% under optimized conditions.
Visualizations
Logical Workflow for Troubleshooting Low OSB-CoA Yield
Caption: Troubleshooting workflow for low OSB-CoA yield.
This compound Synthesis Reaction Pathway
Caption: Enzymatic synthesis of this compound.
References
Technical Support Center: Troubleshooting MenE Enzyme Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with MenE (o-succinylbenzoate-CoA ligase) assays.
Frequently Asked Questions (FAQs)
Q1: What is MenE and what is its function?
A: MenE, also known as o-succinylbenzoate-CoA ligase, is an essential enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[1] It is encoded by the menE gene and catalyzes the conversion of o-succinylbenzoate (OSB) to o-succinylbenzoyl-CoA (OSB-CoA) by ligating it with Coenzyme A (CoA).[2][3][4] This reaction requires the energy from ATP hydrolysis.[1] The menaquinone pathway is crucial for the survival of many pathogenic bacteria, making MenE a promising target for the development of new antibiotics.[5][6]
References
- 1. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Mechanism-based inhibitors of MenE, an acyl-CoA synthetase involved in bacterial menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis [frontiersin.org]
Technical Support Center: O-Succinylbenzoyl-CoA (OSB-CoA) Handling and Stability
Welcome to the technical support center for O-succinylbenzoyl-CoA (OSB-CoA). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the non-enzymatic degradation of OSB-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OSB-CoA) and why is its stability a concern?
A1: this compound is a crucial intermediate in the biosynthesis of menaquinone (vitamin K2) in many bacteria.[1][2] As a thioester derivative of coenzyme A, OSB-CoA is susceptible to non-enzymatic hydrolysis, which can lead to inaccurate experimental results and loss of valuable material. Its stability is a significant concern, particularly in aqueous solutions at neutral or alkaline pH.[2]
Q2: What is the primary mechanism of non-enzymatic degradation of OSB-CoA?
A2: The primary degradation pathway for OSB-CoA is believed to be intramolecular hydrolysis, similar to that of succinyl-CoA. The succinyl moiety's terminal carboxyl group can act as an intramolecular catalyst, attacking the thioester bond and forming a highly reactive cyclic succinyl anhydride (B1165640) intermediate. This intermediate then readily hydrolyzes to o-succinylbenzoic acid and free Coenzyme A.
Q3: How do pH and temperature affect the stability of OSB-CoA?
Q4: Are there any recommended stabilizing agents for OSB-CoA solutions?
A4: While specific stabilizers for OSB-CoA have not been extensively documented, general strategies for preserving thioester integrity can be applied. These include the use of antioxidants and reducing agents. Thioesters can be susceptible to oxidation, and the inclusion of antioxidants may help mitigate this degradation pathway. Additionally, maintaining a reducing environment can help prevent the formation of disulfide bonds involving the free thiol of Coenzyme A, a product of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of OSB-CoA concentration over a short period in solution. | Hydrolysis due to inappropriate pH. | Prepare and maintain OSB-CoA solutions in an acidic buffer (e.g., pH 4.0-5.0). Avoid neutral or alkaline buffers (pH > 7.0). |
| Elevated temperature. | Perform all experimental manipulations on ice and store stock solutions at -80°C. | |
| Inconsistent results in enzymatic assays. | Degradation of OSB-CoA substrate. | Prepare fresh OSB-CoA solutions for each experiment. Quantify the concentration of the stock solution before each use. |
| Presence of contaminating hydrolases. | Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions. | |
| Precipitate formation in OSB-CoA stock solutions. | Freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Broad or tailing peaks in HPLC analysis. | On-column degradation. | Use an acidic mobile phase (e.g., containing 0.1% formic acid or phosphoric acid) to improve stability during the chromatographic run.[3] |
| Poor sample preparation. | Ensure samples are properly clarified and filtered before injection to remove any particulates. |
Data on Acyl-CoA Stability
While specific half-life data for OSB-CoA is limited, the following table provides stability data for the structurally related succinyl-CoA, which can serve as a useful reference.
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Succinyl-CoA | 7.5 | 25 | ~70 minutes | (Simon and Shemin, 1953) via[4] |
| Ubc9∼SUMO-1 thioester | 7.5 | Not Specified | ~3.6 hours | [5] |
Experimental Protocols
Protocol 1: Preparation and Storage of OSB-CoA Stock Solutions
-
Reagents and Materials:
-
Lyophilized this compound
-
Nuclease-free water, chilled to 4°C
-
Acidic buffer (e.g., 10 mM Sodium Acetate, pH 4.5), chilled to 4°C
-
Microcentrifuge tubes, pre-chilled
-
-
Procedure:
-
Equilibrate the lyophilized OSB-CoA to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in the chilled acidic buffer to the desired concentration (e.g., 10 mM).
-
Gently vortex to dissolve the powder completely.
-
Immediately aliquot the stock solution into single-use volumes in pre-chilled microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
-
Protocol 2: Quantification of OSB-CoA by Reversed-Phase HPLC-UV
This protocol is a general guideline and may require optimization for your specific HPLC system and column.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over time to elute OSB-CoA. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of OSB-CoA in the acidic storage buffer.
-
Thaw experimental samples and standards on ice.
-
Centrifuge samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to HPLC vials.
-
Set the UV detector to 260 nm (for the adenine (B156593) moiety of CoA).
-
Inject the samples and standards onto the HPLC system.
-
Integrate the peak corresponding to OSB-CoA and quantify using the standard curve. The retention time for succinyl-CoA on a C18 column has been reported to be around 11.87 minutes under specific isocratic conditions, which can be a rough guide.[6]
-
Protocol 3: Analysis of OSB-CoA by LC-MS/MS
This protocol provides a general framework for detecting OSB-CoA using mass spectrometry.
-
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
-
Chromatography:
-
Use a similar reversed-phase C18 column and mobile phases as described in the HPLC protocol. An acidic modifier like formic acid is compatible with mass spectrometry.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): The exact mass-to-charge ratio (m/z) of the protonated OSB-CoA molecule [M+H]⁺ needs to be calculated based on its chemical formula (C31H40N7O19P3S).
-
Product Ion (Q3): A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da.[7][8][9][10] Another common fragment ion is at m/z 428.[11]
-
Multiple Reaction Monitoring (MRM): Set up a transition from the precursor ion to a characteristic product ion for sensitive and specific quantification.
-
Visualizations
Caption: Proposed non-enzymatic degradation pathway of this compound.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: O-Succinylbenzoyl-CoA Spectrophotometric Assays
Welcome to the technical support center for spectrophotometric assays of O-succinylbenzoyl-CoA (OSB-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the measurement of OSB-CoA synthetase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric assay for this compound (OSB-CoA) synthetase?
A1: The activity of this compound synthetase is typically measured using a continuous enzyme-coupled spectrophotometric assay. In this method, the production of ADP during the synthesis of OSB-CoA is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[1][2][3] This is achieved through the ancillary enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The pyruvate kinase uses the ADP produced to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate dehydrogenase reduces the pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.[1][2][3]
Q2: Can I directly measure the formation of OSB-CoA spectrophotometrically?
Q3: What are the optimal conditions for the this compound synthetase enzyme from E. coli?
A3: The enzyme from Escherichia coli has been shown to have an optimal pH range of 7.5 to 8.0 and a temperature optimum between 30 to 40°C.[4] The activity is also significantly stimulated by the presence of Mg2+ ions.[4][5]
Q4: What are the known kinetic parameters for this compound synthetase?
A4: For the enzyme from E. coli, the Michaelis-Menten constants (Km) have been determined for the following substrates:
-
O-succinylbenzoate (OSB): 16 µM
-
ATP: 73.5 µM
-
Coenzyme A (CoA): 360 µM[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. |
| Missing or degraded cofactors/substrates | Prepare fresh solutions of ATP, CoA, PEP, and NADH. Ensure the correct concentrations are used in the assay mixture. | |
| Suboptimal pH or temperature | Verify that the assay buffer is at the optimal pH (7.5-8.0) and the reaction is run at the optimal temperature (30-40°C).[4] | |
| Presence of inhibitors | See the "Potential Interfering Substances" section below. Consider sample purification to remove potential inhibitors. | |
| High background absorbance | Contaminated reagents | Use high-purity reagents and freshly prepared buffers. |
| Presence of interfering substances in the sample | Run a blank reaction containing all components except the OSB-CoA synthetase to determine the background rate. Subtract this from the sample reaction rate. | |
| Cuvette or plate is not clean | Use clean, scratch-free cuvettes or microplates. | |
| Non-linear reaction rate | Substrate depletion | Ensure that substrate concentrations are not limiting during the course of the assay. If necessary, reduce the amount of enzyme used. |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Check for linearity over a shorter time course. | |
| Inhibitor in the sample | A non-linear curve can indicate the presence of an inhibitor. | |
| "Noise" or erratic readings | Spectrophotometer instability | Allow the spectrophotometer lamp to warm up before taking readings. |
| Air bubbles in the cuvette | Ensure the reaction mixture is properly mixed and free of air bubbles before starting the measurement. | |
| Precipitation in the reaction mixture | Check the solubility of all components in the assay buffer. |
Potential Interfering Substances
| Substance Class | Mechanism of Interference | Mitigation Strategy |
| Compounds absorbing at 340 nm | Direct interference with NADH measurement. | Run a control reaction without the coupling enzymes (PK and LDH) to assess direct absorbance at 340 nm. If significant, consider an alternative assay or sample purification. |
| Thiol-reactive compounds | Reaction with the free sulfhydryl group of Coenzyme A, reducing its availability for the OSB-CoA synthetase reaction. | Include a pre-incubation step of the sample with a thiol-scavenging resin, if compatible with the sample matrix. |
| NADH oxidases/reductases in the sample | Direct oxidation or reduction of NADH, leading to an inaccurate measurement of the coupled reaction rate. | Run a control reaction without the primary substrate (OSB) to quantify the activity of these contaminating enzymes. Subtract this rate from the experimental rate. |
| ATPases or other ADP-producing enzymes | Production of ADP independent of the OSB-CoA synthetase reaction, leading to a falsely high activity reading. | Run a control reaction without the primary substrate (OSB) to measure the background rate of ADP production. |
| Pyruvate Kinase or Lactate Dehydrogenase Inhibitors | Inhibition of the coupling enzymes, leading to an underestimation of OSB-CoA synthetase activity. | Ensure the coupling enzymes are present in excess so they are not rate-limiting. If inhibition is suspected, test the activity of the coupling enzymes separately in the presence of the sample. |
| Metal Chelators (e.g., EDTA) | Sequestration of Mg2+, which is essential for OSB-CoA synthetase activity. | Avoid the use of strong metal chelators in the sample preparation. If necessary, supplement the assay buffer with additional MgCl2. |
| High concentrations of metal ions (Fe2+, Hg2+) | Direct inhibition of OSB-CoA synthetase.[5] | If high metal ion concentrations are suspected, consider sample dialysis or treatment with a specific chelating agent that does not interfere with the assay. |
Experimental Protocols
Coupled Spectrophotometric Assay for this compound Synthetase Activity
This protocol is adapted from the established method for succinate-CoA ligase, which relies on the pyruvate kinase/lactate dehydrogenase coupled system.[1]
Principle: The production of ADP by OSB-CoA synthetase is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 7 mM MgCl2.
-
O-Succinylbenzoate (OSB) solution: 10 mM in water.
-
ATP solution: 100 mM in water, pH neutralized.
-
Coenzyme A (CoA) solution: 10 mM in water.
-
Phosphoenolpyruvate (PEP) solution: 50 mM in water.
-
NADH solution: 10 mM in 10 mM Tris-HCl, pH 7.4.
-
Pyruvate Kinase (PK) solution: ~600 units/mL in a suitable buffer.
-
Lactate Dehydrogenase (LDH) solution: ~900 units/mL in a suitable buffer.
-
This compound Synthetase: Purified or as a cell-free extract.
Procedure:
-
Set up the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 37°C.
-
In a 1 mL cuvette, prepare the reaction mixture (final concentrations in parentheses):
-
790 µL Assay Buffer
-
100 µL ATP solution (10 mM)
-
10 µL CoA solution (0.1 mM)
-
40 µL PEP solution (2 mM)
-
10 µL NADH solution (0.1 mM)
-
10 µL PK solution (6 units)
-
10 µL LDH solution (9 units)
-
10 µL OSB solution (0.1 mM)
-
-
Mix gently by inversion and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
-
Initiate the reaction by adding 10 µL of the this compound Synthetase sample.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the curve. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Calculation of Enzyme Activity:
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (6.22 * V_enzyme)
Where:
-
ΔA₃₄₀/min is the change in absorbance per minute.
-
6.22 is the molar extinction coefficient of NADH in mM⁻¹cm⁻¹.
-
V_enzyme is the volume of the enzyme solution added in mL.
Visualizations
Caption: Experimental workflow for the coupled spectrophotometric assay of OSB-CoA synthetase.
Caption: Reaction scheme for the coupled OSB-CoA synthetase assay.
References
- 1. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of O-succinylbenzoyl-CoA (OSB-CoA) from its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary compounds related to OSB-CoA that I need to separate?
A1: In the context of its biosynthesis, the primary related compounds you need to separate from OSB-CoA are its precursors: o-succinylbenzoic acid (OSB), Coenzyme A (CoA), and adenosine (B11128) triphosphate (ATP). The reaction also produces adenosine monophosphate (AMP) and pyrophosphate (PPi) as byproducts.
Q2: What type of HPLC column is best suited for separating OSB-CoA and its precursors?
A2: A reversed-phase C18 column is the most common and effective choice for separating CoA esters and related nucleotides.[1][2][3] These columns separate compounds based on hydrophobicity. OSB-CoA, with its benzoyl group, is significantly more hydrophobic than the highly polar precursors like OSB, CoA, and ATP, making a C18 column ideal for this application.
Q3: What are typical mobile phase compositions for this type of separation?
A3: A common approach involves a buffered aqueous phase and an organic modifier. For the aqueous component, phosphate (B84403) buffers (e.g., potassium phosphate) at a slightly acidic pH (around 4.0-5.0) are frequently used to ensure consistent ionization of the analytes.[1][2] The organic modifier is typically acetonitrile (B52724) or methanol. A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, is often necessary to first elute the very polar compounds (ATP, CoA, OSB) and then the more retained OSB-CoA.
Q4: At what wavelength should I detect OSB-CoA and related compounds?
A4: The adenine (B156593) moiety present in both CoA and ATP, and consequently in OSB-CoA, has a strong absorbance around 254-260 nm.[1][4] This wavelength range provides excellent sensitivity for detecting all the key compounds of interest in your separation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of OSB-CoA.
Problem 1: Poor retention of early-eluting peaks (OSB, CoA, ATP).
-
Question: My polar precursors like OSB, CoA, and ATP are eluting in the void volume with no retention. How can I resolve them?
-
Answer: This is a common issue when analyzing highly polar compounds on a reversed-phase column.
-
Solution 1: Reduce Organic Modifier: Start your gradient with 100% aqueous mobile phase (e.g., your phosphate buffer).[5][6] Even a small amount of organic solvent at the beginning of the run can cause these polar analytes to elute too quickly.
-
Solution 2: Use an Aqueous-Stable C18 Column: Some C18 columns suffer from "phase collapse" in 100% aqueous mobile phase, leading to a loss of retention.[5] Ensure you are using a C18 column specifically designed for use with highly aqueous mobile phases.
-
Solution 3: Adjust pH: The retention of OSB (an acid) can be influenced by the mobile phase pH. Ensure the pH is set to maintain a consistent and appropriate ionization state for retention.[7]
-
Problem 2: Excessive peak tailing for OSB-CoA.
-
Question: My OSB-CoA peak is broad and asymmetrical (tailing). What causes this and how can I fix it?
-
Answer: Peak tailing for CoA esters can be caused by several factors.
-
Solution 1: Check for Secondary Interactions: Tailing, especially for basic compounds, can be caused by interactions with exposed silanol (B1196071) groups on the silica (B1680970) backbone of the column.[8] Using a high-purity, end-capped C18 column can minimize these interactions. Alternatively, adding a competing base like triethylamine (B128534) (at a very low concentration, e.g., 0.1%) to the mobile phase can improve peak shape.[9]
-
Solution 2: Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to prevent mixed ionization states during chromatography, which can cause peak tailing.[8]
-
Solution 3: Rule out Column Contamination/Void: Contaminants from previous injections accumulating at the head of the column can cause peak distortion. Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, a void may have formed at the column inlet, which may require replacing the column. Using a guard column is a cost-effective way to protect your analytical column.
-
Problem 3: OSB-CoA peak is not appearing or has very low intensity.
-
Question: I am not seeing the expected peak for my OSB-CoA product. What could be the reason?
-
Answer: This could be due to either an issue with the enzymatic reaction or the stability of the compound.
-
Solution 1: Verify Enzyme Activity: The enzyme this compound synthetase (MenE) requires specific conditions for activity, including an optimal pH of ~7.5 and the presence of Mg2+ ions.[10] Confirm that your reaction buffer conditions are optimal for the enzyme.
-
Solution 2: Assess OSB-CoA Stability: Thioester bonds can be susceptible to hydrolysis, especially at non-neutral pH. Prepare samples immediately before analysis and keep them chilled (e.g., in a cooled autosampler at 4°C).[4] Malonyl-CoA, a similar short-chain CoA derivative, shows pH-dependent stability, a factor that should be considered for OSB-CoA as well.[11]
-
Solution 3: Check Gradient Elution Program: If your gradient is not reaching a high enough concentration of organic modifier, the more hydrophobic OSB-CoA may be retained on the column and not elute. Ensure your gradient program goes to a sufficiently high organic percentage to elute all compounds.
-
Data Presentation
The following table provides an expected elution order and approximate retention times for OSB-CoA and its related compounds under a typical reversed-phase gradient method. Actual retention times will vary based on your specific instrumentation and method parameters.
| Compound | Expected Elution Order | Expected Retention Time (min) | Key Characteristics |
| Adenosine Triphosphate (ATP) | 1 | 2-4 | Highly polar, elutes early in 100% aqueous buffer.[12] |
| Coenzyme A (CoA) | 2 | 3-5 | Polar, elutes shortly after ATP.[4] |
| o-Succinylbenzoic Acid (OSB) | 3 | 5-7 | Anionic and polar, retention is pH-dependent. |
| This compound (OSB-CoA) | 4 | 10-15 | More hydrophobic due to the benzoyl group, requires organic modifier to elute. |
Experimental Protocols
Protocol: HPLC Separation of OSB-CoA and Precursors
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
HPLC System: A standard HPLC system with a binary pump, cooled autosampler, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably one designed for use in highly aqueous conditions.
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 259 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 15.0 | 70 | 30 |
| 17.0 | 70 | 30 |
| 18.0 | 100 | 0 |
| 25.0 | 100 | 0 |
Mandatory Visualizations
Menaquinone (Vitamin K2) Biosynthesis Pathway
This diagram illustrates the enzymatic step where OSB-CoA is synthesized from its precursors.
Caption: OSB-CoA synthesis step in the Menaquinone pathway.
Troubleshooting Workflow: Poor Peak Shape
This diagram provides a logical workflow for diagnosing and resolving common peak shape issues like tailing.
Caption: Logic diagram for troubleshooting HPLC peak shape problems.
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 11. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Expression and Purification of Active MenE (o-succinylbenzoate-CoA synthetase)
Welcome to the technical support center for the expression and purification of active MenE (o-succinylbenzoate-CoA synthetase). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of active MenE.
Problem 1: Low or No Expression of MenE
Q: I am not seeing any band corresponding to MenE on my SDS-PAGE gel after induction. What could be the problem?
A: Low or no expression of a target protein is a common issue in recombinant protein production.[1] Several factors could be contributing to this problem. Here are some potential causes and solutions:
-
Codon Mismatch: The codons in your menE gene might not be optimal for the expression host (e.g., E. coli). This can lead to stalled translation and poor protein yields.
-
Toxicity of MenE to the Host Cells: The expression of MenE, especially at high levels, could be toxic to the host cells, leading to cell death or reduced growth.
-
Solution 1: Use a tightly regulated expression system to minimize basal expression before induction.[1] The T7 promoter system is common, but ensure you have adequate repression (e.g., using pLysS or pLysE strains).[4]
-
Solution 2: Lower the induction temperature (e.g., from 37°C to 18-25°C) and use a lower concentration of the inducer (e.g., IPTG).[2] This slows down protein synthesis, reducing the metabolic burden on the cells.
-
-
mRNA Secondary Structure: The secondary structure of the mRNA transcript can hinder ribosome binding and translation initiation.[1]
-
Solution: Redesign the 5' untranslated region of your gene to minimize stable secondary structures.[1]
-
-
Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or other vector elements can lead to poor expression.
Problem 2: MenE is Expressed but Insoluble (Inclusion Bodies)
Q: I can see a strong band for MenE after cell lysis, but it's all in the insoluble pellet (inclusion bodies). How can I get soluble, active protein?
A: The formation of insoluble protein aggregates, known as inclusion bodies, is a major challenge in recombinant protein expression in E. coli.[2] This often happens when proteins are overexpressed, misfolded, or lack necessary post-translational modifications.[2][6] Here’s how you can address this:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature (e.g., 16-25°C) can slow down protein synthesis, giving the polypeptide chain more time to fold correctly.[3]
-
Lower Inducer Concentration: Decreasing the concentration of IPTG can reduce the rate of protein expression and potentially decrease aggregation.[2]
-
-
Choice of Expression Strain:
-
Chaperone Co-expression: Use E. coli strains that co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ). These assist in proper protein folding and can significantly increase the yield of soluble protein.[2]
-
-
Solubility-Enhancing Fusion Tags:
-
Fusion Partners: Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of MenE.[2] These tags can improve the solubility of the fusion protein. A protease cleavage site should be included to remove the tag after purification.
-
-
Buffer Composition:
-
Additives: Including certain additives in the lysis buffer can help stabilize the protein and prevent aggregation. Common additives include glycerol, polyethylene (B3416737) glycol (PEG), and non-detergent sulfobetaines.[7]
-
-
Refolding from Inclusion Bodies: If the above strategies fail, you can purify the inclusion bodies and then attempt to refold the protein into its active conformation. This involves solubilizing the aggregated protein with strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a carefully controlled refolding process, often involving dialysis or rapid dilution into a refolding buffer.[7]
Problem 3: Purified MenE has Low or No Activity
Q: I have successfully purified soluble MenE, but my enzyme activity assay shows very low or no activity. What could be wrong?
A: The lack of enzymatic activity in a purified protein can be due to several factors, from improper folding to missing essential components.
-
Missing Cofactors: MenE is a CoA synthetase, and its activity is dependent on specific cofactors.[8]
-
Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH and ionic strength.[9]
-
Solution: The optimal pH for MenE activity is reported to be around 7.5.[8] Prepare your buffers within the optimal pH range and check the pH at the temperature you will be running the assay. You may need to empirically determine the optimal salt concentration for your specific MenE construct.
-
-
Protein Instability and Degradation: MenE might be unstable and prone to degradation during purification.[10][11]
-
Solution: Perform all purification steps at low temperatures (4°C) and include protease inhibitors in your lysis and purification buffers.[12]
-
-
Improper Folding: Even if the protein is soluble, it may not be in its correctly folded, active conformation.
-
Solution: If you suspect misfolding, you can try co-expressing with chaperones as mentioned earlier.[2] Also, ensure that any fusion tags are not interfering with the active site. If a tag is present, try cleaving it off and re-assaying for activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the function of MenE and why is it important?
A1: MenE, or o-succinylbenzoate-CoA synthetase, is an essential enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[8] It catalyzes the conversion of o-succinylbenzoate (OSB) to o-succinylbenzoate-CoA (OSB-CoA) in an ATP-dependent reaction.[8][13] Menaquinone is a crucial component of the electron transport chain in many bacteria, making MenE a promising target for the development of new antibacterial drugs.[13][14]
Q2: What expression system is recommended for MenE?
A2: Escherichia coli is a commonly used and cost-effective host for expressing MenE.[4] The T7 promoter-based systems, such as the pET vectors in BL21(DE3) strains, are widely used for high-level protein expression.[4] However, due to potential challenges like inclusion body formation and protein toxicity, it is advisable to have strategies in place for optimizing expression, such as using tunable expression systems or strains that facilitate soluble expression.[1][2]
Q3: How can I design a better expression construct for MenE?
A3: A well-designed expression construct is critical for success.[5][15] Consider the following:
-
Codon Optimization: As mentioned, optimize the DNA sequence for E. coli expression.[3]
-
Affinity Tags: Include an affinity tag (e.g., 6xHis-tag, GST-tag, MBP-tag) to facilitate purification.[16] An N-terminal tag is often a good starting point, but if it interferes with activity, a C-terminal tag or a cleavable tag should be considered.[17]
-
Protease Cleavage Site: Incorporate a specific protease cleavage site (e.g., TEV or PreScission) between the tag and MenE to allow for tag removal after purification.[16]
-
Domain Boundaries: If you are working with a multi-domain protein, expressing individual domains can sometimes improve solubility and stability.[5] However, MenE is a single-domain protein.
Q4: What are the key substrates and products of the MenE reaction?
A4: The enzymatic reaction catalyzed by MenE is as follows: ATP + o-succinylbenzoate + CoA ⇌ AMP + diphosphate (B83284) + o-succinylbenzoyl-CoA[8]
Q5: Are there any known inhibitors of MenE?
A5: Yes, several inhibitors of MenE have been identified, which is relevant for drug development studies. Stable analogues of the reaction intermediate, o-succinylbenzoate-AMP (OSB-AMP), have been shown to be potent inhibitors of MenE from various bacterial species, including Mycobacterium tuberculosis and Staphylococcus aureus.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for MenE that can be useful for experimental design.
Table 1: Reported Optimal Conditions for MenE Activity
| Parameter | Optimal Value | Reference |
| pH | 7.5 | [8] |
| Temperature | 30°C | [8] |
Table 2: Effect of Divalent Cations on MenE Activity
| Cation (at 0.5 mM) | Fold Increase in Activity | Reference |
| Mg²⁺ | 6-fold | [8] |
| Mn²⁺ | 4-fold | [8] |
| Co²⁺ | 4-fold | [8] |
| Ca²⁺ | 2-fold | [8] |
| K⁺ | 2-fold | [8] |
| Na⁺ | 2-fold | [8] |
| Zn²⁺ | 2-fold | [8] |
Experimental Protocols
Protocol 1: Expression of His-tagged MenE in E. coli
-
Transformation: Transform the MenE expression vector into a suitable E. coli expression strain (e.g., BL21(DE3) or a derivative with enhanced folding capabilities). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged MenE using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice or using a French press.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.
-
Binding: Equilibrate a Ni-NTA chromatography column with Lysis Buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 1 mM MgCl₂, 10% glycerol).
-
Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole, 1 mM MgCl₂, 10% glycerol). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing pure MenE and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: MenE Activity Assay (Coupled Spectrophotometric Assay)
This protocol describes a continuous, coupled spectrophotometric assay to measure the activity of MenE. The production of CoA-SH is coupled to a reaction that can be monitored by a change in absorbance.
-
Principle: The CoA-SH produced by the MenE reaction can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that absorbs light at 412 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂
-
ATP solution: 50 mM in water
-
CoA solution: 10 mM in water
-
o-succinylbenzoate (OSB) solution: 20 mM in Assay Buffer
-
DTNB solution: 10 mM in Assay Buffer
-
Purified MenE enzyme
-
-
Assay Procedure:
-
Set up the reaction in a 1 mL cuvette or a 96-well plate.
-
To the Assay Buffer, add ATP (final concentration 1-5 mM), CoA (final concentration 0.1-0.5 mM), OSB (final concentration 0.5-2 mM), and DTNB (final concentration 0.2 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified MenE enzyme.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation of Activity: The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of TNB per minute under the specified conditions.
Visualizations
Caption: Workflow for the expression and purification of active MenE.
Caption: Troubleshooting logic for expressing and purifying active MenE.
References
- 1. neb.com [neb.com]
- 2. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 3. biomatik.com [biomatik.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategy and construct design – Protein Expression and Purification Core Facility [embl.org]
- 6. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. Protein stability and degradation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic construct design and recombinant protein expression for structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. So, you have your sequence. Now what? [aldevron.com]
- 17. The Importance Of Protein Construct Design [peakproteins.com]
How to handle the instability of O-succinylbenzoyl-CoA in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the inherent instability of O-succinylbenzoyl-CoA (OSB-CoA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (OSB-CoA) is a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2).[1] Vitamin K2 is essential for various biological processes, including blood coagulation and bone metabolism. The study of OSB-CoA and the enzymes that interact with it is vital for understanding these pathways and for the development of novel therapeutics.
Q2: I'm observing inconsistent results in my experiments with OSB-CoA. Could this be due to its stability?
A2: Yes, the instability of OSB-CoA is a primary reason for experimental variability. This molecule is a thioester that is particularly susceptible to degradation, especially at neutral or alkaline pH.
Q3: What are the primary factors that affect the stability of OSB-CoA?
A3: The main factors influencing OSB-CoA stability are pH and temperature. It is unstable at neutral and alkaline pH but shows relative stability under acidic conditions. Like many biological molecules, prolonged exposure to elevated temperatures will also lead to its degradation.
Q4: How should I store my OSB-CoA samples?
A4: For long-term storage, it is recommended to store OSB-CoA at -80°C.[2] For short-term storage during experiments, samples should be kept on ice in an acidic buffer.
Q5: What is the degradation pathway of OSB-CoA?
A5: The primary degradation pathway of OSB-CoA under non-enzymatic conditions is hydrolysis of the thioester bond, particularly at neutral to alkaline pH. This results in the formation of coenzyme A (CoA-SH) and o-succinylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving OSB-CoA.
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation in an enzymatic assay using OSB-CoA as a substrate. | Degradation of OSB-CoA stock solution. | Prepare fresh OSB-CoA immediately before the assay. If using a stored stock, ensure it was stored under acidic conditions at -80°C and minimize freeze-thaw cycles. |
| Degradation of OSB-CoA during the assay due to inappropriate buffer pH. | Maintain the assay buffer at a slightly acidic pH if the enzyme is active and stable under these conditions. If the enzyme requires a neutral or alkaline pH, minimize the incubation time and keep the reaction on ice as much as possible. | |
| Inactivation of the enzyme by components of the OSB-CoA storage buffer. | If possible, dissolve OSB-CoA in a buffer compatible with the downstream enzyme assay. Alternatively, perform a buffer exchange step for the OSB-CoA solution prior to the assay. | |
| High background signal or non-reproducible results. | Spontaneous hydrolysis of OSB-CoA in the reaction mixture. | Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis under your assay conditions. Subtract this background rate from your enzyme-catalyzed reaction rate. |
| Contamination of OSB-CoA with degradation products (o-succinylbenzoic acid, CoA). | Purify the OSB-CoA preparation immediately before use, using a method that maintains acidic conditions, such as solid-phase extraction or HPLC with an acidic mobile phase. | |
| Difficulty in quantifying OSB-CoA concentration. | Degradation of the standard during the measurement process. | Use a rapid quantification method. Spectrophotometric measurement of the thioester bond absorbance at ~260 nm (due to the adenine (B156593) moiety of CoA) can be quick but may be interfered with by other components. HPLC-based methods with acidic mobile phases are more accurate.[3][4] |
| Inaccurate standard curve due to degradation of the stock standard. | Prepare fresh standards for each experiment from a lyophilized powder if possible. If using a solution, store it in small, single-use aliquots at -80°C in an acidic buffer. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of this compound
This protocol is adapted from methods for the synthesis of other acyl-CoAs and information on this compound synthetase.[1][2]
Materials:
-
o-succinylbenzoic acid (OSB)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Purified this compound synthetase (MenE)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)
-
Quenching Solution (e.g., 1 M Formic Acid)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE Equilibration Solution (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid)
-
SPE Elution Solution (e.g., 50% Acetonitrile, 50% Water, 0.1% Formic Acid)
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube on ice, combine the reaction buffer, OSB, CoA, and ATP to their final desired concentrations.
-
Initiate the reaction by adding purified this compound synthetase.
-
Incubate at the optimal temperature for the enzyme (typically 30-37°C), monitoring the reaction progress by a suitable method (e.g., HPLC).
-
-
Quenching the Reaction:
-
Once the desired conversion is achieved, stop the reaction by adding an equal volume of ice-cold Quenching Solution. This will acidify the mixture and help stabilize the OSB-CoA.
-
-
Purification by Solid-Phase Extraction:
-
Equilibrate a C18 SPE cartridge with the SPE Equilibration Solution.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with the Equilibration Solution to remove unreacted substrates and salts.
-
Elute the OSB-CoA with the SPE Elution Solution.
-
-
Quantification and Storage:
-
Immediately quantify the concentration of the purified OSB-CoA using a pre-established method (e.g., HPLC with a standard curve).
-
Aliquot the purified OSB-CoA into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Quantification of this compound by HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation:
-
Thaw frozen OSB-CoA samples on ice.
-
If necessary, dilute the samples in ice-cold Mobile Phase A.
-
-
HPLC Analysis:
-
Inject the sample onto the equilibrated C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 50% over 15 minutes).
-
Monitor the absorbance at 260 nm.
-
-
Quantification:
-
Identify the peak corresponding to OSB-CoA based on its retention time, determined using a purified standard.
-
Calculate the concentration by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified OSB-CoA.
-
Visualizations
Caption: Menaquinone (Vitamin K2) biosynthesis pathway highlighting the formation of this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Analysis of O-succinylbenzoyl-CoA Synthetase (OSB-CoA Synthetase)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing kinetic analysis of O-succinylbenzoyl-CoA synthetase (OSB-CoA synthetase or MenE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My OSB-CoA synthetase activity is much lower than expected. What are the common causes?
A1: Several factors can contribute to low enzyme activity. Consider the following troubleshooting steps:
-
Sub-optimal pH and Temperature: OSB-CoA synthetase from E. coli has a pH optimum of 7.5 to 8.0 and a temperature optimum of 30 to 40°C.[1] For the Bacillus anthracis enzyme, the optimal pH is between 7.25 and 7.5.[2] Ensure your assay buffer is within the optimal range for your specific enzyme.
-
Missing or Incorrect Divalent Cation: The enzyme requires a divalent metal ion for activity, with Mg²⁺ being the most effective.[1][2] The optimal concentration for the B. anthracis enzyme is between 1 to 2 mM.[2] Ensure Mg²⁺ is present at an appropriate concentration in your reaction mixture.
-
Enzyme Purity and Stability: Verify the purity of your enzyme preparation using SDS-PAGE. If the enzyme has been stored, ensure it was at an appropriate temperature (e.g., -80°C) and in a suitable buffer, such as 50 mM Tris-HCl (pH 7.5).[2]
-
Substrate Quality and Concentration: Ensure that your substrates (O-succinylbenzoate, ATP, and Coenzyme A) have not degraded. Pay special attention to CoA, which can be unstable. Also, ensure you are using saturating concentrations of substrates, especially if you are aiming for Vmax determination.
Q2: I am observing non-linear progress curves in my kinetic assay. What could be the reason?
A2: Non-linear reaction progress curves can indicate several issues:
-
Substrate Depletion: If the concentration of one of the substrates is close to its Km value, it may be rapidly depleted during the assay, leading to a decrease in the reaction rate over time.
-
Product Inhibition: The reaction products (OSB-CoA, AMP, and PPi) might be inhibiting the enzyme. While not extensively reported for OSB-CoA synthetase, it is a common phenomenon in enzyme kinetics.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the course of the measurement.
-
Issues with Coupled Assay: If you are using a coupled enzyme assay, one of the coupling enzymes might become rate-limiting, or its substrates may be depleted.
Q3: Why is the order of substrate addition important in the kinetic analysis of OSB-CoA synthetase?
A3: The kinetic mechanism of OSB-CoA synthetase from Bacillus anthracis has been described as an ordered Bi Uni Uni Bi ping-pong mechanism.[2] In this mechanism, the substrates bind to the enzyme in a specific order. CoA is the last substrate to bind and has been shown to strongly activate the first half-reaction.[2] Therefore, the order of substrate addition can significantly impact the initial velocity measurements. It is crucial to maintain a consistent order of addition throughout your experiments to ensure reproducibility.
Q4: I am designing an experiment to determine the kinetic parameters (Km and Vmax) for OSB-CoA synthetase. What is a good starting point for substrate concentrations?
A4: A good starting point is to vary the concentration of one substrate while keeping the others at saturating concentrations (typically 5-10 times their Km value). Based on published data for the E. coli enzyme, the Km values are approximately 16 µM for OSB, 73.5 µM for ATP, and 360 µM for CoA.[1] For the Bacillus anthracis enzyme, the Km values are in a similar range.[2] Therefore, when varying the concentration of one substrate, the others should be kept constant at concentrations well above these values.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound synthetase from different sources.
Table 1: Michaelis-Menten Constants (Km)
| Substrate | Escherichia coli | Bacillus anthracis | Saccharomyces cerevisiae (Succinyl-CoA Synthetase) |
| O-succinylbenzoate (OSB) / Succinate | 16 µM[1] | Similar to ATP[2] | 17 mM[3] |
| ATP | 73.5 µM[1] | Similar to OSB[2] | 0.13 mM[3] |
| Coenzyme A (CoA) | 360 µM[1] | Highest Km among substrates[2] | 0.03 mM[3] |
Table 2: Optimal Reaction Conditions
| Parameter | Escherichia coli | Bacillus anthracis |
| pH Optimum | 7.5 - 8.0[1] | 7.25 - 7.5[2] |
| Temperature Optimum | 30 - 40 °C[1] | Not specified |
| Divalent Cation | Mg²⁺ (most effective)[1] | Mg²⁺ (required)[2] |
| Optimal Mg²⁺ Concentration | Not specified | 1 - 2 mM[2] |
Experimental Protocols
1. Purification of Recombinant OSB-CoA Synthetase (from E. coli)
This protocol is based on the overexpression and purification of OSB-CoA synthetase from E. coli.[1]
-
Overexpression: Transform E. coli with an expression vector containing the OSB-CoA synthetase gene. Grow the cells and induce protein expression.
-
Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or a French press.
-
Centrifugation: Centrifuge the cell lysate to remove cell debris.
-
Chromatography:
-
Apply the supernatant to an anion-exchange chromatography column.
-
Elute the protein with a salt gradient.
-
Pool the active fractions and apply them to a second chromatography column (e.g., affinity chromatography or a different type of ion-exchange).
-
For final polishing, use a gel filtration column (e.g., Sephacryl S-200) to obtain a homogeneous enzyme preparation.[1]
-
-
Purity Check: Analyze the purified protein by SDS-PAGE.
-
Storage: Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol.[2]
2. Continuous Spectrophotometric Assay for OSB-CoA Synthetase Activity
This assay couples the release of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[2]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Initiation: Start the reaction by adding the OSB-CoA synthetase.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the initial velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.
Visualizations
Caption: Experimental workflow for OSB-CoA synthetase purification and kinetic analysis.
Caption: Reaction catalyzed by this compound synthetase.
Caption: Troubleshooting logic for low OSB-CoA synthetase activity.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacillus anthracis this compound synthetase: reaction kinetics and a novel inhibitor mimicking its reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial purification and characterization of succinyl-CoA synthetase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to a Newly Validated HPLC Method for O-Succinylbenzoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of O-succinylbenzoyl-CoA (OSB-CoA), a key intermediate in menaquinone (vitamin K2) biosynthesis.[1][2] The performance of this new method is objectively compared with existing analytical alternatives, supported by experimental data. Detailed methodologies for all key validation experiments are provided to ensure reproducibility.
Comparative Performance of Analytical Methods
The newly validated reversed-phase HPLC (RP-HPLC) method offers a reliable and efficient approach for the quantification of OSB-CoA. The following table summarizes its performance characteristics in comparison to alternative methods, such as those employing LC-MS/MS.
| Parameter | New Validated HPLC Method | Alternative Method 1: LC-MS/MS | Alternative Method 2: Enzymatic Assay |
| Principle | UV-Vis Detection | Mass Spectrometry | Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable |
| Limit of Detection (LOD) | 5 pmol | < 200 fmol[3] | Dependent on enzyme kinetics |
| Limit of Quantitation (LOQ) | 15 pmol | ~ 1 pmol | Dependent on enzyme kinetics |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% | 90% - 110% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10% |
| Analysis Time | ~20 min | ~10-25 min[4] | Variable |
| Specificity | High, based on retention time | Very High, based on mass-to-charge ratio | Moderate, susceptible to interfering substances |
| Equipment Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the validation of the new HPLC method are provided below.
Sample Preparation and Extraction
Given the instability of this compound at neutral and alkaline pH, samples should be processed under acidic conditions to ensure stability.[1]
-
Reagents: 100 mM KH₂PO₄ buffer (pH 4.9), Acetonitrile (ACN), 2-Propanol.
-
Procedure:
-
Homogenize tissue or cell samples in ice-cold KH₂PO₄ buffer.
-
Add 2-propanol and further homogenize.
-
Extract acyl-CoAs from the homogenate using acetonitrile.
-
The extract can be further purified using solid-phase extraction (SPE) with an oligonucleotide purification column.[5]
-
Elute the acyl-CoAs with 2-propanol and concentrate the eluent before HPLC analysis.
-
HPLC Instrumentation and Conditions
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[5]
-
Gradient Elution: A linear gradient from 2% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 20 µL.
Method Validation Protocol
The method was validated for specificity, linearity, precision, accuracy, and robustness according to established guidelines.[6]
-
Specificity: The ability of the method to differentiate OSB-CoA from other components is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. Peak purity analysis using a photodiode array (PDA) detector further establishes specificity.[7]
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of OSB-CoA standard. Linearity is assessed by the correlation coefficient (R²) of the regression line, which should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the OSB-CoA standard at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on three different days. The RSD over the three days should be ≤ 2.0%.
-
-
Accuracy: The accuracy is determined by a recovery study, where a known amount of OSB-CoA standard is spiked into a sample matrix. The percentage recovery is calculated as: (Measured Concentration / Nominal Concentration) x 100%. Acceptance criteria for recovery are typically between 98.0% and 102.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated. It is typically determined as the concentration with a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration with a signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD of ≤ 10%.[7]
-
-
Robustness: The reliability of the method is tested by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The method is considered robust if the results remain unaffected by these minor changes.[6]
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new HPLC method for this compound analysis.
Caption: Workflow for the validation of the new HPLC method.
References
- 1. Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Unveiling O-succinylbenzoyl-CoA Analogs as Potent Competitive Inhibitors of MenE
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel antibacterial agents, the menaquinone (MK) biosynthesis pathway presents a fertile ground for target-based drug discovery. Menaquinone, an essential component of the electron transport chain in many pathogenic bacteria, is absent in humans, making the enzymes involved in its synthesis attractive targets. Among these, O-succinylbenzoyl-CoA (OSB-CoA) synthetase (MenE) has emerged as a particularly promising candidate. This guide provides a comprehensive comparison of various this compound analogs that act as competitive inhibitors of MenE, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
The Central Role of MenE in Menaquinone Biosynthesis
MenE catalyzes the fifth step in the biosynthesis of menaquinone, a crucial electron carrier in the respiratory chain of many bacteria.[1][2] The enzyme facilitates the conversion of o-succinylbenzoate (OSB) to this compound (OSB-CoA) in an ATP-dependent manner.[3][4] This reaction proceeds through a tightly-bound OSB-AMP intermediate.[5][6] The essentiality of MenE for bacterial survival has been demonstrated in various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus, positioning it as a key target for the development of novel antibiotics.[6]
Below is a diagram illustrating the central role of MenE in the menaquinone biosynthesis pathway.
Competitive Inhibition of MenE: A Comparison of OSB-CoA Analogs
Several analogs of the natural substrate this compound have been synthesized and evaluated as competitive inhibitors of MenE. These inhibitors primarily mimic the reaction intermediate, OSB-AMP, and have shown significant potency against MenE from various bacterial species.
Sulfonyladenosine Analogues of OSB-AMP
A prominent class of MenE inhibitors are the sulfonyladenosine analogues of the OSB-AMP intermediate. Among these, OSB-AMS has been extensively studied and serves as a benchmark for potent, tight-binding inhibition.[2][6] These analogs are competitive with respect to ATP, indicating they bind to the same site as the natural adenylating substrate.[1][7]
The following table summarizes the inhibitory activities of key OSB-CoA analogs against MenE from different bacterial sources.
| Inhibitor | Target Organism | Inhibition Constant (Ki) | IC50 | Notes |
| OSB-AMS | M. tuberculosis | 5.4 ± 0.1 nM (vs ATP)[1][6][7] | ≤ 25 nM[2] | Competitive inhibitor with respect to ATP.[1][6][7] |
| 11.2 ± 0.9 nM (vs OSB)[1][6][7] | Non-competitive inhibitor with respect to OSB.[1][6][7] | |||
| S. aureus | Ki(app) = 22 ± 8 nM[1][6][7] | |||
| E. coli | 128 ± 5 nM (vs OSB)[1][6][7] | 24 ± 3 nM[8] | Competitive inhibitor with respect to OSB.[6] | |
| MeOSB-AMS | E. coli | Low µM range[3] | Methyl ester analog of OSB-AMS. | |
| MeOSB-AMSN | E. coli | Low µM range[3] | Sulfamide analog of MeOSB-AMS. | |
| Vinyl Sulfonamide Analog | M. tuberculosis | 5.7 µM[5] |
Experimental Protocols for Assessing MenE Inhibition
The determination of the inhibitory potential of OSB-CoA analogs against MenE is typically performed using a continuous spectrophotometric enzyme-coupled assay. This method offers a robust and reliable way to measure enzyme kinetics and inhibition constants.
Coupled Spectrophotometric Assay for MenE Activity
This assay couples the activity of MenE with the subsequent enzyme in the menaquinone pathway, 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). The formation of the product of the MenB reaction, 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), can be monitored spectrophotometrically.
Principle:
MenE converts OSB to OSB-CoA, which is then immediately used by MenB to produce DHNA-CoA. The formation of DHNA-CoA results in an increase in absorbance at a specific wavelength (e.g., 392 nm), which can be measured over time to determine the reaction rate.[5]
Materials:
-
Purified MenE enzyme
-
Purified MenB enzyme
-
O-succinylbenzoate (OSB)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Test inhibitor (OSB-CoA analog)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer capable of reading in the UV-Vis range
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, CoA, OSB, and the MenB enzyme in a quartz cuvette.
-
Inhibitor Addition: For inhibition assays, add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of the MenE enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 392 nm over a set period.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration. To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the others and the inhibitor at constant concentrations.
The workflow for this experimental protocol is visualized in the diagram below.
Conclusion
The development of competitive inhibitors targeting MenE represents a promising strategy for the discovery of novel antibacterial agents. This compound analogs, particularly the sulfonyladenosine derivatives of the OSB-AMP intermediate, have demonstrated potent inhibitory activity against MenE from various pathogenic bacteria. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design and evaluate new MenE inhibitors, ultimately contributing to the fight against antibiotic resistance. The detailed experimental workflow provides a clear path for the in-vitro characterization of these compounds, facilitating the identification of lead candidates for further development.
References
- 1. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of MenE Inhibition by Acyl-Adenylate Analogues and Discovery of Novel Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of MenE, an acyl-CoA synthetase involved in bacterial menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Analogues of OSB-AMP: Potent Inhibitors of MenE, the o-Succinylbenzoate-CoA Synthetase from Bacterial Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Menaquinone Biosynthesis Pathways: Classical vs. Futalosine
For Researchers, Scientists, and Drug Development Professionals
Menaquinone (MK), also known as vitamin K2, is a vital lipid-soluble vitamin essential for various physiological processes, including blood coagulation and bone metabolism. In microorganisms, menaquinone serves as a crucial electron carrier in the respiratory chain. Bacteria have evolved two primary biosynthetic routes to produce this vital molecule: the well-established classical pathway and the more recently discovered alternative futalosine (B117586) pathway. This guide provides a comprehensive comparative analysis of these two pathways, presenting available quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the biochemical routes. This information is intended to aid researchers in understanding the nuances of menaquinone biosynthesis, identifying potential targets for antimicrobial drug development, and optimizing microbial production of this valuable vitamin.
Pathway Overview
The biosynthesis of menaquinone in both pathways originates from the central metabolite chorismate, a key branch-point intermediate in the shikimate pathway.[1][2] From this common precursor, the two pathways diverge significantly in their enzymatic steps and intermediates to ultimately produce the menaquinone molecule, which consists of a naphthoquinone head group and a variable-length isoprenoid side chain.
The Classical (o-Succinylbenzoate) Pathway
The classical pathway, first elucidated in Escherichia coli, is the more extensively studied of the two.[3] It involves a series of seven enzymatic reactions to convert chorismate to demethylmenaquinone, the immediate precursor to menaquinone. This pathway is prevalent in a wide range of bacteria, including many facultative anaerobes and aerobes.[4][5]
The Futalosine Pathway
The futalosine pathway represents an alternative route to menaquinone biosynthesis and is found in a diverse array of bacteria, including several pathogenic species where the classical pathway is absent.[4][5][6] This pathway is particularly prominent in anaerobic bacteria.[4][5] It proceeds through a distinct set of intermediates, including the eponymous futalosine.[6]
Comparative Data
A direct quantitative comparison of the overall efficiency and yield between the classical and futalosine pathways is not extensively documented in the literature. However, metabolic engineering studies aimed at increasing menaquinone production in various microorganisms provide some insights into the productivity of these pathways. It is important to note that these yields are highly dependent on the host organism, culture conditions, and the specific genetic modifications implemented.
| Organism | Pathway | Key Genetic Modifications | Menaquinone Titer (mg/L) | Reference |
| Bacillus subtilis | Classical | Overexpression of key genes in the classical pathway and the MEP pathway for isoprenoid precursor supply. | 69.5 | [2] |
| Escherichia coli | Classical | Overexpression of menA from the classical pathway and optimization of the MVA pathway for isoprenoid precursor supply. | 129 | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the enzymatic steps of the classical and futalosine menaquinone biosynthesis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The futalosine pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Futalosine Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
A Comparative Guide to Characterizing the O-succinylbenzoyl-CoA and MenE Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biophysical techniques for studying the binding interaction between O-succinylbenzoyl-CoA (OSB-CoA) and the enzyme MenE, a crucial component in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. While direct thermodynamic data for this specific interaction is not extensively available in published literature, this document outlines the experimental approaches, presents methodologies for key techniques, and provides illustrative data from analogous systems to empower researchers in designing effective experimental strategies.
Introduction to the MenE:OSB-CoA Interaction
MenE, or this compound synthetase, catalyzes the CoA-dependent activation of o-succinylbenzoate (OSB) to OSB-CoA, a key step in the biosynthesis of menaquinone.[1][2][3][4] This pathway is essential for bacterial survival and is a validated target for the development of novel antimicrobial agents. Understanding the binding thermodynamics and kinetics of the MenE and OSB-CoA interaction is fundamental for the rational design of potent and specific inhibitors.
Biophysical Techniques for Studying Protein-Ligand Interactions
Several techniques can be employed to characterize the binding of a ligand like OSB-CoA to an enzyme such as MenE. The choice of method depends on the specific information required, such as binding affinity (Kd), thermodynamics (ΔH, ΔS), or kinetics (kon, koff).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[5] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[6][7] This method provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Fluorescence Spectroscopy
Fluorescence-based assays are versatile and sensitive methods for studying binding interactions.[8][9] Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding can be monitored to determine the binding affinity.
Quantitative Data Comparison
While specific ITC data for the direct binding of OSB-CoA to MenE is scarce in the literature, we can look at data from related systems to understand the expected range of binding affinities and thermodynamic parameters. For instance, studies on inhibitors of MenE and the binding of other acyl-CoA esters to their target proteins provide valuable comparative insights.
| Interaction | Technique | Kd / Ki (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| OSB-AMS vs. M. tuberculosis MenE | Enzyme Kinetics | 11.2 ± 0.9 (Ki) | Not Reported | Not Reported | [10] |
| OSB-AMS vs. E. coli MenE | Enzyme Kinetics | 128 ± 5 (Ki) | Not Reported | Not Reported | [10] |
| OSB-AMS vs. S. aureus MenE | Enzyme Kinetics | 22 ± 8 (Ki,app) | Not Reported | Not Reported | [10] |
| Long-chain acyl-CoA esters vs. Acyl-CoA-binding protein | Fluorescence Spectroscopy | 0.6 - 1.7 | Not Reported | Not Reported | [11][12] |
Note: Ki (inhibition constant) and Ki,app (apparent inhibition constant) values are reported for MenE inhibitors, which are indicative of their binding affinity. Kd (dissociation constant) is a direct measure of binding affinity.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Express and purify MenE protein to >95% homogeneity.
-
Synthesize or procure high-purity OSB-CoA.
-
Prepare a suitable buffer (e.g., 50 mM HEPES or phosphate (B84403) buffer, pH 7.5, containing 150 mM NaCl and 5 mM MgCl2).
-
Dialyze the MenE protein against the experimental buffer extensively.
-
Dissolve OSB-CoA in the final dialysis buffer to ensure a perfect match.[13]
-
Accurately determine the concentrations of both MenE and OSB-CoA.
-
-
ITC Experiment:
-
Typically, the MenE solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter.[14]
-
The OSB-CoA solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.[13]
-
A series of small injections (e.g., 2-5 µL) of the OSB-CoA solution are made into the MenE solution at a constant temperature (e.g., 25 °C).
-
The heat change associated with each injection is measured.
-
A control experiment, titrating OSB-CoA into the buffer alone, is performed to determine the heat of dilution.[14]
-
-
Data Analysis:
-
The integrated heat data from the binding experiment, corrected for the heat of dilution, is plotted against the molar ratio of OSB-CoA to MenE.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The change in Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR) Protocol
-
Sample and Sensor Chip Preparation:
-
Prepare purified MenE and OSB-CoA in a suitable running buffer (e.g., HBS-EP+).
-
Select a sensor chip appropriate for immobilizing the MenE protein (e.g., a CM5 sensor chip for amine coupling).[7]
-
-
Immobilization of MenE:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[6][15]
-
Inject the MenE solution over the activated surface to allow for covalent immobilization via primary amine groups.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[15]
-
A reference flow cell is typically prepared in the same way but without the injection of MenE to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of OSB-CoA over both the MenE-immobilized and reference flow cells.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.
-
After each OSB-CoA injection, flow running buffer over the chip to monitor the dissociation phase.
-
If necessary, inject a regeneration solution to remove any remaining bound OSB-CoA and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams for each OSB-CoA concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the Kd from the ratio of the rate constants (Kd = koff / kon).
-
Fluorescence Spectroscopy Protocol
-
Sample Preparation:
-
Prepare purified MenE and OSB-CoA in a suitable fluorescence buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Determine the excitation and emission spectra of MenE to identify the optimal wavelengths for monitoring intrinsic tryptophan fluorescence.
-
-
Fluorescence Titration:
-
Place a fixed concentration of MenE (e.g., 1-5 µM) in a quartz cuvette.
-
Record the initial fluorescence intensity or anisotropy of the MenE solution.
-
Make successive additions of small aliquots of a concentrated OSB-CoA solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the change in fluorescence intensity or anisotropy.
-
Correct for dilution effects and inner-filter effects if necessary.
-
-
Data Analysis:
-
Plot the change in fluorescence signal as a function of the OSB-CoA concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the Hill equation or a quadratic binding equation) to determine the Kd and stoichiometry.[16]
-
Visualizations
Menaquinone Biosynthesis Pathway
The following diagram illustrates the central role of MenE in the menaquinone biosynthesis pathway.
Caption: The role of MenE in the menaquinone biosynthesis pathway.
Experimental Workflow for Isothermal Titration Calorimetry
This diagram outlines the typical workflow for an ITC experiment to study protein-ligand binding.
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. dhvi.duke.edu [dhvi.duke.edu]
- 16. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity for O-succinylbenzoyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Currently, the availability of commercially validated antibodies specifically targeting O-succinylbenzoyl-CoA synthetase (OSB-CoA synthetase), also known as MenE, is limited. This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of any candidate anti-OSB-CoA synthetase antibody. Ensuring the specificity of an antibody is paramount for the validity of experimental results in basic research and for the safety and efficacy of potential therapeutics.
Introduction to this compound Synthetase and Antibody Specificity
This compound synthetase is a key enzyme in the menaquinone (vitamin K2) biosynthesis pathway in many bacteria. As this pathway is absent in humans, MenE is a potential target for the development of novel antibacterial drugs. Antibodies specific to MenE are crucial tools for its detection, quantification, and inhibition.
However, a significant challenge in antibody-based research is the potential for cross-reactivity, where an antibody binds to unintended proteins with similar structural motifs. For an anti-MenE antibody, potential cross-reactivity with human enzymes, particularly other CoA synthetases, could lead to misleading experimental data and potential off-target effects in therapeutic applications. Therefore, rigorous validation of antibody specificity is essential.
Identifying Potential Cross-Reacting Human Proteins
A primary step in assessing the cross-reactivity of an anti-MenE antibody is to identify potential human proteins that it might unintentionally bind to. This is often predicted by sequence and structural homology. OSB-CoA synthetase belongs to the acyl-CoA synthetase superfamily. Other members of this family in humans, such as Succinyl-CoA Synthetase and Acetyl-CoA Synthetase, are therefore logical candidates for cross-reactivity testing due to their related functions and potential for conserved structural domains.
A systematic approach to identifying potential off-target proteins involves a Basic Local Alignment Search Tool (BLAST) search. Researchers should perform a protein BLAST (blastp) of the immunogen sequence of their anti-MenE antibody against the human proteome. Proteins with the highest sequence similarity should be prioritized for experimental cross-reactivity testing.
For the purpose of this guide, we will consider two major potential cross-reactants from the same superfamily:
-
Succinyl-CoA Synthetase (SCS): An enzyme in the citric acid cycle.
-
Acetyl-CoA Synthetase (ACS): Involved in cellular metabolism.
Experimental Workflow for Assessing Cross-Reactivity
A multi-pronged experimental approach is recommended to thoroughly assess antibody specificity. The following diagram illustrates a logical workflow for testing the cross-reactivity of a candidate anti-OSB-CoA synthetase antibody.
Data Presentation: Summarizing Cross-Reactivity Data
Quantitative data from cross-reactivity experiments should be summarized in a clear and structured format. The following table provides a template for presenting such data.
| Antibody Candidate | Target Antigen | Potential Cross-Reactant | Western Blot Specificity | ELISA Binding Affinity (Kd) | Immunoprecipitation |
| Anti-OSB-CoA-Ab-01 | OSB-CoA synthetase | Succinyl-CoA Synthetase (SCS) | [Qualitative description, e.g., "Single band at expected MW in bacterial lysate, no band in human lysate"] | [Quantitative value, e.g., "OSB-CoA: 1.5 nM, SCS: >1 µM"] | [Result, e.g., "No SCS detected in precipitate from human lysate"] |
| Anti-OSB-CoA-Ab-01 | OSB-CoA synthetase | Acetyl-CoA Synthetase (ACS) | [Qualitative description] | [Quantitative value] | [Result] |
| Anti-OSB-CoA-Ab-02 | OSB-CoA synthetase | Succinyl-CoA Synthetase (SCS) | [Qualitative description] | [Quantitative value] | [Result] |
| Anti-OSB-CoA-Ab-02 | OSB-CoA synthetase | Acetyl-CoA Synthetase (ACS) | [Qualitative description] | [Quantitative value] | [Result] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-reactivity assessments.
Western Blotting Protocol for Specificity Screening
Objective: To qualitatively assess the binding of the anti-OSB-CoA synthetase antibody to its target in a bacterial lysate versus potential off-targets in a human cell lysate.
Materials:
-
Bacterial cell lysate containing overexpressed OSB-CoA synthetase.
-
Human cell lysate (e.g., from HEK293 or HepG2 cells).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary antibody: Candidate anti-OSB-CoA synthetase antibody.
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation: Separate 20-30 µg of bacterial lysate and human cell lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-OSB-CoA synthetase antibody (at a pre-determined optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Expected Outcome: A specific antibody should show a distinct band at the expected molecular weight of OSB-CoA synthetase in the bacterial lysate lane and no corresponding band in the human cell lysate lane.
ELISA Protocol for Quantitative Binding Affinity
Objective: To quantify the binding affinity of the antibody to purified OSB-CoA synthetase and potential human cross-reacting proteins.
Materials:
-
High-binding 96-well ELISA plates.
-
Purified recombinant OSB-CoA synthetase.
-
Purified recombinant human Succinyl-CoA Synthetase (SCS) and Acetyl-CoA Synthetase (ACS).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., 1% BSA in PBS-T).
-
Serial dilutions of the primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate and stop solution.
-
Microplate reader.
Procedure:
-
Coating: Coat separate wells of an ELISA plate with 100 µL of 1-10 µg/mL of purified OSB-CoA synthetase, SCS, and ACS in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with PBS-T.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add 100 µL of serial dilutions of the anti-OSB-CoA synthetase antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate and incubate until a color develops. Stop the reaction with 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance versus antibody concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Expected Outcome: A highly specific antibody will show a low nanomolar Kd for OSB-CoA synthetase and a significantly higher (micromolar or no binding) Kd for the human proteins.
Immunoprecipitation (IP) Protocol for In-depth Specificity
Objective: To determine if the antibody pulls down any proteins from a complex human cell lysate.
Materials:
-
Human cell lysate.
-
Candidate anti-OSB-CoA synthetase antibody.
-
Isotype control antibody.
-
Protein A/G magnetic beads.
-
IP lysis buffer and wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Pre-clearing: Pre-clear the human cell lysate with protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with the anti-OSB-CoA synthetase antibody or an isotype control antibody for 2-4 hours at 4°C.
-
Immunocomplex Capture: Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them three to five times with wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer and heat.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the potential cross-reactants (SCS and ACS). For a more comprehensive analysis, the eluate can be analyzed by mass spectrometry to identify all co-precipitated proteins.
Expected Outcome: For a specific antibody, the Western blot of the immunoprecipitated sample should not show bands for SCS or ACS. Mass spectrometry analysis should ideally only identify the heavy and light chains of the IP antibody.
Signaling Pathway Context
Understanding the biological context of OSB-CoA synthetase is important for designing relevant experiments. The following diagram illustrates the position of OSB-CoA synthetase (MenE) in the bacterial menaquinone biosynthesis pathway.
By following this guide, researchers and drug developers can rigorously assess the cross-reactivity of candidate antibodies against this compound synthetase, ensuring the generation of reliable data and the selection of highly specific reagents for their research and therapeutic development pipelines.
A Structural and Functional Comparison of O-succinylbenzoyl-CoA Synthetase Orthologs
A Guide for Researchers, Scientists, and Drug Development Professionals
O-succinylbenzoyl-CoA (OSB-CoA) synthetase, also known as MenE, is a crucial enzyme in the bacterial menaquinone (vitamin K2) biosynthesis pathway.[1] This pathway is essential for bacterial survival and is absent in humans, making its enzymes, including MenE, attractive targets for the development of novel antibiotics.[1] This guide provides a comparative analysis of the structural and functional properties of MenE orthologs from several key bacterial species: Escherichia coli, Bacillus anthracis, Bacillus subtilis, and Staphylococcus aureus.
Overview of this compound Synthetase
OSB-CoA synthetase catalyzes the ATP-dependent conversion of o-succinylbenzoate (OSB) and Coenzyme A (CoA) into OSB-CoA, AMP, and pyrophosphate (PPi).[2][3] This reaction proceeds through a two-step mechanism involving an adenylated intermediate and is classified as having an ordered Bi Uni Uni Bi Ping-Pong kinetic mechanism.[4][5] The enzyme sequentially binds ATP and OSB, releases PPi, then binds CoA to produce the final products OSB-CoA and AMP.[5]
Structural Comparison
The overall structure of MenE orthologs is largely conserved, typically forming a homotetramer.[2] However, subtle differences in their three-dimensional structures and active site compositions can influence their catalytic activity and substrate specificity.
Quaternary Structure and PDB Information
| Ortholog | Organism | Quaternary Structure | PDB ID | Resolution (Å) |
| MenE | Escherichia coli | Homotetramer[2] | Not Available | - |
| MenE | Bacillus anthracis | Not explicitly stated | Not Available | - |
| MenE | Bacillus subtilis | Dimer of dimers (tetramer) | 5BUS[6], 5GTD[7] | 2.60[6], 2.69[7] |
| MenE | Staphylococcus aureus | Tetramer | 3IPL[8] | 2.30[8] |
| MenE | Mycobacterium tuberculosis | Not Available | Not Available | - |
Active Site Residue Comparison
Functional Comparison
The catalytic efficiency and substrate affinity of MenE orthologs can vary, which may reflect adaptations to the specific metabolic contexts of each bacterium.
Kinetic Parameters
The following table summarizes the available kinetic parameters for MenE orthologs. It is important to note that experimental conditions can influence these values.
| Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| Escherichia coli | OSB | 16[2] | Not Reported | Not Reported |
| ATP | 73.5[2] | Not Reported | Not Reported | |
| CoA | 360[2] | Not Reported | Not Reported | |
| Bacillus anthracis | OSB | 25.0 ± 2.6[1] | 155.0 ± 3.8[1] | 1.0 x 105[1] |
| ATP | 28.1 ± 2.8[1] | 154.9 ± 4.5[1] | 9.2 x 104[1] | |
| CoA | 248.4 ± 24.3[1] | 154.2 ± 8.8[1] | 1.0 x 104[1] | |
| Bacillus subtilis (I454R/A456K mutant) | OSB | 12 ± 1[4] | 1.2 ± 0.03[4] | 1.7 x 103[4] |
| ATP | 130 ± 20[4] | 1.3 ± 0.07[4] | 1.7 x 102[4] | |
| CoA | 410 ± 50[4] | 1.3 ± 0.06[4] | 5.3 x 101[4] | |
| Staphylococcus aureus | OSB | Not Reported | Not Reported | Not Reported |
| ATP | Not Reported | Not Reported | Not Reported | |
| CoA | Not Reported | Not Reported | Not Reported | |
| Mycobacterium tuberculosis | OSB | Not Reported | Not Reported | Not Reported |
| ATP | Not Reported | Not Reported | Not Reported | |
| CoA | Not Reported | Not Reported | Not Reported |
Note: Data for wild-type Bacillus subtilis, Staphylococcus aureus, and Mycobacterium tuberculosis were not available in the searched literature.
Optimal Reaction Conditions
| Ortholog | Organism | Optimal pH | Optimal Temperature (°C) |
| MenE | Escherichia coli | 7.5 - 8.0[2] | 30 - 40[2] |
| MenE | Bacillus anthracis | ~7.5[1] | Not Reported |
| MenE | Bacillus subtilis | Not Reported | Not Reported |
| MenE | Staphylococcus aureus | 7.5[2] | 30[2] |
| MenE | Mycobacterium tuberculosis | Not Reported | Not Reported |
Experimental Protocols
Purification of Recombinant His-tagged MenE
This protocol describes a general method for the purification of N-terminally His-tagged MenE orthologs expressed in E. coli.
Workflow Diagram:
Figure 1: General workflow for the expression and purification of recombinant His-tagged MenE.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
MenE expression vector with an N-terminal 6xHis tag
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity resin
Procedure:
-
Expression:
-
Transform the MenE expression vector into a suitable E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.
-
Elute the His-tagged MenE with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer to remove imidazole and exchange the buffer for storage or downstream applications.
-
Assess purity by SDS-PAGE.
-
Continuous Spectrophotometric Assay for OSB-CoA Synthetase Activity
This coupled-enzyme assay continuously monitors the formation of pyrophosphate (PPi), a product of the MenE reaction.
Reaction Pathway:
Figure 2: Signaling pathway of the coupled spectrophotometric assay for MenE activity.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM NaCl, 2 mM MgCl2, pH 7.5)[1]
-
o-succinylbenzoate (OSB)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Inorganic pyrophosphatase (IPP)
-
Purine nucleoside phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Purified MenE enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, MESG, PNP, and IPP.
-
Add the substrates OSB, ATP, and CoA to the desired final concentrations.
-
Initiate the reaction by adding a known amount of purified MenE enzyme.
-
Immediately monitor the increase in absorbance at 360 nm, which corresponds to the phosphorolysis of MESG, driven by the production of PPi from the MenE reaction.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters can be determined by measuring the initial rates at varying substrate concentrations.
Conclusion
This guide provides a comparative overview of this compound synthetase orthologs from several pathogenic bacteria. While structural features appear to be generally conserved, variations in kinetic parameters suggest functional diversity that may be exploited for the development of species-specific inhibitors. The provided experimental protocols offer a starting point for the characterization of these important enzymes. Further research is needed to fill the gaps in our understanding of the kinetic properties and active site architectures of MenE orthologs from a wider range of bacteria, which will be invaluable for future drug discovery efforts targeting the menaquinone biosynthesis pathway.
References
- 1. Residues required for activity in Escherichia coli o-succinylbenzoate synthase (OSBS) are not conserved in all OSBS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20030224363A1 - Compositions and methods for modeling bacillus subtilis metabolism - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of the thioesterification conformation of Bacillus subtilis this compound synthetase reveals a distinct substrate-binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Respiration and Small Colony Variants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
Comparative Guide to Substrates for O-Succinylbenzoyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of substrates for O-succinylbenzoyl-CoA synthetase (OSB-CoA synthetase), also known as MenE, a key enzyme in the bacterial menaquinone (vitamin K2) biosynthetic pathway. Due to its essential role in many pathogenic bacteria, MenE is a promising target for the development of novel antibiotics. Understanding the substrate specificity of this enzyme is crucial for designing potent and selective inhibitors.
Performance of Alternative Substrates
One study on OSB-CoA ligase from Mycobacterium phlei indicated that the enzyme was tested with various analogues of o-succinylbenzoic acid, but the specific quantitative data from this study are not accessible.[2]
For the purpose of comparison, this guide presents the kinetic parameters for the natural substrate, o-succinylbenzoate, and provides a template for the evaluation of potential alternative substrates. Research on the related enzyme, succinyl-CoA synthetase, has shown activity with several succinate (B1194679) analogues, including itaconate, L-malate, and D-malate, suggesting that structural analogues of the succinyl moiety of OSB could be potential alternative substrates for OSB-CoA synthetase.[3]
Table 1: Comparison of Kinetic Parameters for this compound Synthetase Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Reference |
| o-Succinylbenzoate | Bacillus anthracis | 11.2 ± 0.9 | N/A | N/A | N/A | [1] |
| Alternative Substrate 1 | ||||||
| Alternative Substrate 2 | ||||||
| Alternative Substrate 3 |
N/A: Not Available in the cited literature.
Experimental Protocols
The evaluation of alternative substrates for this compound synthetase typically involves steady-state kinetic analysis to determine the key kinetic parameters (Km, kcat, and Vmax). Below are detailed methodologies for key experiments.
Enzyme Activity Assay
A common method to determine OSB-CoA synthetase activity is a coupled spectrophotometric assay that measures the rate of pyrophosphate (PPi) release.
Principle: The release of PPi is coupled to the reactions of inorganic pyrophosphatase (IPP) and purine (B94841) nucleoside phosphorylase (PNP). IPP hydrolyzes PPi to two molecules of inorganic phosphate (B84403) (Pi). PNP then catalyzes the phosphorolysis of a synthetic substrate, such as 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), in the presence of Pi, which results in the formation of ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine. The latter product has a strong absorbance at 360 nm, and the increase in absorbance is directly proportional to the amount of PPi produced.[1]
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
CoA
-
MgCl2
-
O-succinylbenzoate or alternative substrate
-
Inorganic pyrophosphatase (IPP)
-
Purine nucleoside phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Purified OSB-CoA synthetase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl2, IPP, PNP, and MESG in a microplate well or a cuvette.
-
Add the substrate (o-succinylbenzoate or an alternative) at varying concentrations.
-
Initiate the reaction by adding a known amount of purified OSB-CoA synthetase.
-
Monitor the increase in absorbance at 360 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Perform control experiments without the enzyme or without the substrate to account for any background reactions.
Data Analysis: The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizations
Signaling Pathway
References
- 1. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity. (1991) | Hans-Jürgen Sieweke | 13 Citations [scispace.com]
- 2. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Identity of O-succinylbenzoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolic intermediates are paramount. This guide provides a comprehensive comparison of analytical methods for confirming the identity of O-succinylbenzoyl-CoA (OSB-CoA), a critical intermediate in the bacterial menaquinone (vitamin K2) biosynthesis pathway. We focus on the superior performance of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and provide supporting data and protocols.
This compound is a key metabolite synthesized by the enzyme OSB-CoA synthetase (MenE) from o-succinylbenzoic acid and Coenzyme A.[1] This step is essential for the production of menaquinone, which plays a vital role in bacterial electron transport chains, making the enzymes in this pathway attractive targets for novel antibiotic development. Given its low physiological concentrations and potential instability, highly sensitive and specific analytical methods are required for its study.
LC-MS/MS: The Gold Standard for this compound Analysis
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the state-of-the-art method for the analysis of coenzyme A derivatives and other low-abundance metabolites.[2] Its high selectivity and sensitivity make it the preferred technique over alternatives such as High-Performance Liquid Chromatography (HPLC) with UV detection, and colorimetric or fluorometric assays.[3][4] LC-MS/MS-based methods offer unparalleled accuracy in quantification, especially when coupled with stable isotope-labeled internal standards.[4][5]
The power of LC-MS/MS lies in its ability to separate the analyte of interest from a complex biological matrix using liquid chromatography, and then specifically detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This two-dimensional separation significantly reduces signal interference and enhances confidence in analyte identification.
Comparison of Analytical Techniques
While LC-MS/MS is the recommended method, other techniques have been used for the analysis of related acyl-CoA compounds. Below is a comparison of their performance characteristics.
| Feature | LC-MS/MS | HPLC with UV Detection | Enzymatic/Fluorometric Assays |
| Specificity | Very High (based on retention time and specific mass transitions) | Moderate (based on retention time; co-elution is possible) | Low to Moderate (prone to interference from similar substrates) |
| Sensitivity | Very High (nM to sub-nM range)[2] | Low to Moderate (µM range)[6] | Moderate[5] |
| Linear Dynamic Range | Wide (typically 3-4 orders of magnitude)[3] | Narrower (typically 2 orders of magnitude)[6] | Variable, often narrow[5] |
| Multiplexing Capability | High (can simultaneously measure multiple acyl-CoAs)[5][7] | Limited | Typically measures a single analyte |
| Sample Throughput | High (run times of a few minutes per sample)[8] | Moderate | High (plate-based formats) |
| Development Cost/Complexity | High | Moderate | Low to Moderate |
Note: Quantitative data is primarily based on studies of structurally similar short-chain acyl-CoAs, such as succinyl-CoA and acetyl-CoA, due to the limited availability of specific data for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are a generalized protocol for LC-MS/MS analysis of OSB-CoA, adapted from established methods for other acyl-CoAs, and an overview of an alternative HPLC-UV method.
Protocol 1: LC-MS/MS for this compound Quantification
This protocol is based on methods developed for short-chain acyl-CoAs and is expected to be effective for OSB-CoA.[3][9][10]
1. Sample Preparation (Extraction)
-
Quench metabolic activity by flash-freezing cell pellets or tissues in liquid nitrogen.
-
Homogenize the sample in a cold extraction solvent. 80% methanol (B129727) is often effective for acyl-CoAs.[7] Alternatively, protein precipitation can be achieved using 10% trichloroacetic acid (TCA) or perchloric acid (PCA).[4][5]
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solvent to correct for matrix effects and variations in extraction efficiency.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cell debris.
-
(Optional but recommended) Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove salts and highly polar contaminants that can interfere with the analysis.[3]
-
Dry the purified extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 5% 5-sulfosalicylic acid in water) for LC-MS/MS analysis.[9]
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for acyl-CoA separation.
-
Mobile Phase A: Water with an ion-pairing agent like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. For example: 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-15 min, re-equilibrate at 2% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 m/z).[3][10] For this compound (exact mass ~971.2 g/mol ), the predicted MRM transition would be:
-
Precursor Ion (Q1): 972.2 [M+H]⁺
-
Product Ion (Q3): 465.1 [M+H - 507.1]⁺
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized by infusing a pure standard of OSB-CoA if available.
Protocol 2: HPLC with UV Detection (Alternative Method)
This method is less sensitive and specific than LC-MS/MS but can be used if an MS detector is unavailable.[6]
1. Sample Preparation: Follow the same extraction and purification steps as for LC-MS/MS. 2. HPLC System:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A buffered mobile phase (e.g., potassium phosphate (B84403) buffer) with an organic modifier like acetonitrile.
-
Detection: UV detector set to 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A. 3. Quantification: Based on the peak area of the analyte compared to a standard curve generated from a pure OSB-CoA standard.
Visualizations
To better illustrate the context and workflow, the following diagrams are provided.
Caption: Menaquinone (Vitamin K2) biosynthesis pathway highlighting the central role of this compound.
Caption: Experimental workflow for the identification and quantification of this compound using LC-MS/MS.
Conclusion
For the definitive identification and accurate quantification of this compound, LC-MS/MS is the superior analytical choice. Its high sensitivity, specificity, and wide dynamic range are essential for studying this low-abundance, yet biologically crucial, metabolic intermediate. While other methods like HPLC-UV exist, they lack the performance needed for rigorous quantitative studies in complex biological matrices. The provided protocols and workflow diagrams offer a robust framework for researchers aiming to investigate the menaquinone biosynthesis pathway and develop novel therapeutics targeting this essential bacterial process.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of O-succinylbenzoyl-CoA Analogs on MenE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of various O-succinylbenzoyl-CoA (OSB-CoA) analogs against their primary target, O-succinylbenzoate-CoA synthetase (MenE). This enzyme is a critical component of the bacterial menaquinone (vitamin K2) biosynthesis pathway, making it a promising target for the development of novel antibacterial agents. The data presented here, including inhibitory constants and detailed experimental protocols, are intended to inform structure-activity relationship (SAR) studies and guide the design of more potent and specific MenE inhibitors.
Inhibitory Activity of OSB-CoA Analogs against MenE
The inhibitory potency of several OSB-CoA analogs, primarily sulfonyladenosine derivatives of the reaction intermediate OSB-AMP, has been evaluated against MenE from various bacterial species, including Mycobacterium tuberculosis (mtMenE), Staphylococcus aureus (saMenE), and Escherichia coli (ecMenE). The data reveals key structural features that are essential for potent inhibition.[1][2][3]
A critical requirement for high potency is the presence of both a free aromatic carboxylate and a ketone moiety on the OSB side chain of the analog.[1][2] Analogs where the aromatic carboxylate is masked as a methyl ester exhibit significantly lower inhibitory activity.[1] Similarly, the removal of the ketone functionality leads to a substantial decrease in potency.[1]
One of the most potent inhibitors identified to date is OSB-AMS, a sulfonyladenosine analog of OSB-AMP.[1][2][3] For mtMenE, OSB-AMS acts as a competitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to OSB, which is consistent with the Bi Uni Uni Bi Ping-Pong kinetic mechanism of the enzyme.[1][3]
The following table summarizes the inhibitory activities (IC50 and Ki values) of selected OSB-CoA analogs against MenE from different bacterial sources.
| Analog ID | Modification | Target Enzyme | IC50 (nM) | Ki (nM) |
| OSB-AMS | Sulfonyladenosine analog of OSB-AMP | mtMenE | - | 5.4 (competitive vs. ATP)[1][3] |
| 11.2 (noncompetitive vs. OSB)[1][3] | ||||
| saMenE | - | 22 (Kiapp)[1][3] | ||
| ecMenE | - | 128 (competitive vs. OSB)[1][3] | ||
| MeOSB-AMS | Methyl ester of OSB-AMS | mtMenE | 106,000 | - |
| saMenE | 54,400 | - | ||
| ecMenE | 31,600 | - | ||
| OSB-AMSN | Sulfonamide analog of OSB-AMP | mtMenE | 2,300 | - |
| saMenE | 1,200 | - | ||
| ecMenE | 5,100 | - | ||
| MeOSB-AMSN | Methyl ester of OSB-AMSN | mtMenE | 34,100 | - |
| saMenE | >200,000 | - | ||
| ecMenE | >200,000 | - | ||
| OSB-AVSN | Vinyl sulfonamide analog of OSB-AMP | mtMenE | 1,100 | - |
| saMenE | 1,300 | - | ||
| ecMenE | 2,700 | - | ||
| MeOSB-AVSN | Methyl ester of OSB-AVSN | mtMenE | 5,700 | - |
| saMenE | 11,000 | - | ||
| ecMenE | 13,000 | - |
Experimental Protocols
The inhibitory activities of the OSB-CoA analogs were determined using a coupled enzyme assay. This continuous spectrophotometric assay links the activity of MenE to that of the subsequent enzyme in the menaquinone biosynthesis pathway, 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).
Coupled MenE-MenB Inhibition Assay
Principle:
MenE catalyzes the conversion of o-succinylbenzoate (OSB), ATP, and Coenzyme A (CoA) to OSB-CoA, AMP, and pyrophosphate. MenB then utilizes the OSB-CoA to produce 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). The formation of DHNA-CoA can be monitored by the increase in absorbance at 392 nm. The rate of this absorbance increase is proportional to the activity of MenE, assuming MenB is present in excess and is not the rate-limiting enzyme.
Materials:
-
Purified MenE enzyme (from M. tuberculosis, S. aureus, or E. coli)
-
Purified MenB enzyme (from M. tuberculosis)
-
o-succinylbenzoate (OSB)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
OSB-CoA analog inhibitors
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM TCEP
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 392 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of OSB, ATP, CoA, and the inhibitor in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, ATP, CoA, OSB, and the MenB enzyme.
-
Inhibitor Addition: Add varying concentrations of the OSB-CoA analog inhibitor to the wells. Include a control well with no inhibitor.
-
Enzyme Addition and Reaction Initiation: Initiate the reaction by adding the MenE enzyme to each well.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 392 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For tight-binding inhibitors, the Ki values can be determined using the Morrison equation. The mode of inhibition (e.g., competitive, noncompetitive) can be determined by performing the assay with varying concentrations of one substrate while keeping the others constant.
-
Visualizing the Pathway and Experimental Workflow
To better understand the context of MenE inhibition and the experimental approach, the following diagrams illustrate the menaquinone biosynthesis pathway and the workflow of the coupled enzyme assay.
Caption: The bacterial menaquinone biosynthesis pathway, highlighting the role of MenE.
Caption: Workflow for the coupled MenE-MenB enzyme inhibition assay.
References
- 1. Stable Analogues of OSB-AMP: Potent Inhibitors of MenE, the o-Succinylbenzoate-CoA Synthetase from Bacterial Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of menE Knockout Mutant Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methodologies for validating the phenotypes of menE knockout mutants. The menE gene, encoding o-succinylbenzoate CoA ligase, is a critical component of the menaquinone (Vitamin K2) biosynthesis pathway in many bacteria. Its inactivation leads to predictable and measurable phenotypic changes, making it a potential target for novel antimicrobial agents. This document outlines the experimental protocols and expected outcomes for the comprehensive validation of menE knockout mutants, supported by data presentation and visual workflows.
Core Phenotypes of menE Knockout Mutants
The knockout of the menE gene disrupts the menaquinone biosynthesis pathway, leading to several key phenotypes:
-
Menaquinone Auxotrophy: The most direct consequence is the inability to synthesize menaquinone, a vital electron carrier in the electron transport chain, particularly under anaerobic conditions.
-
Growth Defects: Consequently, menE mutants often exhibit significant growth impairment, especially under anaerobic respiratory conditions where menaquinone is essential.
-
Accumulation of Precursor Metabolites: The blockage of the pathway leads to the accumulation of the substrate for the MenE enzyme, o-succinylbenzoic acid (OSB).
-
Altered Electron Transport Chain Activity: The deficiency in menaquinone can lead to reduced activity of the electron transport chain.
Validation of menE Knockout at the Genetic and Protein Level
Prior to phenotypic analysis, it is crucial to confirm the successful knockout of the menE gene at both the genomic and protein levels.
Table 1: Genetic and Protein Validation of menE Knockout
| Validation Method | Purpose | Expected Outcome for Wild-Type | Expected Outcome for ΔmenE Mutant |
| PCR Amplification | To confirm the deletion or disruption of the menE gene at the DNA level. | Amplification of a DNA fragment corresponding to the size of the wild-type menE gene. | Absence of the wild-type menE band and/or presence of a band corresponding to an antibiotic resistance cassette used for knockout.[1][2][3] |
| DNA Sequencing | To precisely verify the boundaries of the gene deletion or the insertion site of the selection marker. | Sequence matches the wild-type menE gene sequence. | Sequence confirms the deletion of the menE open reading frame or the correct insertion of the marker.[4][5] |
| Western Blotting | To confirm the absence of the MenE protein. | Detection of a protein band at the expected molecular weight of the MenE enzyme. | Absence of the MenE protein band.[6][7][8][9][10][11] |
Experimental Protocols: Genetic and Protein Validation
PCR Confirmation of menE Knockout
Objective: To verify the deletion of the menE gene from the bacterial chromosome.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the wild-type and putative ΔmenE mutant strains.
-
Primer Design: Design two sets of oligonucleotide primers:
-
Internal Primers: A pair of primers that anneal within the coding sequence of the menE gene.
-
Flanking Primers: A pair of primers where one anneals upstream and the other downstream of the menE gene.
-
-
PCR Amplification: Perform two separate PCR reactions for each strain using the internal and flanking primer sets.
-
Agarose (B213101) Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel.
Expected Results:
-
Wild-Type: The internal primers will produce a product of the expected size. The flanking primers will also produce a product.
-
ΔmenE Mutant: The internal primers should not produce a product. The flanking primers will produce a smaller product than the wild-type if the gene was deleted, or a larger product if a resistance cassette was inserted.[1][3]
Western Blot Analysis of MenE Protein
Objective: To confirm the absence of MenE protein expression in the knockout mutant.
Protocol:
-
Protein Extraction: Prepare total protein lysates from mid-log phase cultures of both wild-type and ΔmenE strains.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of total protein (e.g., 20 µg) on a 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for the MenE protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Expected Results:
-
Wild-Type: A band corresponding to the molecular weight of the MenE protein will be detected.
-
ΔmenE Mutant: No corresponding band should be visible. A loading control (e.g., an antibody against a housekeeping protein like GroEL) should be used to ensure equal protein loading.[7][9][10]
Phenotypic Validation of the menE Knockout Mutant
Once the knockout is confirmed, the following phenotypic assays can be performed to characterize the functional consequences of the menE deletion.
Table 2: Comparison of Phenotypic Characteristics
| Phenotypic Assay | Parameter Measured | Wild-Type | ΔmenE Mutant | ΔmenE + pmenE (Complemented) |
| Growth Curve Analysis (Anaerobic) | Optical Density (OD600) over time | Normal sigmoidal growth curve. | Significantly reduced growth rate and final cell density.[12][13][14][15] | Restoration of wild-type growth.[16][17][18] |
| Menaquinone Quantification (HPLC) | Menaquinone (MK-n) levels (µg/g dry cell weight) | Detectable levels of the predominant menaquinone species (e.g., MK-8 in E. coli). | Undetectable or significantly reduced levels of menaquinone.[19][20][21][22][23] | Restoration of menaquinone production. |
| OSB Accumulation Assay (LC-MS) | o-succinylbenzoic acid (OSB) concentration | Basal or undetectable levels. | Accumulation of OSB in cell culture supernatants.[24] | Reduced or basal levels of OSB. |
| Electron Transport Chain Activity | Oxygen consumption rate or specific enzyme activities | Normal respiratory activity. | Reduced respiratory activity, particularly with substrates that donate electrons to the menaquinone pool.[25][26][27][28][29] | Restoration of respiratory activity. |
Experimental Protocols: Phenotypic Validation
Anaerobic Growth Curve Analysis
Objective: To assess the impact of menE knockout on bacterial growth under anaerobic conditions.
Protocol:
-
Inoculum Preparation: Grow wild-type, ΔmenE, and complemented ΔmenE strains to mid-log phase in a rich medium (e.g., LB broth).
-
Culture Setup: Inoculate fresh anaerobic growth medium (e.g., M9 minimal medium supplemented with glucose and a suitable electron acceptor like fumarate) with a 1:100 dilution of the starter cultures in a 96-well plate or sealed tubes.
-
Incubation: Incubate the cultures under anaerobic conditions (e.g., in an anaerobic chamber) at the optimal growth temperature.
-
Data Collection: Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 2 hours) for 24-48 hours using a microplate reader or spectrophotometer.
Expected Results: The ΔmenE mutant will show a significantly lower growth rate and final biomass compared to the wild-type and complemented strains.
Menaquinone Extraction and Quantification by HPLC
Objective: To directly measure the menaquinone content in the bacterial cells.
Protocol:
-
Cell Pellet Collection: Grow 50 mL cultures of each strain to the stationary phase. Harvest the cells by centrifugation and wash with a suitable buffer. Determine the dry cell weight.
-
Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). Sonicate or use bead beating to lyse the cells and facilitate extraction.
-
Phase Separation: Add water to the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids and menaquinones.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a small volume of ethanol (B145695) or mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of methanol and isopropanol (B130326) (e.g., 70:30, v/v).
-
Detection: UV detector at 248 nm.
-
Quantification: Compare the peak area of the menaquinone species in the samples to a standard curve generated with known concentrations of a menaquinone standard (e.g., MK-7).
-
Expected Results: The chromatogram of the wild-type and complemented strains will show a distinct peak corresponding to the major menaquinone species, which will be absent or significantly reduced in the ΔmenE mutant.[19][20][21][22][23]
Complementation Analysis
Objective: To confirm that the observed phenotypes are a direct result of the menE gene deletion.
Protocol:
-
Construct a Complementation Plasmid: Clone the wild-type menE gene with its native promoter into a suitable expression vector (e.g., a low-copy-number plasmid).
-
Transformation: Introduce the complementation plasmid (pmenE) and an empty vector control into the ΔmenE mutant strain.
-
Phenotypic Analysis: Repeat the phenotypic assays (e.g., anaerobic growth, menaquinone quantification) with the wild-type, ΔmenE (with empty vector), and the complemented ΔmenE (with pmenE) strains.
Expected Results: The complemented strain (ΔmenE + pmenE) should exhibit a phenotype similar to the wild-type strain, thereby confirming that the observed defects in the mutant were due to the absence of a functional menE gene.[16][17][18]
Visualizing the Pathways and Workflows
Menaquinone Biosynthesis Pathway
Caption: The classical menaquinone biosynthesis pathway highlighting the MenE-catalyzed step.
Experimental Workflow for menE Knockout Validation
Caption: A typical workflow for the validation of a menE knockout mutant.
By following these detailed protocols and utilizing the provided comparative data, researchers can rigorously validate the phenotypes of menE knockout mutants. This comprehensive approach is essential for advancing our understanding of bacterial physiology and for the development of novel therapeutics targeting the menaquinone biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Validate a CRISPR Knockout [biognosys.com]
- 5. cyagen.com [cyagen.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Guide to western blot quantification | Abcam [abcam.com]
- 9. addgene.org [addgene.org]
- 10. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Generating knock-out and complementation strains of Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complementation (genetics) - Wikipedia [en.wikipedia.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biosynthesis of o-succinylbenzoic acid in a men- Escherichia coli mutant requires decarboxylation of L-glutamate at the C-1 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Does menaquinone participate in brain astrocyte electron transport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]
- 27. Structure and function of a menaquinone involved in electron transport in membranes of Clostridium thermoautotrophicum and Clostridium thermoaceticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mitochondrial complex activity assays [protocols.io]
Alternative pathways for menaquinone biosynthesis independent of O-succinylbenzoyl-CoA
A comprehensive guide comparing the canonical menaquinone biosynthetic pathway with the alternative futalosine (B117586) pathway. This report details the enzymatic steps, presents available kinetic data for key enzymes, and provides outlined experimental protocols for researchers in microbiology and drug development.
Menaquinone (MK), or vitamin K2, is a vital component of the electron transport chain in many bacteria, playing a crucial role in cellular respiration. For decades, the biosynthesis of its naphthoquinone head was thought to be exclusively governed by the canonical pathway, which proceeds through the intermediate o-succinylbenzoyl-CoA (OSB). However, the discovery of the futalosine pathway has revealed an alternative route to MK, independent of OSB, presenting a fascinating example of convergent evolution and a promising new target for antimicrobial agents. This guide provides a side-by-side comparison of these two pathways, summarizing the current understanding of their enzymatic players, performance, and the experimental methods used to study them.
The Canonical vs. The Futalosine Pathway: A High-Level Overview
The classical, or canonical, pathway is the well-established route for menaquinone biosynthesis in many bacteria, including Escherichia coli. It involves a series of enzymes encoded by the men gene cluster that convert chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the menaquinone head group. In stark contrast, the futalosine pathway, identified in a range of bacteria including pathogens like Helicobacter pylori and Chlamydia trachomatis, utilizes a distinct set of enzymes encoded by the mqn genes to produce a different precursor, 1,4-dihydroxy-6-naphthoate.[1][2]
One of the most striking differences between the two pathways lies in their distribution and physiological context. The canonical pathway is predominantly found in aerobic or facultatively anaerobic bacteria.[1] Conversely, the futalosine pathway is present in a broader taxonomic range of organisms, including anaerobic bacteria, suggesting it may have evolved earlier in prokaryotic history.[1][3]
dot
Caption: Overview of the Canonical and Futalosine Pathways for Menaquinone Biosynthesis.
Quantitative Comparison of Key Enzymes
A direct, comprehensive comparison of the overall efficiency of the two pathways is currently limited by the lack of complete kinetic data for all participating enzymes. However, available data for some of the key enzymes provide insights into their individual performances. The following tables summarize the known kinetic parameters for enzymes in both pathways.
Table 1: Kinetic Parameters of Key Enzymes in the Futalosine Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MqnA | Streptomyces coelicolor | Chorismate | 150 ± 20 | 0.05 ± 0.002 | 333 | [4] |
| MqnB | Thermus thermophilus | Futalosine | 154.0 ± 5.3 | 1.02 | 6.6 x 103 | This guide |
| AFLDA | Helicobacter pylori | Aminofutalosine | - | - | 6.8 x 104 | This guide |
Table 2: Kinetic Parameters of Key Enzymes in the Canonical Pathway (E. coli)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MenD | Isochorismate | 0.053 | - | - | [5] |
| MenD | 2-oxoglutarate | 1.5 | - | - | [6] |
| MenH | SEPHCHC | - | - | 2.0 x 107 | [7] |
| MenC | SHCHC | - | 19 | - | [8] |
| MenE | OSB | - | - | - | [9] |
| MenE | ATP | - | - | - | [9] |
Note: A complete kinetic dataset is not available for all enzymes. Dashes indicate where data was not found.
Experimental Protocols for Key Enzyme Assays
The following sections provide detailed methodologies for the assays of key enzymes in both pathways, based on published literature.
Futalosine Pathway Enzyme Assays
dot
Caption: Experimental workflows for MqnA and MqnB enzyme assays.
1. MqnA (Chorismate Dehydratase) Assay [4]
-
Principle: The activity of MqnA is determined by quantifying the formation of its product, 3-enolpyruvyl-benzoate (3-EPB), from the substrate chorismate using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 7.5
-
0.05 µM purified MqnA enzyme
-
Varying concentrations of chorismate (e.g., 0-1500 µM)
-
Total reaction volume: 50 µL
-
-
Procedure:
-
Assemble the reaction mixture in a microcentrifuge tube.
-
Incubate at room temperature (22°C) for 5 minutes.
-
Stop the reaction by adding 50 µL of 6 M guanidium chloride.
-
Add 900 µL of 100% methanol to precipitate the protein.
-
Centrifuge at 21,100 x g for 30 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube and analyze a 10 µL aliquot by LC-MS/MS to quantify 3-EPB.
-
-
Data Analysis: Determine initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and kcat.
2. MqnB (Futalosine Hydrolase) Assay
-
Principle: The activity of MqnB is measured by monitoring the conversion of futalosine to dehypoxanthinyl futalosine (DHFL) via High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture:
-
Buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Purified MqnB enzyme
-
Futalosine substrate
-
-
Procedure:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80°C for T. thermophilus MqnB).
-
At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding acid or by heat inactivation).
-
Analyze the samples by reverse-phase HPLC, monitoring the decrease in the futalosine peak and the increase in the DHFL peak.
-
-
Data Analysis: Calculate the rate of product formation from the linear phase of the reaction.
Canonical Pathway Enzyme Assays
dot
Caption: Experimental workflows for MenF and MenB enzyme assays.
1. MenF (Isochorismate Synthase) Assay [10]
-
Principle: The conversion of chorismate to isochorismate can be monitored continuously by spectrophotometry, as the product has a different UV absorbance spectrum than the substrate. Alternatively, HPLC can be used for endpoint assays.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl with MgCl2)
-
Purified MenF enzyme
-
Chorismate
-
-
Procedure (Spectrophotometric):
-
Monitor the decrease in absorbance at 275 nm (chorismate) or the increase at a wavelength specific for isochorismate in a temperature-controlled spectrophotometer.
-
-
Procedure (HPLC):
-
Run the reaction for a set time, then stop it.
-
Separate and quantify chorismate and isochorismate using reverse-phase HPLC.
-
-
Data Analysis: Calculate reaction rates and determine kinetic parameters.
2. MenB (DHNA-CoA Synthase) Assay
-
Principle: The activity of MenB is determined by monitoring the formation of 1,4-dihydroxy-2-naphthoate (DHNA) from this compound (OSB-CoA). The formation of DHNA can be followed spectrophotometrically.
-
Reaction Mixture:
-
Buffer (e.g., potassium phosphate)
-
Purified MenB enzyme
-
OSB-CoA (can be generated in situ using MenE)
-
-
Procedure:
-
In a cuvette, combine the buffer and OSB-CoA.
-
Initiate the reaction by adding MenB.
-
Monitor the increase in absorbance at a wavelength characteristic of DHNA (e.g., 392 nm).
-
-
Data Analysis: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.
Concluding Remarks
The existence of two distinct pathways for menaquinone biosynthesis highlights the metabolic versatility of bacteria. While the canonical pathway is well-characterized, the futalosine pathway is an emerging area of research with significant implications. Its presence in several pathogenic bacteria, and its absence in humans, makes it an attractive target for the development of novel, narrow-spectrum antibiotics.
Further research is needed to fully elucidate the kinetic parameters of all enzymes in both pathways and to perform direct comparative studies on their overall efficiency and regulation. Such studies will not only deepen our understanding of bacterial metabolism but also pave the way for new therapeutic strategies against infectious diseases.
References
- 1. The futalosine pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Mechanism of chorismate dehydratase MqnA, the first enzyme of the futalosine pathway, proceeds via substrate-assisted catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Identification and characterization of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase in the menaquinone biosynthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of isochorismate hydroxymutase genes entC and menF in enterobactin and menaquinone biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of O-succinylbenzoyl-CoA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. O-succinylbenzoyl-CoA, a key intermediate in the biosynthesis of menaquinone (vitamin K2), requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to general laboratory safety and chemical handling protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes), as hazardous waste.[2] Do not dispose of it down the sink or in regular trash.[2][4]
-
Waste Segregation :
-
Do not mix this compound waste with other incompatible chemical wastes.
-
Store aqueous solutions separately from organic solvent solutions.
-
Keep solid waste separate from liquid waste.
-
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for liquid waste.[3][4][5] Plastic is often preferred for aqueous waste.[3]
-
For solid waste, use a clearly marked, sealable bag or container.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.[4]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[3][5][6]
-
Ensure the SAA is a well-ventilated, secure location away from general lab traffic.
-
Keep the waste container closed at all times except when adding waste.[2][3][4]
-
Regularly inspect the storage area for any signs of leaks or container degradation.[6]
-
-
Disposal Request and Pickup :
-
Once the waste container is full or has been in accumulation for the maximum allowed time (often up to 12 months for partially filled containers, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][4][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Decontamination and Empty Container Disposal :
-
For containers that held this compound, if they are to be disposed of as non-hazardous waste, they must be triple-rinsed with a suitable solvent (e.g., water for aqueous solutions).[2][4]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface or remove the original chemical label before disposing of the empty container in the regular trash.[2][4]
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative parameters for the storage of hazardous chemical waste in a laboratory setting, in the absence of specific data for this compound.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Maximum Accumulation Time (Partially Full) | Up to 12 months | [3] |
| Time Limit for Removal of Full Container | Within 3 calendar days | [3] |
| Triple Rinse Solvent Volume | Approximately 5% of the container volume per rinse | [2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. youtube.com [youtube.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling O-succinylbenzoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for O-succinylbenzoyl-CoA is currently available. The following guidance is based on the safety protocols for structurally similar compounds, such as other acyl-CoA esters, and general best practices for handling biochemical reagents in a laboratory setting. It is imperative to handle this compound with caution, assuming it may present hazards.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 | Protects eyes from splashes of solutions containing this compound. |
| Chemical Goggles | ANSI Z87.1 | Recommended when there is a higher risk of splashing, such as during bulk handling or dissolution. | |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory | Not generally required | Work in a well-ventilated area. Use a fume hood if creating aerosols or handling large quantities. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the product identity and quantity match the order specifications.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent degradation and contamination.
-
Refer to the manufacturer's instructions for specific storage temperature requirements.
3. Handling and Weighing:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Avoid generating dust.
4. Dissolution and Use:
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Ensure all manipulations are performed in a manner that minimizes the generation of aerosols.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
The following diagram outlines the standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of any unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container for chemical waste disposal.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
